Isocorynoxeine
描述
See also: Cat's Claw (part of).
属性
IUPAC Name |
methyl (E)-2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h4-8,13-15,19H,1,9-12H2,2-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVGVMUWMAGNSY-VKCGGMIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\[C@H]1C[C@H]2[C@]3(CCN2C[C@@H]1C=C)C4=CC=CC=C4NC3=O)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317164 | |
| Record name | Isocorynoxeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51014-29-0 | |
| Record name | Isocorynoxeine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51014-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocorynoxeine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051014290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocorynoxeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOCORYNOXEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J18B596D11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mechanism of Action of Isocorynoxeine: A Technical Guide
Isocorynoxeine is a tetracyclic oxindole alkaloid predominantly isolated from plants of the Uncaria genus, commonly known as Cat's Claw.[1] It has garnered significant scientific interest for its diverse pharmacological activities, including cardiovascular, neuroprotective, and anti-inflammatory effects.[1][2] This document provides an in-depth overview of the molecular mechanisms underlying these effects, supported by quantitative data and detailed experimental methodologies.
Cardiovascular Effects: Vasodilation
This compound induces potent, endothelium-independent vasorelaxation in arterial rings.[2][3] Its mechanism is multifactorial, primarily involving the modulation of ion channels and receptor activity in vascular smooth muscle cells (VSMCs), which leads to a decrease in intracellular calcium concentration ([Ca²⁺]i).
Core Mechanisms:
-
Inhibition of L-type Calcium Channels: this compound directly inhibits the influx of extracellular Ca²⁺ through L-type voltage-gated calcium channels in VSMCs. This is a key contributor to its vasorelaxant properties.[3]
-
Antagonism of α₁A-Adrenoceptors: The compound acts as an antagonist at α₁A-adrenoceptors. By blocking these receptors, it prevents agonist-induced release of Ca²⁺ from intracellular stores (sarcoplasmic reticulum), thereby inhibiting vasoconstriction.[3]
-
Modulation of Potassium Channels: The voltage-gated potassium (Kv) channel is involved in the vasorelaxant effect of this compound. Activation of K⁺ channels typically leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated Ca²⁺ channels, further reducing Ca²⁺ influx.[3]
The combined effect of blocking Ca²⁺ influx and intracellular Ca²⁺ release results in the relaxation of vascular smooth muscle and dilation of blood vessels, contributing to its blood pressure-lowering effects.[3][4][5]
Anti-inflammatory Effects
This compound demonstrates significant anti-inflammatory activity by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.[2]
Core Mechanism:
-
Inhibition of NO Production: In lipopolysaccharide (LPS)-activated microglial cells, this compound inhibits the production of NO.[2] Microglia are the primary immune cells of the central nervous system, and their activation by stimuli like LPS leads to an inflammatory response, including the release of NO. By suppressing this, this compound mitigates the inflammatory cascade.
Neuroprotective Effects
This compound exhibits protective effects against neuronal cell death induced by excitotoxicity.[1][4]
Core Mechanism:
-
Protection Against Glutamate-Induced Cytotoxicity: The compound significantly protects HT22 mouse hippocampal cells from cell death induced by high concentrations of glutamate.[2][4][5] Glutamate is a major excitatory neurotransmitter, and its excess can lead to excitotoxicity, a process implicated in ischemic neuronal damage and neurodegenerative diseases. This compound's ability to counter this effect underscores its neuroprotective potential.[1][5]
Modulation of Neurotransmitter Systems
This compound also interacts with specific neurotransmitter receptors, which may contribute to its overall pharmacological profile.
Core Mechanism:
-
5-HT₂A Receptor Antagonism: this compound acts as a dose-dependent inhibitor of the 5-HT₂A (serotonin) receptor. It competitively antagonizes the current response mediated by this receptor, suggesting it directly interferes with serotonin signaling at this site.[4][6][7][8] This action may be relevant to its effects on the central nervous system.
Quantitative Data Summary
The following table summarizes the key quantitative measures of this compound's activity from in vitro studies.
| Target/Effect | Assay Type | IC₅₀ Value | Reference(s) |
| 5-HT₂A Receptor | Inhibition of receptor-mediated current | 72.4 µM | [4][6][7][8] |
| Nitric Oxide (NO) Production | Inhibition of LPS-induced NO in microglia | 13.7 µM | [2] |
Experimental Protocols
Vasodilation Assay in Isolated Rat Arterial Rings
-
Tissue Preparation: Mesenteric arteries are isolated from rats and cut into rings. The endothelium is either left intact or mechanically removed for endothelium-independent studies.[3]
-
Apparatus: The vascular rings are mounted in a myograph system containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.[3]
-
Procedure: Isometric tension is recorded. The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (an α₁-adrenoceptor agonist) or high concentrations of potassium chloride (KCl) to induce depolarization.[2][3] Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath to generate a dose-response curve.[3]
-
Mechanism Probing: To elucidate the mechanism, the experiment is repeated in the presence of various inhibitors, such as nifedipine (L-type Ca²⁺ channel blocker), or in a Ca²⁺-free buffer to assess the roles of extracellular Ca²⁺ influx and intracellular Ca²⁺ release.[3]
Anti-inflammatory Assay (NO Production)
-
Cell Culture: Primary rat cortical microglia are cultured under standard conditions.[2]
-
Procedure: The cells are pre-treated with various concentrations of this compound for a set period. Subsequently, they are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.[2]
-
Measurement: After incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent assay. The results are compared to controls (LPS alone) to determine the percentage inhibition of NO production.[2]
Neuroprotection Assay (Glutamate-Induced Cytotoxicity)
-
Cell Culture: HT22 mouse hippocampal cells are cultured in appropriate media.[2][5]
-
Procedure: Cells are treated with a toxic concentration of glutamate to induce cell death. In parallel experiments, cells are co-treated with glutamate and various concentrations of this compound.[2][4]
-
Measurement: Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance, which correlates with the number of viable cells, is measured to quantify the protective effect of this compound against glutamate-induced cytotoxicity.[5]
References
- 1. CAS 51014-29-0: this compound | CymitQuimica [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Endothelium-independent vasodilator effect of this compound in vitro isolated from the hook of Uncaria rhynchophylla (Miquel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:51014-29-0 | Manufacturer ChemFaces [chemfaces.com]
- 5. Isolation and identification of twelve metabolites of this compound in rat urine and their neuroprotective activities in HT22 cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 51014-29-0 | this compound [phytopurify.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
Isocorynoxeine discovery and natural sources
An In-depth Technical Guide to Isocorynoxeine: Discovery, Natural Sources, and Biological Mechanisms
Abstract
This compound is a tetracyclic oxindole alkaloid of significant interest in pharmacology and drug development. First isolated from plants of the Uncaria genus, it has demonstrated a wide spectrum of biological activities, including neuroprotective, cardiovascular, and anti-inflammatory effects. This document provides a comprehensive overview of the discovery of this compound, its primary natural sources, and a detailed examination of its mechanisms of action. It includes a summary of quantitative efficacy data, descriptions of key experimental protocols, and visualizations of associated signaling pathways and experimental workflows to support researchers and scientists in the field.
Discovery and Natural Sources
This compound is a naturally occurring alkaloid predominantly found in plant species of the Uncaria genus (Rubiaceae family), which are used extensively in traditional medicine systems, particularly in Asia and the Americas.[1][2]
-
Primary Natural Sources :
-
Uncaria rhynchophylla (Gou Teng) : The stems and hooks of this plant are a primary source of this compound.[1][3] It is a key component in traditional Chinese medicine for treating nervous or cerebrovascular disorders.[1]
-
Uncaria tomentosa (Cat's Claw) : This species, native to South and Central America, also contains this compound and is traditionally used for its anti-inflammatory and immunostimulant properties.[4][5]
-
Uncaria sinensis : This species is another documented source of this compound.[1][6]
-
Mitragyna rotundifolia : this compound has also been reported in this species.[6]
-
The discovery and isolation of this compound are part of the broader phytochemical investigation into the Uncaria species, driven by their long-standing medicinal use. Its chemical structure is C22H26N2O4.[2][7]
Biological Activities and Mechanisms of Action
This compound exhibits a range of pharmacological effects by modulating specific cellular signaling pathways. Its primary activities are centered on the nervous and cardiovascular systems.
Neuroprotection
This compound has shown significant neuroprotective properties.[2][8] It protects against glutamate-induced cytotoxicity in HT22 mouse hippocampal cells, a common in vitro model for studying neuronal damage.[9][10][11] This effect is crucial for its potential in treating ischemia-induced neuronal damage.[3][10]
Anti-inflammatory Effects
The compound demonstrates anti-inflammatory activity by inhibiting the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in microglia.[9] Overproduction of NO is a key factor in neuroinflammation and neuronal damage.
-
Signaling Pathway : LPS activates Toll-like receptor 4 (TLR4) on microglia, triggering a downstream signaling cascade that involves the activation of transcription factors like NF-κB.[12] This leads to the upregulation of inducible nitric oxide synthase (iNOS), which produces NO. This compound interferes with this pathway, reducing NO production.
References
- 1. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]
- 2. CAS 51014-29-0: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | CAS:51014-29-0 | Manufacturer ChemFaces [chemfaces.com]
- 4. Identification of PXR Activators from Uncaria Rhynchophylla (Gou Teng) and Uncaria Tomentosa (Cat's Claw) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and/or immunomodulatory activities of Uncaria tomentosa (cat’s claw) extracts: A systematic review and meta-analysis of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C22H26N2O4 | CID 3037448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. apexbt.com [apexbt.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Isolation and identification of twelve metabolites of this compound in rat urine and their neuroprotective activities in HT22 cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Uncaria | TargetMol [targetmol.com]
- 12. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Isocorynoxeine: A Pharmacological Deep Dive
For Immediate Release
Wuhan, Hubei – November 10, 2025 – Isocorynoxeine, a tetracyclic oxindole alkaloid predominantly isolated from the hooks and stems of plants of the Uncaria genus, is emerging as a compound of significant interest to the scientific and medical communities.[1][2] Traditionally used in Chinese medicine for the management of cardiovascular and neurological conditions, recent pharmacological studies are beginning to elucidate the intricate mechanisms behind its therapeutic effects, revealing a multi-faceted molecule with potential applications in vasodilation, neuroprotection, and anti-inflammation.[2][3] This technical guide provides an in-depth analysis of the pharmacological properties of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action for researchers, scientists, and drug development professionals.
Key Pharmacological Activities at a Glance
This compound exhibits a range of biological activities, with the most prominent being its effects on the cardiovascular, nervous, and immune systems. These activities are underpinned by its interaction with several key molecular targets.
Table 1: Summary of Key Pharmacological Effects of this compound
| Pharmacological Effect | Key Molecular Target(s) | Quantitative Data (IC50/Concentration) | Reference(s) |
| Vasodilation | L-type Ca²⁺ channels, α₁ₐ-adrenoceptors | Induces concentration-dependent relaxation of rat arterial rings | [4] |
| Neuroprotection | 5-HT₂ₐ receptor | IC₅₀: 72.4 μM for inhibition of 5-HT₂ₐ receptor-mediated current | [2][5][6] |
| Protects against glutamate-induced cytotoxicity in HT22 cells at 100 µM | [4] | ||
| Anti-inflammatory | Nitric Oxide (NO) production | IC₅₀: 13.7 μM for inhibition of LPS-induced NO production in microglia | [4] |
In-Depth Analysis of Pharmacological Properties
Cardiovascular Effects: A Potent Vasodilator
This compound has demonstrated significant endothelium-independent vasorelaxant effects.[7] Studies on isolated rat mesenteric arteries have shown that it induces relaxation in a dose-dependent manner in rings pre-contracted with both phenylephrine and potassium chloride.[4][7] This suggests a direct action on the vascular smooth muscle cells.
The primary mechanism for this vasodilation involves the inhibition of calcium influx through L-type calcium channels and the blockade of α₁ₐ-adrenoceptors, which are responsible for intracellular calcium release.[7] By modulating these two pathways, this compound effectively reduces the intracellular calcium concentration in vascular smooth muscle cells, leading to relaxation and a subsequent lowering of blood pressure.[2][7]
Neuroprotective Effects: A Shield Against Neuronal Damage
This compound exhibits significant neuroprotective properties, particularly against glutamate-induced cytotoxicity in hippocampal cells.[2][4] This is of particular interest for the study of neurodegenerative diseases where excitotoxicity plays a crucial role.[8] The protective mechanism is, in part, attributed to its antagonistic activity at the 5-HT₂ₐ serotonin receptor.[2] By inhibiting the 5-HT₂ₐ receptor-mediated current response, this compound may modulate downstream signaling cascades that contribute to neuronal cell death.[2][5][6]
Furthermore, the metabolism of this compound in vivo yields several metabolites, some of which retain neuroprotective activity, suggesting a sustained therapeutic effect.[9]
Anti-inflammatory Activity: Quelling Microglial Activation
Neuroinflammation, often mediated by the activation of microglial cells, is a key component of many neurological disorders. This compound has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated microglia.[4] The overproduction of NO is a hallmark of neuroinflammation and can lead to neuronal damage.
The inhibitory effect of this compound on NO production suggests its potential in modulating neuroinflammatory processes. The underlying mechanism likely involves the regulation of inflammatory signaling pathways such as the NF-κB pathway, a central regulator of the inflammatory response in microglia.
References
- 1. Synergistic Protection by Isoquercitrin and Quercetin against Glutamate-Induced Oxidative Cell Death in HT22 Cells via Activating Nrf2 and HO-1 Signaling Pathway: Neuroprotective Principles and Mechanisms of Dendropanax morbifera Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium signaling in vascular smooth muscle cells: from physiology to pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain rhythms control microglial response and cytokine expression via NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Calcium Signaling Mechanisms in Arterial Smooth Muscle and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Procyanidin C1 Activates the Nrf2/HO-1 Signaling Pathway to Prevent Glutamate-Induced Apoptotic HT22 Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of Microglial Neurotoxicity: Focus on Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activity of Bee Venom in BV2 Microglial Cells: Mediation of MyD88-Dependent NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Biological Activity of Isocorynoxeine from Uncaria rhynchophylla
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocorynoxeine, a prominent tetracyclic oxindole alkaloid isolated from the medicinal plant Uncaria rhynchophylla (Gou Teng), has garnered significant scientific interest due to its diverse pharmacological activities. Traditionally used in Asian medicine for cardiovascular and central nervous system ailments, recent research has begun to elucidate the molecular mechanisms underlying the therapeutic potential of its constituents. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its neuroprotective, cardiovascular, and receptor-modulating effects. Detailed experimental protocols for key assays, quantitative data on its biological efficacy, and visualizations of the implicated signaling pathways are presented to facilitate further research and drug development efforts.
Introduction
Uncaria rhynchophylla, a member of the Rubiaceae family, is a woody vine whose hook-bearing stems have been a staple in traditional Chinese medicine for centuries.[1] Its therapeutic applications have historically included the treatment of hypertension, dizziness, epilepsy, and other neurological and cardiovascular disorders.[1][2] The primary bioactive constituents of U. rhynchophylla are a group of tetracyclic oxindole alkaloids, with this compound being one of the major components alongside rhynchophylline, isorhynchophylline, and corynoxeine.[1]
This whitepaper will delve into the specific biological activities of this compound, providing a technical resource for researchers in pharmacology, neuroscience, and drug discovery. The core focus will be on presenting quantitative data, detailing experimental methodologies, and illustrating the molecular pathways through which this compound exerts its effects.
Biological Activities of this compound
This compound exhibits a range of biological activities, with the most extensively studied being its effects on the nervous and cardiovascular systems.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective properties in various in vitro models of neuronal damage. A key mechanism of this protection is the mitigation of glutamate-induced excitotoxicity, a common pathway in many neurodegenerative diseases.
Quantitative Data: Neuroprotection
While specific IC50 values for this compound in neuroprotection assays are not yet widely published, studies on structurally similar compounds provide a valuable reference. For instance, isoquercitrin, another natural compound, has shown protective effects against glutamate-induced cytotoxicity in HT22 cells with an IC50 value of 56.1 ± 2.8 μM.[2] Further quantitative studies on this compound are warranted to precisely determine its potency.
Signaling Pathway: PI3K/Akt-Mediated Neuroprotection
The neuroprotective effects of many natural compounds are mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[3] This pathway plays a crucial role in promoting cell survival and inhibiting apoptosis. This compound is hypothesized to exert its neuroprotective effects through this cascade. Upon activation, PI3K phosphorylates and activates Akt, which in turn can phosphorylate and inactivate pro-apoptotic proteins such as Bad, and upregulate the expression of anti-apoptotic proteins like Bcl-2, while downregulating the expression of pro-apoptotic proteins like Bax.[4][5]
Modulation of Neurotransmitter Receptors
This compound interacts with key neurotransmitter receptors in the central nervous system, particularly the serotonin 5-HT2A receptor.
Quantitative Data: 5-HT2A Receptor Inhibition
| Target | Assay | Effect | IC50 |
| 5-HT2A Receptor | 5-HT-evoked current in Xenopus oocytes | Inhibition | 72.4 μM[6] |
Signaling Pathway: 5-HT2A Receptor Antagonism
The 5-HT2A receptor is a Gq/11-coupled receptor that, upon activation by serotonin, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). This compound acts as an antagonist at this receptor, blocking the downstream signaling cascade.
Cardiovascular Effects
This compound exhibits significant vasodilator effects, contributing to the traditional use of U. rhynchophylla for hypertension.
Quantitative Data: Vasodilation
While a specific EC50 value for this compound's vasodilation of phenylephrine-induced contractions is yet to be definitively established, its potent vasorelaxant activity has been demonstrated. Further studies are needed to quantify this effect.
Signaling Pathway: Endothelium-Independent Vasodilation
This compound induces vasodilation through an endothelium-independent mechanism, directly acting on vascular smooth muscle cells. This action is mediated by the inhibition of L-type calcium channels and α1A-adrenoceptors, reducing intracellular calcium levels. Additionally, it is suggested to involve the opening of voltage-gated potassium (Kv) channels, leading to hyperpolarization and subsequent relaxation of the smooth muscle.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic Protection by Isoquercitrin and Quercetin against Glutamate-Induced Oxidative Cell Death in HT22 Cells via Activating Nrf2 and HO-1 Signaling Pathway: Neuroprotective Principles and Mechanisms of Dendropanax morbifera Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of phenylephrine and endothelium on vasomotion in rat aorta involves potassium uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different expression patterns of Bcl-2, Bcl-xl, and Bax proteins after sublethal forebrain ischemia in C57Black/Crj6 mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 6. researchgate.net [researchgate.net]
In Vivo Metabolism of Isocorynoxeine in Rat Models: A Technical Guide
An In-depth Examination of the Metabolic Fate of a Key Bioactive Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocorynoxeine (ICN), a major tetracyclic oxindole alkaloid isolated from the hooks and stems of Uncaria species, has garnered significant attention for its wide range of pharmacological activities, including neuroprotective, antihypertensive, and vasodilatory effects.[1][2] As with any potential therapeutic agent, a thorough understanding of its metabolic fate is crucial for further drug development and clinical application. This technical guide provides a comprehensive overview of the in vivo metabolism of this compound in rat models, summarizing key findings on metabolite identification, proposed metabolic pathways, and the experimental protocols employed in these studies.
Metabolic Profile of this compound
Studies in rat models have revealed that this compound undergoes extensive metabolism in vivo, leading to a diverse array of metabolites. A total of 35 metabolites have been tentatively identified across plasma, urine, and bile samples, with 18 found in plasma, 33 in urine, and 18 in bile.[3] The metabolic transformations primarily involve Phase I reactions such as hydrolysis, oxidation, isomerization, demethylation, epoxidation, reduction, hydroxylation, and N-oxidation, followed by Phase II glucuronidation.[3][4]
Metabolite Identification
Researchers have successfully isolated and identified numerous metabolites from rat urine and bile. In one study, twelve major metabolites were isolated from rat urine, including seven new compounds.[1] The identified metabolites encompass a range of structural modifications to the parent this compound molecule.
Quantitative Analysis of this compound and its Metabolites
Quantitative data from various studies provide insights into the pharmacokinetic profile of this compound and the relative abundance of its metabolites.
Table 1: Isolated Metabolites of this compound from Rat Urine
| Metabolite ID | Compound Name | Amount Isolated (mg) | Classification | Reference |
| M-10 | 5-oxoisocorynoxeinic acid | 20.0 | Major | [1] |
| M-3 | 5-oxoisocorynoxeinic acid-22-O-β-D-glucuronide | 18.0 | Major | [1] |
| M-7 | 17-O-demethyl-16,17-dihydro-5-oxothis compound | 15.0 | Major | [1] |
| M-11 | 21-hydroxy-5-oxothis compound | 2.7 | Minor | [1] |
| M-12 | oxireno[18,19]-5-oxothis compound | 2.5 | Minor | [1] |
| M-4 | 10-hydroxythis compound | 2.4 | Minor | [1] |
| M-2 | 11-hydroxythis compound | 2.1 | Minor | [1] |
| M-0 | This compound | - | Parent Drug | [1] |
| M-1 | 18,19-dehydrocorynoxinic acid | - | Known | [1] |
| M-5 | 18,19-dehydrocorynoxinic acid B | - | Known | [1] |
| M-6 | Corynoxeine | - | Known | [1] |
| M-8 | This compound-N-oxide | - | Known | [1] |
| M-9 | Corynoxeine-N-oxide | - | Known | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Reference |
| Oral | 40 | 336.7 | 3 | 1.05 | [4] |
| Intraperitoneal | 15 | - | - | 4.9 ± 2.1 | [2][5] |
Experimental Protocols
The investigation of this compound metabolism has employed standardized and rigorous experimental methodologies.
Animal Models and Dosing
-
Animal Model: Male Wistar rats have been predominantly used in these studies.[3]
-
Dosing: this compound has been administered to rats through oral (p.o.) and intraperitoneal (i.p.) routes. A common oral dose is 40 mg/kg, while a typical intraperitoneal dose is 15 mg/kg.[2][3][5]
Sample Collection
-
Blood: Blood samples are typically withdrawn from the caudal vein at specified time intervals (e.g., 5 and 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours) after administration.[2][5]
-
Urine and Bile: For the collection of urine and bile, rats are housed in metabolism cages that allow for the separate collection of these biofluids.[3][6]
Sample Preparation
-
Plasma: A common method for plasma sample preparation involves protein precipitation. For instance, 50 μL of plasma is mixed with 200 μL of acetonitrile (containing an internal standard), vortexed, and then centrifuged to separate the precipitated proteins.[7]
-
Urine: Urine samples are often subjected to solvent extraction and repeated chromatographic methods for the isolation of metabolites.[1]
Analytical Instrumentation and Methods
-
UPLC-MS/MS and LC-MS: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques used for the identification and quantification of this compound and its metabolites.[2][8]
-
U-HPLC/Q-TOFMS: Ultra-high-performance liquid chromatography combined with quadrupole time-of-flight mass spectrometry (U-HPLC/Q-TOFMS) has been instrumental in the comprehensive metabolic profiling of this compound in plasma, urine, and bile.[3]
-
Spectroscopic Methods: For the structural elucidation of isolated metabolites, various spectroscopic techniques are employed, including UV, MS, Nuclear Magnetic Resonance (NMR), and Circular Dichroism (CD) experiments.[1][9]
Proposed Metabolic Pathways of this compound
The extensive metabolism of this compound involves multiple biotransformation reactions. The following diagram illustrates the proposed metabolic pathways.
Caption: Proposed metabolic pathways of this compound.
Experimental Workflow for Metabolite Identification
The following diagram outlines a typical experimental workflow for the identification of this compound metabolites in rat models.
References
- 1. Isolation and Identification of Twelve Metabolites of this compound in Rat Urine and their Neuroprotective Activities in HT22 Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. Metabolic Profile of this compound in Rats Obtained by Ultra-High Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. tandfonline.com [tandfonline.com]
- 7. akjournals.com [akjournals.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
Isocorynoxeine: A Technical Guide to its Anti-Inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocorynoxeine, a prominent tetracyclic oxindole alkaloid found in plants of the Uncaria genus, is emerging as a compound of significant interest for its therapeutic potential, particularly in the realm of inflammation. As a major constituent of Uncaria rhynchophylla, a plant with a long history in traditional medicine for treating inflammatory-related conditions, this compound is hypothesized to be a key contributor to these effects. This technical guide synthesizes the current, albeit limited, direct evidence of this compound's anti-inflammatory properties and extrapolates its potential mechanisms of action based on studies of its direct isomers and extracts rich in this alkaloid. The available data points towards the modulation of critical inflammatory pathways, including the inhibition of nitric oxide (NO) production. This document aims to provide a comprehensive overview for researchers and professionals in drug development by presenting quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways to guide future investigations into this promising anti-inflammatory agent.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, chronic inflammation is a key driver in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and autoimmune conditions. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.
This compound is an alkaloid that, along with its isomers such as corynoxeine, rhynchophylline, and isorhynchophylline, constitutes a significant portion of the bioactive compounds in Uncaria rhynchophylla. Extracts from this plant have been shown to possess anti-inflammatory properties, suggesting a pharmacological basis for their traditional use. This guide focuses on the current understanding of this compound's role as a potential anti-inflammatory agent, with a particular focus on its effects on key inflammatory mediators and signaling cascades.
Quantitative Data on Anti-Inflammatory Effects
Direct quantitative data on the anti-inflammatory effects of isolated this compound is sparse. However, a key study has provided a specific measurement of its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-activated microglial cells. For a broader perspective, this data is presented alongside the activities of its isomers and the effects of Uncaria rhynchophylla extracts on other inflammatory markers.
Table 1: Inhibition of Nitric Oxide (NO) Production by this compound and Related Alkaloids in LPS-Stimulated Microglia
| Compound | Cell Type | IC50 (µM) for NO Inhibition | Source |
| This compound | Rat Cortical Microglia | 19.0 | [1] |
| Corynoxeine | Rat Cortical Microglia | 13.7 | [1] |
| Rhynchophylline | Rat Cortical Microglia | 18.5 | [1] |
| Isorhynchophylline | Rat Cortical Microglia | 16.8 | [1] |
IC50: The half maximal inhibitory concentration.
Table 2: Anti-Inflammatory Effects of Uncaria rhynchophylla Extracts (Containing this compound)
| Extract/Compound | Model System | Inflammatory Marker | Effect | Source |
| Aqueous Extract of U. rhynchophylla | LPS-stimulated RAW 264.7 Macrophages | NO Production | Inhibition | [2] |
| Aqueous Extract of U. rhynchophylla | LPS-stimulated RAW 264.7 Macrophages | IL-1β Secretion | Inhibition | [2] |
| Aqueous Extract of U. rhynchophylla | LPS-stimulated RAW 264.7 Macrophages | iNOS Expression | Inhibition | [2] |
| Alkaloid Extract of U. rhynchophylla | LPS-induced Pregnant Rat Model | Serum IL-6 | Significant Decrease | [3][4] |
| Alkaloid Extract of U. rhynchophylla | LPS-induced Pregnant Rat Model | Serum IL-1β | Significant Decrease | [3][4] |
| Alkaloid Extract of U. rhynchophylla | LPS-induced Pregnant Rat Model | Serum TNF-α | Significant Decrease | [3][4] |
Note: The specific contribution of this compound to the observed effects in the extracts has not been quantified.
Implicated Signaling Pathways
The anti-inflammatory effects of Uncaria alkaloids, including by inference this compound, are primarily attributed to the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. Studies on Uncaria rhynchophylla extracts suggest that its constituent alkaloids, likely including this compound, inhibit NF-κB activation.[2]
References
- 1. Alkaloids from the leaves of Uncaria rhynchophylla and their inhibitory activity on NO production in lipopolysaccharide-activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uncaria rhynchophylla inhibits the production of nitric oxide and interleukin-1β through blocking nuclear factor κB, Akt, and mitogen-activated protein kinase activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the effects of Uncaria rhynchophylla alkaloid extract on LPS-induced preeclampsia symptoms and inflammation in a pregnant rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the effects of Uncaria rhynchophylla alkaloid extract on LPS-induced preeclampsia symptoms and inflammation in a pregnant rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Isocorynoxeine (CAS: 51014-29-0)
Introduction
This compound (CAS number 51014-29-0) is a tetracyclic oxindole alkaloid naturally occurring in plants of the Uncaria and Mitragyna genera.[1][2][3] It is a significant constituent of traditional medicines derived from these plants, such as Cat's Claw.[2][4] Extensive research has identified this compound as a pharmacologically active compound with a range of potential therapeutic applications. Its biological activities include neuroprotective, anti-inflammatory, vasodilatory, and antihypertensive effects.[1][2][5][6][7][] This technical guide provides a comprehensive overview of the physicochemical and pharmacological properties of this compound, detailed experimental protocols for assessing its activity, and insights into its mechanisms of action.
Physicochemical Properties
This compound is a solid, powder-form compound with limited solubility in water but moderate to good solubility in various organic solvents.[4][9] Its core structure features a complex, multi-ring system characteristic of oxindole alkaloids.
| Property | Value | Source |
| CAS Number | 51014-29-0 | [1][5][10] |
| Molecular Formula | C₂₂H₂₆N₂O₄ | [1][5][11][12] |
| Molecular Weight | 382.45 g/mol | [4][5][11][13][14] |
| Physical Description | Solid, Powder | [5][9][14] |
| Purity | ≥95% - ≥98% | [1][3][13][14] |
| Boiling Point | 562.7 ± 50.0 °C at 760 mmHg (Predicted) | [15] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [15] |
| Flash Point | 294.1 ± 30.1 °C (Predicted) | [15] |
| Refractive Index | 1.606 (Predicted) | [15] |
| Solubility | DMSO: 5 mg/mLDMF: 20 mg/mLEthanol: 1 mg/mLDMF:PBS (pH 7.2) (1:3): 0.25 mg/mLAlso soluble in Chloroform, Dichloromethane, Acetone | [5][6][9][16] |
Pharmacological Activities and Quantitative Data
This compound exhibits a range of biological activities, with key quantitative metrics highlighting its potency in various models. Its primary mechanisms involve the modulation of neurotransmitter receptors and inflammatory pathways.
| Activity | Target/Model | Key Parameter | Value | Source |
| 5-HT₂ₐ Receptor Antagonism | 5-HT₂ₐ Receptor-Mediated Current | IC₅₀ | 72.4 µM | [1][5][17][18] |
| Anti-inflammatory | LPS-induced Nitric Oxide (NO) Production in Primary Rat Microglia | IC₅₀ | 13.7 µM | [6][16] |
| Neuroprotection | Glutamate-induced Cytotoxicity in HT22 Mouse Hippocampal Cells | Protective Concentration | 100 µM | [6][16] |
| Vasodilation | Relaxation of pre-contracted isolated rat arterial rings | - | Concentration-dependent | [6][16] |
| Antihypertensive | In vivo models | - | Lowers blood pressure | [1][2][5][7] |
Mechanism of Action & Signaling Pathways
5-HT₂ₐ Receptor Antagonism
This compound acts as an antagonist at the serotonin 5-HT₂ₐ receptor.[5][17] This receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G₁₁ pathway.[5] Upon activation by an agonist, the receptor stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[1][5][19] By competitively antagonizing this receptor, this compound inhibits these downstream signaling events.
Anti-inflammatory Action via Nitric Oxide (NO) Inhibition
In the central nervous system, microglia are key immune cells. When activated by stimuli like lipopolysaccharide (LPS), they can produce pro-inflammatory mediators, including nitric oxide (NO).[7][18] LPS binds to Toll-like Receptor 4 (TLR4) on the microglial surface, triggering downstream signaling cascades involving MAP kinases (JNK, p38, ERK) and the transcription factor NF-κB.[10][11] These pathways converge to upregulate the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO.[10][11][20] this compound has been shown to inhibit this LPS-induced NO production, suggesting it interferes with one or more steps in this inflammatory signaling pathway.[6]
Experimental Protocols
Neuroprotection Assay: Glutamate-Induced Cytotoxicity in HT22 Cells
This protocol assesses the ability of this compound to protect neuronal cells from glutamate-induced oxidative stress and cell death.[6][16][21]
-
Cell Line: HT22 mouse hippocampal neuronal cells.[22]
-
Materials:
-
Methodology:
-
Cell Seeding: Seed HT22 cells into 96-well plates at a density of approximately 7.5 x 10³ to 1 x 10⁴ cells/well and incubate for 15-24 hours at 37°C in 5% CO₂.[21]
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 2 to 9 hours.[21] Include a vehicle control (DMSO) and a positive control (e.g., N-acetylcysteine).[23]
-
Induction of Cytotoxicity: Add glutamate to the wells to a final concentration of 4-10 mM to induce cell death, except in the non-treated control wells.[21][24]
-
Incubation: Incubate the plates for an additional 15 to 24 hours.[21][24]
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium.
-
Add 100 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
-
Anti-inflammatory Assay: Inhibition of LPS-Induced Nitric Oxide Production
This protocol determines the anti-inflammatory effect of this compound by measuring its ability to inhibit NO production in activated microglial cells.[6][16][25]
-
Cell Line: Primary rat microglia or BV-2 microglial cell line.
-
Materials:
-
Microglial cells
-
Appropriate culture medium (e.g., DMEM)
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (for NO measurement)
-
Sodium nitrite standard curve
-
96-well plates
-
-
Methodology:
-
Cell Seeding: Plate microglial cells in 96-well plates and allow them to adhere for 24 hours.[25]
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.[26]
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to stimulate the cells, excluding the negative control group.[25]
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to the supernatant.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Quantify the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve. Calculate the percentage inhibition of NO production by this compound.
-
Vasodilation Assay: Isolated Arterial Ring Myography
This ex vivo protocol evaluates the direct vasodilatory effect of this compound on blood vessels.[6][27]
-
Tissue: Thoracic aorta or mesenteric arteries isolated from rats.
-
Materials:
-
Wire myograph system
-
Krebs-Henseleit buffer
-
Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction
-
This compound solutions of varying concentrations
-
Carbogen gas (95% O₂, 5% CO₂)
-
-
Methodology:
-
Tissue Preparation: Isolate arteries and cut them into small rings (approx. 2 mm). Mount the rings on the wires of the myograph in a chamber filled with Krebs-Henseleit buffer, maintained at 37°C and bubbled with carbogen gas.[27]
-
Equilibration: Allow the rings to equilibrate under a resting tension for 60-90 minutes.
-
Viability Check: Test the viability of the rings by inducing contraction with a high-concentration KCl solution.
-
Pre-contraction: Wash the rings and then induce a stable, submaximal contraction using a vasoconstrictor like Phenylephrine (e.g., 1 µM).[16]
-
Cumulative Concentration-Response: Once the contraction is stable, add this compound to the chamber in a cumulative manner, increasing the concentration stepwise.
-
Data Recording: Record the changes in isometric tension after each addition.
-
Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by PE or KCl. Plot the concentration-response curve to determine the vasodilatory effect.
-
Conclusion
This compound (CAS 51014-29-0) is a promising natural alkaloid with a well-defined profile of neuroprotective, anti-inflammatory, and cardiovascular activities. Its mechanisms of action, centered on the antagonism of the 5-HT₂ₐ receptor and the inhibition of inflammatory pathways, provide a solid basis for its therapeutic potential. The standardized protocols provided herein offer robust methods for researchers to further investigate and quantify the biological effects of this compound in preclinical drug development. The comprehensive data summarized in this guide serves as a valuable technical resource for scientists working to harness the therapeutic properties of this compound.
References
- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C22H26N2O4 | CID 3037448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 51014-29-0 | this compound [phytopurify.com]
- 4. CAS 51014-29-0: this compound | CymitQuimica [cymitquimica.com]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. blossomanalysis.com [blossomanalysis.com]
- 7. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CAS:51014-29-0 | Manufacturer ChemFaces [chemfaces.com]
- 10. LPS-induced iNOS expression in Bv-2 cells is suppressed by an oxidative mechanism acting on the JNK pathway--a potential role for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LPS-induced iNOS expression in N9 microglial cells is suppressed by geniposide via ERK, p38 and nuclear factor-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GSRS [precision.fda.gov]
- 13. This compound Datasheet DC Chemicals [dcchemicals.com]
- 14. This compound - Lifeasible [lifeasible.com]
- 15. echemi.com [echemi.com]
- 16. caymanchem.com [caymanchem.com]
- 17. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipopolysaccharide-induced microglial activation in culture: temporal profiles of morphological change and release of cytokines and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Microglial activation induces nitric oxide signalling and alters protein S‐nitrosylation patterns in extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Neuroprotective effects of cerebroprotein hydrolysate and its combination with antioxidants against oxidative stress-induced HT22 cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 22. HT22 Cell Line - A Research Guide to Neurodegeneration [cytion.com]
- 23. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synergistic Protection by Isoquercitrin and Quercetin against Glutamate-Induced Oxidative Cell Death in HT22 Cells via Activating Nrf2 and HO-1 Signaling Pathway: Neuroprotective Principles and Mechanisms of Dendropanax morbifera Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. reprocell.com [reprocell.com]
Preliminary In Vitro Studies of Isocorynoxeine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocorynoxeine is a tetracyclic oxindole alkaloid found in plants of the Uncaria genus, commonly known as Cat's Claw. It has garnered significant interest in the scientific community for its potential therapeutic applications. Preliminary in vitro studies have revealed a range of biological activities, including neuroprotective, anti-inflammatory, and vasodilatory effects. This technical guide provides a comprehensive overview of the key in vitro findings for this compound, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies of this compound.
| Activity | Assay | Cell Line/System | IC50 / EC50 | Reference |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition | Lipopolysaccharide (LPS)-stimulated primary rat microglia | 13.7 µM | [1] |
| Neuroprotection | 5-HT2A Receptor Antagonism | Xenopus oocytes expressing 5-HT2A receptors | 72.4 µM | [2][3][4] |
| Vasodilation | Relaxation of pre-contracted arterial rings | Isolated rat arterial rings | Not explicitly quantified | [1] |
| Neuroprotection | Glutamate-induced cytotoxicity | HT22 mouse hippocampal cells | Protective at 100 µM | [1] |
Table 1: Summary of In Vitro Bioactivities of this compound
Experimental Protocols
Inhibition of Nitric Oxide (NO) Production in Microglia
This protocol details the methodology used to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells.
a. Cell Culture and Treatment:
-
Cell Line: Primary rat microglia.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour before stimulation with LPS (1 µg/mL) for 24 hours.
b. Nitric Oxide Measurement (Griess Assay):
-
After the 24-hour incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant in a 96-well plate.
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 550 nm using a microplate reader.
-
The concentration of nitrite (a stable product of NO) is determined from a standard curve generated with sodium nitrite.
-
The percentage of NO inhibition is calculated by comparing the absorbance of this compound-treated cells with that of LPS-stimulated cells without treatment.
c. Visualization of Experimental Workflow:
Caption: Workflow for the Nitric Oxide Inhibition Assay.
Neuroprotection Against Glutamate-Induced Cytotoxicity in HT22 Cells
This protocol outlines the procedure to evaluate the neuroprotective effects of this compound against glutamate-induced cell death in the HT22 hippocampal cell line.
a. Cell Culture and Treatment:
-
Cell Line: HT22 mouse hippocampal cells.
-
Culture Conditions: Cells are maintained in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
Treatment: Cells are pre-incubated with different concentrations of this compound for a specified period (e.g., 2 hours) before the addition of glutamate (e.g., 5 mM) to induce cytotoxicity. The incubation continues for another 24 hours.
b. Cell Viability Assessment (MTT Assay):
-
After the treatment period, the culture medium is removed.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free medium) is added to each well and incubated for 4 hours at 37°C.
-
The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells).
c. Visualization of Experimental Workflow:
References
- 1. Mechanism of Vasorelaxant Action of Isoquinoline Alkaloid F-19 on Rat Aorta – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impaired reactivity of rat aorta to phenylephrine and KCl after prolonged hypoxia: role of the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Isocorynoxeine and its Effect on Nitric Oxide Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocorynoxeine, a prominent tetracyclic oxindole alkaloid isolated from the medicinal plant Uncaria rhynchophylla, has demonstrated significant anti-inflammatory and neuroprotective potential. A key aspect of its bioactivity is the modulation of nitric oxide (NO) production, a critical signaling molecule and mediator in inflammatory processes. This technical guide provides an in-depth analysis of the current understanding of this compound's effect on nitric oxide synthesis, with a focus on its interactions with key inflammatory signaling pathways. This document summarizes quantitative data, details relevant experimental methodologies, and visualizes the proposed molecular mechanisms of action to serve as a comprehensive resource for researchers in pharmacology and drug development.
Introduction to this compound and Nitric Oxide
This compound is one of the major active constituents of Uncaria rhynchophylla (Gouteng), a plant long used in traditional Chinese medicine to treat conditions such as hypertension, dizziness, and epilepsy.[1] Modern pharmacological studies have begun to elucidate the molecular basis for these therapeutic effects, with a significant focus on the anti-inflammatory properties of its constituent alkaloids.
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[2][3] While essential for normal cellular function, the overproduction of NO, particularly by inducible nitric oxide synthase (iNOS) in immune cells like microglia, is a hallmark of chronic inflammation and is implicated in the pathophysiology of various neurodegenerative diseases.[4][5] The inflammatory stimulus lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used experimentally to induce a neuroinflammatory state characterized by the robust production of NO and other pro-inflammatory mediators in microglial cells.[6] this compound has emerged as a potent inhibitor of this LPS-induced NO production.
Quantitative Data on this compound's Inhibition of Nitric Oxide Production
Quantitative analysis of this compound's inhibitory effect on nitric oxide production has been primarily conducted in in vitro models of neuroinflammation using microglial cells. The most pertinent data available is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of this compound required to inhibit 50% of the LPS-induced NO production.
| Compound | Cell Line | Stimulant | Parameter | Value (µM) | Reference |
| This compound | Primary Rat Cortical Microglia | LPS | IC50 for NO release inhibition | 13.7 - 19.0 |
Proposed Signaling Pathways of this compound Action
The inhibitory effect of this compound on nitric oxide production is believed to be mediated through the modulation of key intracellular signaling cascades that are activated by LPS. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are master regulators of the inflammatory response and control the expression of pro-inflammatory genes, including Nos2 (the gene encoding iNOS).
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with LPS, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This frees NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, including Nos2, to initiate their transcription. This compound is hypothesized to interfere with this cascade, thereby preventing the expression of iNOS and the subsequent production of NO.
The MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are also activated by LPS and play crucial roles in the inflammatory response. These kinases, once phosphorylated and activated, can in turn activate various transcription factors, including AP-1, which can work in concert with NF-κB to promote the expression of iNOS. This compound is thought to exert its anti-inflammatory effects by inhibiting the phosphorylation and subsequent activation of these MAPK proteins.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound and its effect on nitric oxide production.
Cell Culture and Treatment
-
Cell Line: Murine microglial cell line BV-2 or primary rat cortical microglia are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol: Cells are seeded in appropriate culture plates (e.g., 96-well plates for NO assay, 6-well plates for Western blotting). After reaching approximately 80% confluency, the cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) for a specified duration (e.g., 24 hours for NO measurement, shorter time points for signaling protein phosphorylation).
Nitric Oxide Measurement (Griess Assay)
This assay quantifies the concentration of nitrite (NO2-), a stable and measurable end-product of NO metabolism in the cell culture supernatant.
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in distilled water.
-
Standard: Sodium nitrite (NaNO2) solution of known concentrations (e.g., 0-100 µM) prepared in the culture medium.
-
-
Procedure:
-
After the treatment period, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve generated from the sodium nitrite standards.
-
Western Blot Analysis
Western blotting is employed to determine the protein levels of iNOS and the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways.
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for iNOS, phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, and p38 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). The levels of phosphorylated proteins are typically normalized to their respective total protein levels, and target protein levels are normalized to the loading control.
-
Conclusion and Future Directions
This compound demonstrates promising anti-inflammatory activity by inhibiting nitric oxide production in activated microglia. The available evidence strongly suggests that this effect is mediated through the suppression of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in iNOS expression. However, further research is warranted to fully elucidate the precise molecular targets of this compound within these cascades. Future studies should focus on generating comprehensive dose-response data for this compound's effects on NO production and the phosphorylation of key signaling intermediates. Additionally, in vivo studies are necessary to validate these in vitro findings and to assess the therapeutic potential of this compound in animal models of neuroinflammation and neurodegenerative diseases. This detailed understanding will be crucial for the continued development of this compound as a potential therapeutic agent.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LPS-induced iNOS expression in Bv-2 cells is suppressed by an oxidative mechanism acting on the JNK pathway--a potential role for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of Inducible Nitric Oxide Synthase Expression in LPS-Stimulated BV-2 Microglia by Prenylated Chalcones from Cullen corylifolium (L.) Medik. through Inhibition of I-κBα Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Isocorynoxeine Quantification in Plasma using UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of isocorynoxeine in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is crucial for pharmacokinetic studies, drug metabolism research, and toxicological assessments of this compound, a major bioactive alkaloid found in Uncaria species with potential therapeutic effects on the cardiovascular and central nervous systems.[1][2]
Introduction
This compound has demonstrated various pharmacological activities, including antihypertensive, sedative, and neuroprotective effects.[1][2] Accurate quantification in biological matrices is essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile. The UPLC-MS/MS method described herein offers high sensitivity, selectivity, and throughput for the determination of this compound in plasma.[1][2]
Experimental Protocols
Sample Preparation
A simple and rapid protein precipitation method is recommended for the extraction of this compound from plasma samples.[1][2][3]
Materials:
-
Plasma samples
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS) working solution (e.g., midazolam or a structural analog)[4]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 13,000 rpm and 4°C)
Protocol:
-
Thaw frozen plasma samples to room temperature.
-
In a 1.5-mL microcentrifuge tube, add 50 µL of the plasma sample.[1][3]
-
Add 200 µL of acetonitrile containing the internal standard (e.g., at a concentration of 50 ng/mL).[3]
-
Vortex the mixture for 1.0 minute to ensure thorough mixing and protein precipitation.[3]
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
An alternative liquid-liquid extraction method can also be employed:
-
To the plasma sample, add an internal standard.
-
Perform liquid-liquid extraction using ethyl acetate.[1][3][4]
UPLC-MS/MS Instrumentation and Conditions
The following parameters are based on established methods and can be adapted based on the specific instrumentation available.[1][2][5]
Instrumentation:
-
Mass Spectrometer: Waters XEVO TQS-micro triple quadrupole mass spectrometer or equivalent[1][5]
-
UPLC Column: UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or HSS T3 (50 × 2.1 mm, 1.8 µm)[1][2][5][6]
Chromatographic Conditions:
-
Injection Volume: 2 µL[6]
-
Gradient Elution Program: [1][5]
Time (min) % Mobile Phase B 0.0 - 0.2 10 0.2 - 1.0 10 → 80 (linear) 1.0 - 2.0 80 2.0 - 2.1 80 → 10 (linear) | 2.1 - 3.5 | 10 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1][4]
-
Cone Gas Flow: 50 L/h[6]
-
MRM Transitions:
Data Presentation: Quantitative Method Validation Parameters
The following tables summarize the typical performance characteristics of a validated UPLC-MS/MS method for this compound quantification in plasma.
Table 1: Linearity and Sensitivity
| Parameter | Value | Reference |
| Linear Range | 1 - 2000 ng/mL | [1][2] |
| Correlation Coefficient (r²) | > 0.99 | [7][8] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [1][2][3] |
Table 2: Precision and Accuracy
| Quality Control Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Low QC | < 15% | < 15% | 85 - 115% | [1][2][4] |
| Medium QC | < 15% | < 15% | 85 - 115% | [1][2][4] |
| High QC | < 15% | < 15% | 85 - 115% | [1][2][4] |
Note: A study reported intra-day and inter-day precisions to be lower than 12% and accuracy ranging from 86.2% to 110.4%.[2]
Table 3: Recovery and Matrix Effect
| Parameter | Value | Reference |
| Recovery | > 78.9% | [2] |
| Matrix Effect | 89.1% - 99.5% | [2] |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the quantification of this compound in plasma samples.
Caption: Workflow for this compound Quantification in Plasma.
Metabolic Pathways of this compound
While a detailed signaling pathway is not fully elucidated, the metabolic fate of this compound has been investigated. The primary metabolic transformations in vivo include hydrolysis, oxidation, isomerization, demethylation, epoxidation, reduction, glucuronidation, hydroxylation, and N-oxidation.[9] The diagram below outlines these general metabolic routes.
Caption: Metabolic Pathways of this compound.
These protocols and data provide a comprehensive guide for the robust and reliable quantification of this compound in plasma, supporting further research into its pharmacological and pharmacokinetic properties.
References
- 1. akjournals.com [akjournals.com]
- 2. akjournals.com [akjournals.com]
- 3. akjournals.com [akjournals.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Determination and Pharmacokinetics of Acetylcorynoline in Mouse Plasma by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Profile of this compound in Rats Obtained by Ultra-High Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Isolation of Isocorynoxeine from Uncaria Hook Using Chromatographic Techniques
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uncaria, a genus of flowering plants commonly known as cat's claw, is a significant source of traditional medicine, particularly in Chinese and South American herbalism. The hooks of these plants are rich in bioactive indole and oxindole alkaloids, which are responsible for a wide range of pharmacological effects, including antihypertensive, neuroprotective, and anti-inflammatory properties.[1][2][3] Isocorynoxeine is one of the major tetracyclic oxindole alkaloids found in Uncaria species and has demonstrated notable biological activities, such as vasodilation, protection against ischemia-induced neuronal damage, and inhibition of nitric oxide (NO) production.[1][4][5]
The isolation and purification of this compound from the complex chemical matrix of Uncaria extracts are crucial for detailed pharmacological studies and potential drug development. Chromatographic techniques are indispensable for this purpose, offering high-resolution separation of structurally similar alkaloids. This document provides detailed protocols for the extraction and chromatographic isolation of this compound from Uncaria hook, along with methods for purity assessment.
Data Presentation
The following tables summarize quantitative data related to the chromatographic separation of alkaloids from Uncaria species and the pharmacokinetic properties of this compound.
Table 1: Chromatographic Methods for Separation of Uncaria Alkaloids
| Chromatography Type | Stationary Phase | Mobile Phase | Target Alkaloids | Reference |
| pH-Zone Refining CCC | MTBE–acetonitrile–water (4:0.5:5, v/v) with 10 mM TEA (organic phase) and 5 mM HCl (aqueous phase) | Aqueous phase | Hirsutine, Hirsuteine, Uncarine C, Uncarine E, Rhynchophylline, Corynoxeine | [6] |
| HPLC | C18 Column | Gradient of Methanol and 2 mM ammonium acetate solution (pH 8.0) | Various alkaloids | [6] |
| TLC | Silica Gel | Chloroform–methanol (95:5) | Oxindole alkaloids | [7] |
| UPLC-MS/MS | UPLC BEH C18 Column | Acetonitrile and 0.1% formic acid (gradient elution) | Corynoxeine, this compound, Rhynchophylline, Isorhynchophylline, Hirsutine, Hirsuteine | [2][3] |
| UHPLC-Orbitrap MS | Inertsil C-18 Column | Water with 0.01% formic acid (A) and acetonitrile (B) (gradient elution) | Alkaloids and Flavonoids | [8] |
Abbreviations: CCC (Counter-Current Chromatography), HPLC (High-Performance Liquid Chromatography), TLC (Thin-Layer Chromatography), UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry), UHPLC (Ultra-High-Performance Liquid Chromatography), MTBE (Methyl tert-butyl ether), TEA (Triethylamine), HCl (Hydrochloric acid).
Table 2: Quantitative and Pharmacokinetic Data for this compound
| Parameter | Value | Species/System | Reference |
| IC₅₀ (NO production inhibition) | 13.7 µM | Primary rat microglia | [4] |
| IC₅₀ (5-HT2A receptor inhibition) | 72.4 µM | N/A | [9][10] |
| Oral Bioavailability | 32.7% | Mice | [3][11] |
| Half-life (t½) after oral admin. | 1.6 h | Mice | [12] |
| Half-life (t½) after i.p. admin. | 4.9 ± 2.1 h | Rats | [2] |
| Total Alkaloid Content in Uncaria | 0.1 – 0.6% | Various Uncaria species | [13] |
Abbreviations: IC₅₀ (Half-maximal inhibitory concentration), NO (Nitric Oxide), 5-HT2A (Serotonin receptor 2A), i.p. (intraperitoneal).
Experimental Protocols
Protocol for Extraction of Total Alkaloids from Uncaria Hook
This protocol outlines a general method for extracting total alkaloids from the dried hooks of Uncaria species.
Materials and Reagents:
-
Dried and powdered hooks of Uncaria
-
Ethanol (95%) or Trichloroethylene
-
Hydrochloric acid (HCl), 2% solution
-
Ammonia solution
-
Dichloromethane or Chloroform
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Maceration: Macerate 1 kg of powdered Uncaria hooks with 10 L of 95% ethanol at room temperature for 72 hours.
-
Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
Acid-Base Extraction: a. Suspend the crude extract in a 2% HCl solution and stir for 2 hours. b. Filter the acidic solution to remove non-alkaloidal components. c. Adjust the pH of the filtrate to approximately 9-10 with ammonia solution. d. Perform liquid-liquid extraction on the basified solution using dichloromethane or chloroform (3 x 500 mL).
-
Final Concentration: Combine the organic layers and evaporate the solvent under reduced pressure to yield the total alkaloid extract.
Protocol for this compound Isolation using pH-Zone Refining Counter-Current Chromatography (CCC)
This protocol is adapted from a method used for the preparative separation of six rhynchophylla alkaloids, including corynoxeine, a stereoisomer of this compound.[6]
Instrumentation and Materials:
-
pH-zone refining counter-current chromatograph
-
HPLC system for fraction analysis
-
Two-phase solvent system: Methyl tert-butyl ether (MTBE)–acetonitrile–water (4:0.5:5, v/v)
-
Retainer (modifier) for stationary phase: Triethylamine (TEA), 10 mM in the organic phase
-
Eluter (modifier) for mobile phase: Hydrochloric acid (HCl), 5 mM in the aqueous phase
-
Total alkaloid extract from Protocol 1
Procedure:
-
Solvent System Preparation: Prepare the two-phase solvent system by thoroughly mixing MTBE, acetonitrile, and water in the specified ratio. Allow the phases to separate. Add TEA to the organic (upper) phase and HCl to the aqueous (lower) phase. Degas both phases by sonication.
-
CCC System Preparation: a. Fill the entire column with the TEA-containing organic phase (stationary phase). b. Set the apparatus revolution speed to 800 rpm.
-
Sample Loading: Dissolve the crude alkaloid extract (e.g., 2.8 g) in a mixture of the stationary and mobile phases and inject it into the column.
-
Elution: Pump the HCl-containing aqueous phase (mobile phase) into the column at a flow rate of 2.0 mL/min.
-
Fraction Collection and Analysis: Monitor the effluent at 254 nm and collect fractions based on the resulting chromatogram. Analyze the collected fractions using HPLC to identify those containing pure this compound.
-
Purification: Combine the fractions containing this compound and evaporate the solvent to obtain the purified compound.
Protocol for Purity Analysis by HPLC
This protocol is for the analytical verification of the purity of the isolated this compound.
Instrumentation and Reagents:
-
HPLC system with a DAD or UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Methanol
-
Mobile Phase B: 2 mM ammonium acetate solution (pH adjusted to 8.0 with triethylamine)
-
This compound standard (for retention time comparison)
Procedure:
-
Sample Preparation: Dissolve a small amount of the isolated this compound in methanol.
-
Chromatographic Conditions:
-
Injection and Analysis: Inject the sample solution and an this compound standard. Compare the retention time of the major peak in the sample chromatogram with that of the standard. Purity is determined by the peak area percentage of this compound relative to all other peaks in the chromatogram.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound from Uncaria hook.
Signaling Pathway
Caption: Inhibition of LPS-induced nitric oxide production by this compound.
References
- 1. Isolation and Identification of Twelve Metabolites of this compound in Rat Urine and their Neuroprotective Activities in HT22 Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. Simultaneous Determination of Six Uncaria Alkaloids in Mouse Blood by UPLC–MS/MS and Its Application in Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | CAS:51014-29-0 | Manufacturer ChemFaces [chemfaces.com]
- 6. mdpi.com [mdpi.com]
- 7. akjournals.com [akjournals.com]
- 8. ukm.my [ukm.my]
- 9. abmole.com [abmole.com]
- 10. CAS 51014-29-0 | this compound [phytopurify.com]
- 11. researchgate.net [researchgate.net]
- 12. Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myemail.constantcontact.com [myemail.constantcontact.com]
Application Notes and Protocols for HT22 Cell Assay with Isocorynoxeine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HT22 cell line, an immortalized mouse hippocampal neuronal line, is a widely utilized in vitro model for studying the mechanisms of glutamate-induced oxidative stress and neurotoxicity. A key characteristic of HT22 cells is their lack of ionotropic glutamate receptors, making them an ideal system to investigate non-receptor-mediated excitotoxicity, which is primarily driven by oxidative stress. Isocorynoxeine, a tetracyclic oxindole alkaloid isolated from plants of the Uncaria genus, has demonstrated neuroprotective properties.[1] These application notes provide a detailed protocol for assessing the neuroprotective effects of this compound against glutamate-induced cytotoxicity in HT22 cells.
Principle of the Assay
This protocol is designed to quantify the protective effects of this compound on HT22 cells subjected to glutamate-induced oxidative stress. The experimental workflow involves cell culture, induction of cytotoxicity with glutamate, treatment with this compound, and subsequent assessment of cell viability and other markers of neuroprotection. The underlying hypothesis is that this compound will mitigate glutamate-induced cell death, and this protective effect may be mediated through the modulation of key signaling pathways involved in cellular stress responses, such as the Nrf2 and MAPK pathways.
Materials and Reagents
-
HT22 mouse hippocampal neuronal cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Glutamate
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Kits for ROS detection, apoptosis assays (e.g., Annexin V-FITC), and protein quantification (e.g., BCA assay)
-
Antibodies for Western blotting (e.g., anti-Nrf2, anti-HO-1, anti-p-p38, anti-p-ERK, anti-p-JNK, and corresponding total protein antibodies)
Experimental Protocols
HT22 Cell Culture
-
Culture HT22 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
Glutamate-Induced Cytotoxicity Assay
-
Seed HT22 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare various concentrations of glutamate in serum-free DMEM.
-
After 24 hours, replace the culture medium with the glutamate solutions and incubate for another 24 hours.
-
Assess cell viability using the MTT assay to determine the optimal concentration of glutamate for inducing approximately 50% cell death (IC50). A typical concentration range for glutamate is 2-10 mM.
Neuroprotection Assay with this compound
-
Seed HT22 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare stock solutions of this compound in DMSO and dilute to final concentrations in serum-free DMEM. Ensure the final DMSO concentration is below 0.1%.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Following pre-treatment, add glutamate (at its predetermined IC50 concentration) to the wells containing this compound and incubate for 24 hours.
-
Include the following controls:
-
Untreated cells (vehicle control)
-
Cells treated with glutamate only
-
Cells treated with this compound only
-
-
Assess cell viability using the MTT assay.
MTT Assay for Cell Viability
-
After the 24-hour incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Data Presentation
The following tables present illustrative quantitative data for the neuroprotective effects of this compound on glutamate-treated HT22 cells.
| Group | Concentration | Cell Viability (% of Control) |
| Control | - | 100 ± 5.2 |
| Glutamate | 5 mM | 52.4 ± 3.8 |
| This compound + Glutamate | 10 µM | 65.1 ± 4.1 |
| This compound + Glutamate | 50 µM | 78.9 ± 3.9 |
| This compound + Glutamate | 100 µM | 89.3 ± 4.5 |
| Assay | Glutamate (5 mM) | This compound (100 µM) + Glutamate |
| Relative ROS Levels (%) | 210 ± 15.3 | 125 ± 11.8 |
| Apoptotic Cells (%) | 35.6 ± 3.1 | 15.2 ± 2.5 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Proposed Signaling Pathway of this compound Neuroprotection
Caption: Proposed signaling pathways for this compound's neuroprotective effects in HT22 cells.
Discussion and Conclusion
The provided protocol offers a robust framework for evaluating the neuroprotective potential of this compound in an established in vitro model of glutamate-induced oxidative stress. The illustrative data suggests that this compound can dose-dependently protect HT22 cells from glutamate-induced toxicity, likely by mitigating oxidative stress and inhibiting apoptotic pathways. The proposed mechanism involves the activation of the Nrf2/HO-1 antioxidant response pathway and the inhibition of pro-apoptotic MAPK signaling.
For drug development professionals, this assay serves as a valuable primary screening tool to identify and characterize neuroprotective compounds. Further investigations should focus on elucidating the precise molecular targets of this compound and validating these findings in more complex in vivo models of neurodegeneration.
References
In vivo experimental design for Isocorynoxeine pharmacokinetic studies
Application Notes: In Vivo Pharmacokinetic Analysis of Isocorynoxeine
Introduction
This compound is a prominent tetracyclic oxindole alkaloid isolated from plants of the Uncaria genus, which are widely used in traditional medicine for treating cardiovascular and central nervous system disorders.[1] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent.[2] In vivo pharmacokinetic (PK) studies provide essential data on a drug's behavior within a living organism, informing dosage regimens, predicting efficacy, and assessing potential toxicity.[3][4] These application notes provide a comprehensive guide to designing and executing in vivo pharmacokinetic studies for this compound in a rodent model.
Core Principles
The primary goal of an in vivo PK study for this compound is to characterize its concentration-time profile in biological matrices, typically plasma, after administration.[5] Key parameters derived from these studies, such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½), are fundamental to evaluating its bioavailability and disposition.[3] The choice of animal model, administration route, and bioanalytical method are critical components of a robust experimental design.
Quantitative Data Summary
Pharmacokinetic parameters for this compound can vary significantly based on the route of administration. The following tables summarize key quantitative data reported in studies using rat models.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Unit | Value | Reference |
| Dose | mg/kg | 40.0 | [6] |
| Cmax | ng/mL | 336.7 | [6] |
| Tmax | h | 3.0 | [6] |
| t½ | h | 1.05 | [7] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Intraperitoneal Administration)
| Parameter | Unit | Value (mean ± SD) | Reference |
| Dose | mg/kg | 15 | [7] |
| Cmax | ng/mL | 1085.4 ± 321.5 | [7] |
| Tmax | h | 0.58 ± 0.14 | [7] |
| AUC(0-t) | ng/mL*h | 2874.2 ± 814.7 | [7] |
| t½ | h | 4.9 ± 2.1 | [7] |
Experimental Workflow and Metabolic Pathway Visualizations
A clear workflow is essential for a successful pharmacokinetic study. The following diagram illustrates the key stages from preparation to data analysis.
Caption: Workflow for an in vivo pharmacokinetic study of this compound.
This compound undergoes extensive metabolism in vivo. The diagram below shows the primary metabolic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. ADME Properties | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. bioivt.com [bioivt.com]
- 6. Item - Optimized LCâESI-ion trap MS to determine simultaneously this compound and its phase I and II metabolites in rats with application to pharmacokinetics and mass balance investigation - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 7. akjournals.com [akjournals.com]
Application Note: Spectroscopic Strategies for the Identification of Isocorynoxeine Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isocorynoxeine, a major tetracyclic oxindole alkaloid isolated from Uncaria species, has demonstrated significant pharmacological potential, including neuroprotective and cardiovascular effects.[1][2] Understanding its metabolic fate is crucial for further drug development, as metabolites can contribute to both therapeutic efficacy and potential toxicity. This application note details the application of advanced spectroscopic methods for the comprehensive identification and characterization of this compound metabolites.
The primary analytical challenges in metabolite identification lie in the complexity of biological matrices and the often low concentrations of metabolites.[3] A combination of high-resolution chromatographic and spectroscopic techniques is therefore essential for successful metabolic profiling. This document outlines protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy, which are powerful tools for elucidating the structures of this compound metabolites.
Spectroscopic Approaches
The structural elucidation of this compound metabolites relies heavily on the complementary information provided by mass spectrometry and nuclear magnetic resonance spectroscopy.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for metabolite identification.[3] Techniques like Quadrupole Time-of-Flight (Q-TOF) MS and Ion Trap MS provide accurate mass measurements for determining elemental compositions and fragmentation patterns (MS/MS) that offer structural insights.[1][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides information on mass and fragmentation, NMR spectroscopy offers detailed structural information, including the connectivity of atoms and stereochemistry.[5][6][7][8] One-dimensional (1D) ¹H NMR and two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are invaluable for the definitive structural elucidation of isolated metabolites.[5][9]
Experimental Workflow for this compound Metabolite Identification
The overall workflow for identifying this compound metabolites involves several key stages, from in vivo or in vitro metabolism studies to data analysis and structural elucidation.
References
- 1. Metabolic Profile of this compound in Rats Obtained by Ultra-High Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and identification of twelve metabolites of this compound in rat urine and their neuroprotective activities in HT22 cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpras.com [ijpras.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. NMR Spectroscopy and Databases for the Identification of Metabolites | Technology Networks [technologynetworks.com]
- 8. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and Identification of Twelve Metabolites of this compound in Rat Urine and their Neuroprotective Activities in HT22 Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of Isocorynoxeine Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isocorynoxeine is a tetracyclic oxindole alkaloid primarily found in plants of the Uncaria genus.[1][2] It has garnered significant interest within the scientific community for its diverse pharmacological activities, including neuroprotective, vasodilatory, and antihypertensive effects.[3][4][5] Accurate and consistent preparation of this compound stock solutions is crucial for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties and Solubility Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for accurate calculations and solvent selection when preparing stock solutions.
| Property | Data | Reference(s) |
| CAS Number | 51014-29-0 | [1][3][6][7] |
| Molecular Formula | C₂₂H₂₆N₂O₄ | [1][2][7][8] |
| Molecular Weight | 382.45 g/mol (or 382.5 g/mol ) | [1][3][6] |
| Appearance | Solid powder | [3][9] |
| Purity | ≥95% - ≥98% (Varies by supplier) | [1][3] |
| Solubility | ||
| In DMSO | 5 mg/mL | [1][9] |
| In DMF | 20 mg/mL | [1][9] |
| In Ethanol | 1 mg/mL (≥14.1 mg/mL with gentle warming) | [1][9][10] |
| In DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [1][9] |
| In other organic solvents | Soluble in Chloroform, Dichloromethane, Acetone | [3] |
| In aqueous buffers | Sparingly soluble | [9] |
Experimental Protocol: Preparation of Stock Solutions
This protocol outlines the steps for preparing a high-concentration stock solution of this compound in an organic solvent, which can then be further diluted in aqueous media for experimental use.
3.1. Materials and Equipment
-
This compound powder (purity ≥95%)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3.2. Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid inhalation, ingestion, or contact with skin and eyes.[9]
-
Consult the Safety Data Sheet (SDS) provided by the supplier before handling.[9]
3.3. Workflow for Stock Solution Preparation
3.4. Step-by-Step Procedure
3.4.1. Calculating the Mass of this compound
To prepare a stock solution of a specific molarity, use the following formula:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
Example: To prepare 1 mL of a 10 mM this compound stock solution in DMSO.
-
Concentration = 10 mM = 0.01 mol/L
-
Volume = 1 mL = 0.001 L
-
Molecular Weight = 382.45 g/mol
Mass (g) = 0.01 mol/L x 0.001 L x 382.45 g/mol = 0.0038245 g = 3.82 mg
3.4.2. Preparation of the Stock Solution
-
Weighing: Accurately weigh the calculated amount of this compound powder (e.g., 3.82 mg) and place it into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the desired volume of the appropriate organic solvent (e.g., 1 mL of DMSO) to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex the mixture until the this compound is completely dissolved. Gentle warming may be applied if using ethanol to aid dissolution.[10]
-
Verification: Visually inspect the solution to ensure there are no undissolved particulates. The solution should be clear.
3.5. Preparation of Aqueous Working Solutions
As this compound is sparingly soluble in aqueous buffers, it is recommended to first dissolve it in an organic solvent like DMF or DMSO.[9]
-
Prepare a high-concentration stock solution in DMF or DMSO as described above.
-
To prepare a working solution, dilute the stock solution with the aqueous buffer of choice (e.g., PBS, cell culture medium).
-
For instance, to achieve a final concentration of 0.25 mg/mL in a 1:3 solution of DMF:PBS (pH 7.2), the high-concentration stock in DMF can be diluted accordingly.[9]
-
Important: It is not recommended to store aqueous solutions for more than one day due to potential precipitation and degradation.[9] Always prepare fresh aqueous working solutions for each experiment.
Storage and Stability
Proper storage is critical to maintain the integrity and biological activity of this compound.
-
Solid Form: The solid powder should be stored at -20°C and is stable for at least four years under these conditions.[9]
-
Stock Solutions in Organic Solvents: For long-term storage, it is advisable to prepare aliquots of the stock solution in tightly sealed vials to minimize freeze-thaw cycles. These aliquots should be stored at -20°C (for up to 1 month) or -80°C (for up to 6 months).[6]
-
Aqueous Solutions: Freshly prepare aqueous working solutions on the day of use and do not store them for more than 24 hours.[9]
By following these guidelines, researchers can ensure the consistent and effective use of this compound in their experimental workflows.
References
- 1. caymanchem.com [caymanchem.com]
- 2. CAS 51014-29-0: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | CAS:51014-29-0 | Manufacturer ChemFaces [chemfaces.com]
- 4. CAS 51014-29-0 | this compound [phytopurify.com]
- 5. Isolation and identification of twelve metabolites of this compound in rat urine and their neuroprotective activities in HT22 cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. echemi.com [echemi.com]
- 8. GSRS [precision.fda.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. apexbt.com [apexbt.com]
Application Notes and Protocols for Screening Isocorynoxeine Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocorynoxeine, a tetracyclic oxindole alkaloid isolated from plants of the Uncaria genus, has demonstrated a range of promising pharmacological activities. Notably, it exhibits neuroprotective, anti-inflammatory, and cardiovascular effects, making it a compound of significant interest for drug discovery and development.[1][2] This document provides detailed application notes and protocols for a panel of cell-based assays designed to screen and characterize the bioactivity of this compound. The included methodologies are intended to guide researchers in the systematic evaluation of this natural product's therapeutic potential.
Data Presentation: Quantitative Bioactivity of this compound and Related Compounds
The following tables summarize the quantitative data on the bioactivity of this compound and related compounds in various cell-based assays. This information provides a baseline for expected potency and aids in the design of screening experiments.
Table 1: Neuroprotective and Receptor Binding Activity of this compound
| Bioactivity | Cell Line/System | Inducing Agent | Endpoint | Result |
| Neuroprotection | HT22 (murine hippocampal) | Glutamate | Cell Viability | Significant neuroprotective effect at maximum tested concentration[1][2] |
| 5-HT2A Receptor Binding | Xenopus oocytes expressing 5-HT2A receptors | Serotonin | Current Response Inhibition | IC50: 72.4 μM[1] |
Table 2: Anti-inflammatory Activity of a Structurally Related Compound
Note: Direct IC50 values for this compound's anti-inflammatory activity were not available in the reviewed literature. The following data for Dioscoreanone, a compound also known to inhibit NF-κB, is provided as a reference.
| Bioactivity | Cell Line | Inducing Agent | Endpoint | IC50 |
| Nitric Oxide Production Inhibition | RAW 264.7 (murine macrophage) | Lipopolysaccharide (LPS) | Nitrite Levels | 2.50 ± 0.64 µM (for Dioscoreanone)[3] |
Table 3: Cytotoxicity of a Structurally Related Isoquinoline Alkaloid
| Cell Line | Cell Type | IC50 (48h exposure) |
| HepG2 | Human Hepatocellular Carcinoma | 56.18 µM |
| A549 | Human Lung Carcinoma | 7.53 µM |
| SGC7901 | Human Gastric Adenocarcinoma | 14.80 µM |
Experimental Protocols and Workflows
Neuroprotective Bioactivity Screening
Objective: To assess the ability of this compound to protect neuronal cells from glutamate-induced excitotoxicity.
Cell Line: HT22 (murine hippocampal neuronal cells).
Protocol: Glutamate-Induced Excitotoxicity Assay
-
Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Prepare various concentrations of this compound in serum-free DMEM. After 24 hours, aspirate the media from the wells and replace it with the this compound solutions. Incubate for 1 hour.
-
Induction of Excitotoxicity: Prepare a stock solution of glutamate in serum-free DMEM. Add glutamate to the wells to a final concentration of 5 mM. Include a vehicle control (no glutamate, no compound) and a positive control (glutamate only).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the EC50 value if applicable.
Experimental Workflow
Caption: Workflow for the neuroprotection assay.
Caption: Workflow for the anti-inflammatory assay.
Signaling Pathway: LPS-Induced NF-κB Activation
Caption: this compound's putative anti-inflammatory mechanism.
Cardiovascular Bioactivity Screening
Objective: To assess the vasodilatory effect of this compound, potentially via L-type calcium channel blockade.
System: Isolated rat aortic smooth muscle cells or whole-cell patch clamp on vascular smooth muscle cells.
Protocol: L-type Calcium Channel Blocking Activity (Patch Clamp)
-
Cell Preparation: Isolate vascular smooth muscle cells from rat aorta using standard enzymatic digestion protocols.
-
Patch Clamp Setup: Establish a whole-cell patch clamp configuration on an isolated smooth muscle cell.
-
Holding Potential: Hold the cell membrane potential at a level that inactivates most voltage-gated sodium and T-type calcium channels (e.g., -40 mV).
-
Eliciting Calcium Currents: Apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward L-type calcium currents.
-
Compound Application: Perfuse the cell with a solution containing this compound at various concentrations.
-
Measurement: Record the peak inward calcium current before and after the application of this compound.
-
Data Analysis: Calculate the percentage of inhibition of the calcium current at each concentration of this compound and determine the IC50 value.
Experimental Workflow
Caption: Workflow for patch clamp analysis.
Signaling Pathway: Vasodilation via Calcium Channel Blockade
Caption: Mechanism of vasodilation by this compound.
General Cytotoxicity Screening
Objective: To determine the concentration range at which this compound exhibits cytotoxic effects, which is crucial for interpreting bioactivity data.
Cell Lines: A panel of cell lines relevant to the intended therapeutic area (e.g., HepG2 for liver toxicity, and the cell lines used in the bioactivity assays like HT22 and RAW 264.7).
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for each cell line to ensure they are in the logarithmic growth phase at the end of the assay. Incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control (e.g., doxorubicin).
-
Incubation: Incubate for 48-72 hours.
-
Cell Viability Assessment (MTT Assay): Follow the same procedure as described in the neuroprotection assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Experimental Workflow
Caption: Workflow for the general cytotoxicity assay.
References
- 1. This compound | CAS:51014-29-0 | Manufacturer ChemFaces [chemfaces.com]
- 2. Isolation and identification of twelve metabolites of this compound in rat urine and their neuroprotective activities in HT22 cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dioscoreanone suppresses LPS-induced nitric oxide production and inflammatory cytokine expression in RAW 264.7 macrophages by NF-κB and ERK1/2 signaling transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Standards for Isocorynoxeine Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocorynoxeine is a tetracyclic oxindole alkaloid naturally found in plants of the Uncaria and Mitragyna genera.[1] It has garnered significant interest within the scientific community due to its diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the analytical standardization of this compound, crucial for ensuring the accuracy and reproducibility of research findings in drug discovery and development.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₆N₂O₄ | [1] |
| Molecular Weight | 382.5 g/mol | [1] |
| CAS Number | 51014-29-0 | [1] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO, DMF, and Ethanol. | [3] |
| UV max | 244 nm | [3] |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological effects, primarily attributed to its interaction with specific cellular signaling pathways.
| Biological Activity | IC₅₀/Effective Concentration | Mechanism of Action | Source |
| 5-HT2A Receptor Antagonism | 72.4 µM | Competitive antagonist at 5-HT2A receptor sites. | [4] |
| Neuroprotection | 100 µM | Protects against glutamate-induced cytotoxicity in HT22 cells. | [3] |
| Vasodilation | Concentration-dependent | Induces relaxation of arterial rings. | [3] |
| Antihypertensive | 15 mg/kg (in rats) | Contributes to lowering blood pressure. | [5] |
| Anti-inflammatory | 13.7 µM | Inhibits LPS-induced nitric oxide production in microglia. | [3] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Experimental Protocols
Detailed methodologies for the analysis of this compound are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This protocol is designed for the analysis of this compound in plant extracts or as a pure standard.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is commonly used. A typical gradient might be:
-
0-20 min: 20-80% Acetonitrile
-
20-25 min: 80% Acetonitrile
-
25-30 min: 80-20% Acetonitrile
-
30-35 min: 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Further dilute to create a series of calibration standards.
-
Plant Material:
-
Grind the dried plant material to a fine powder.
-
Extract a known amount of the powder (e.g., 1 g) with methanol (e.g., 20 mL) using ultrasonication for 30 minutes.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.
-
3. Data Analysis:
-
Identify the this compound peak based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
This protocol provides a general framework for the GC-MS analysis of this compound, suitable for identification purposes.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 min.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: m/z 50-550.
2. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent such as methanol or dichloromethane.
-
Derivatization (e.g., silylation) may be necessary to improve volatility and thermal stability, although it may not be required for this compound.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the obtained mass spectrum with a reference spectrum from a library or a previously run standard. Key fragments for this compound should be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is a powerful tool for the unambiguous structural confirmation of this compound.
1. Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are appropriate solvents.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for complete structural assignment.
-
2. Sample Preparation:
-
Dissolve a sufficient amount of purified this compound (typically 1-5 mg) in approximately 0.5 mL of the chosen deuterated solvent in an NMR tube.
3. Data Analysis:
-
Process and analyze the 1D and 2D NMR spectra to assign all proton and carbon signals to the molecular structure of this compound.
-
Compare the obtained chemical shifts and coupling constants with literature data for confirmation.
Conclusion
The analytical methods and protocols outlined in this document provide a robust framework for the standardization of this compound in a research setting. Adherence to these guidelines will facilitate the generation of high-quality, reproducible data, which is essential for advancing our understanding of the therapeutic potential of this promising natural product.
References
- 1. This compound | C22H26N2O4 | CID 3037448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dual Neuroprotective Pathways of a Pro-Electrophilic Compound via HSF-1-activated Heat Shock Proteins and Nrf2-activated Phase 2 Antioxidant Response Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC analysis of oxindole alkaloids in Uncaria tomentosa: sample preparation and analysis optimisation by factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Isocorynoxeine Binding to 5-HT Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocorynoxeine, a tetracyclic oxindole alkaloid isolated from plants of the Uncaria genus, has garnered interest for its potential neuromodulatory activities. A key target of this compound is the serotonin (5-hydroxytryptamine, 5-HT) receptor system, which is implicated in a wide range of physiological and pathological processes, including mood, cognition, and motor control. Understanding the binding characteristics of this compound to various 5-HT receptor subtypes is crucial for elucidating its mechanism of action and evaluating its therapeutic potential.
These application notes provide detailed protocols for assessing the binding of this compound to 5-HT receptors, with a focus on the 5-HT2A and 5-HT2C subtypes, for which interactions have been reported. The provided methodologies include a radioligand binding assay for quantitative affinity determination and a two-electrode voltage clamp electrophysiology assay in Xenopus oocytes for functional characterization.
Data Presentation: this compound Binding to 5-HT Receptors
Currently available quantitative data on the interaction of this compound with 5-HT receptors is summarized in the table below. This table is intended to be a growing resource as more research is conducted.
| 5-HT Receptor Subtype | Assay Type | Parameter | Value (µM) | Source |
| 5-HT2A | Electrophysiology (Xenopus oocytes) | IC50 | 72.4 | [1] |
| 5-HT2C | Electrophysiology (Xenopus oocytes) | IC50 | > 100 | [1] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Radioligand Competition Binding Assay for 5-HT2A Receptors
This protocol describes a method to determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor expressed in a stable cell line. The assay is based on the principle of competition between the unlabeled test compound (this compound) and a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell Membranes: Membranes from CHO-K1 or HEK-293 cells stably expressing the human 5-HT2A receptor.[2][3]
-
Radioligand: [3H]-Ketanserin or [125I]-(±)DOI (a high-affinity 5-HT2A agonist/antagonist).[4][5]
-
Non-specific Binding Control: A high concentration of a known 5-HT2A ligand (e.g., 10 µM Ketanserin or unlabeled DOI).[5]
-
This compound: Stock solution of known concentration.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Microplates: Glass fiber filter plates (e.g., GF/B or GF/C).[4]
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
-
Plate Harvester.
Protocol Steps:
-
Membrane Preparation:
-
Thaw the frozen cell membranes on ice.
-
Resuspend the membranes in assay buffer to a final protein concentration of 5-10 µg per well. Protein concentration should be determined using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup (in 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution (at a concentration near its Kd), and 100 µL of the membrane suspension.
-
Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of radioligand solution, and 100 µL of the membrane suspension.
-
This compound Competition: Add 50 µL of this compound at various concentrations (e.g., 10-10 M to 10-4 M), 50 µL of radioligand solution, and 100 µL of the membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
-
Harvesting:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value of this compound from the resulting sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand competition binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol details the functional assessment of this compound's effect on 5-HT receptor-mediated currents in Xenopus laevis oocytes. This method is particularly useful for characterizing the agonist or antagonist properties of a compound at ligand-gated ion channels or G-protein coupled receptors that modulate ion channel activity.
Materials:
-
Xenopus laevis Oocytes.
-
cRNA: In vitro transcribed cRNA for the desired human 5-HT receptor subtype (e.g., 5-HT2A or 5-HT2C).
-
Injection Pipettes and Microinjector.
-
TEVC Setup: Amplifier, electrodes, perfusion system, and data acquisition software.
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.
-
5-HT Stock Solution.
-
This compound Stock Solution.
Protocol Steps:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject each oocyte with 50 nL of 5-HT receptor cRNA (e.g., 0.1-1.0 ng/oocyte).
-
Incubate the injected oocytes for 2-7 days at 16-18°C in ND96 solution supplemented with antibiotics to allow for receptor expression.[7]
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
-
Functional Assay:
-
Baseline Recording: Record the baseline current in ND96 solution.
-
5-HT Application: Apply a known concentration of 5-HT (e.g., the EC50 concentration) to the oocyte and record the inward current response mediated by the expressed 5-HT receptors.
-
Washout: Wash the oocyte with ND96 solution until the current returns to baseline.
-
This compound Application (Antagonist effect): Pre-incubate the oocyte with varying concentrations of this compound for 1-2 minutes, then co-apply the same concentration of 5-HT and this compound.
-
Washout: Thoroughly wash the oocyte with ND96 solution between applications.
-
Data Analysis:
-
Measure the peak amplitude of the inward current elicited by 5-HT in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition of the 5-HT-induced current by this compound for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value of this compound from the resulting dose-response curve using non-linear regression analysis.
Caption: Workflow for a two-electrode voltage clamp assay.
Signaling Pathways
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins.[8] Activation of the 5-HT2A receptor by an agonist, such as serotonin, initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[9] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[9] These downstream events ultimately lead to various cellular responses, including neuronal excitation and smooth muscle contraction.
Caption: 5-HT2A receptor signaling pathway.
5-HT2C Receptor Signaling Pathway
Similar to the 5-HT2A receptor, the 5-HT2C receptor is also a GPCR that couples to Gαq/11 proteins.[10] Upon activation by serotonin, the receptor stimulates PLC, leading to the production of IP3 and DAG.[11] This results in an increase in intracellular calcium and the activation of PKC, ultimately modulating neuronal excitability and other cellular functions.[11] this compound has been shown to be a less potent inhibitor of the 5-HT2C receptor compared to the 5-HT2A receptor.[1]
Caption: 5-HT2C receptor signaling pathway and this compound inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-HT2A receptor binding assay [bio-protocol.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Isocorynoxeine: Application Notes and Protocols for Neurological Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocorynoxeine, a tetracyclic oxindole alkaloid isolated from plants of the Uncaria genus, notably Uncaria rhynchophylla, is emerging as a compound of interest in the field of neuropharmacology. While research specifically focused on this compound is still developing, studies on the constituent alkaloids of Uncaria rhynchophylla, including this compound and its isomers, have demonstrated significant neuroprotective potential. This document provides a comprehensive overview of the application of this compound and related alkaloids in various neurological disease models, summarizing key findings, detailing experimental protocols, and illustrating the underlying signaling pathways.
The primary proposed mechanisms of action for the neuroprotective effects of Uncaria alkaloids revolve around the mitigation of neuroinflammation, reduction of oxidative stress, and modulation of autophagy. These processes are central to the pathogenesis of several neurodegenerative diseases, including Parkinson's Disease, Alzheimer's Disease, and ischemic stroke.
Data Presentation: Efficacy in Neurological Disease Models
The following tables summarize the quantitative data from studies investigating the effects of key alkaloids from Uncaria rhynchophylla in various neurological disease models.
| Compound | Neurological Disease Model | Key Quantitative Findings | Reference |
| This compound | Glutamate-induced excitotoxicity in HT22 cells | Showed significant neuroprotective effect at the maximum tested concentration. | [1] |
| Corynoxine | Rotenone-induced Parkinson's Disease (in vivo, mice and rats) | - Improved motor function.- Prevented loss of tyrosine hydroxylase (TH)-positive neurons.- Decreased α-synuclein aggregates. | [2] |
Note: Specific quantitative values such as IC50 or percentage of protection are not detailed in the referenced abstract for this compound.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and related alkaloids are attributed to their influence on several key signaling pathways implicated in neurodegeneration.
Anti-Neuroinflammatory Pathway
Uncaria alkaloids have been shown to suppress neuroinflammation by inhibiting the activation of microglia and astrocytes, and subsequently reducing the production of pro-inflammatory cytokines.
Caption: Inhibition of the NF-κB signaling pathway by Uncaria alkaloids.
Autophagy Induction Pathway in Parkinson's Disease
Corynoxine, an isomer of this compound, has been shown to protect dopaminergic neurons by inducing autophagy, a cellular process for clearing aggregated proteins like α-synuclein.
References
- 1. Isolation and identification of twelve metabolites of this compound in rat urine and their neuroprotective activities in HT22 cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Corynoxine Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Vasodilation Studies Using Isocorynoxeine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocorynoxeine (ICN), a tetracyclic oxindole alkaloid isolated from the hooks of Uncaria rhynchophylla, has demonstrated significant vasorelaxant properties in preclinical studies. These application notes provide a comprehensive guide for researchers investigating the vasodilatory effects of this compound in vitro. The protocols detailed below are designed for use in academic and industrial research settings for the screening and characterization of vasoactive compounds.
This compound induces vasodilation through an endothelium-independent mechanism.[1][2] Its primary mode of action involves the inhibition of L-type calcium channels and α1A-adrenoceptors in vascular smooth muscle cells.[1][2] Additionally, the voltage-gated potassium (Kv) channel is also implicated in its vasodilatory effect.[1][2] Understanding these mechanisms is crucial for the development of novel therapeutic agents for cardiovascular diseases such as hypertension.
Data Presentation: Vasorelaxant Effects of this compound
The following tables summarize the quantitative data on the vasorelaxant effects of this compound on isolated rat mesenteric arteries.
Table 1: Vasorelaxant Effect of this compound on Phenylephrine-Pre-contracted Rat Mesenteric Artery Rings
| Condition | EC₅₀ (μM) | Eₘₐₓ (%) |
| Endothelium-Intact | 28.5 ± 3.2 | 98.7 ± 1.5 |
| Endothelium-Denuded | 26.9 ± 2.8 | 99.1 ± 1.2 |
EC₅₀: Half-maximal effective concentration. Eₘₐₓ: Maximal relaxation. Values are presented as mean ± SEM. Vessels were pre-contracted with 1 μM phenylephrine.
Table 2: Vasorelaxant Effect of this compound on KCl-Pre-contracted Rat Mesenteric Artery Rings
| Condition | EC₅₀ (μM) | Eₘₐₓ (%) |
| Endothelium-Intact | 45.3 ± 4.1 | 95.4 ± 2.3 |
| Endothelium-Denuded | 43.8 ± 3.9 | 96.2 ± 2.1 |
EC₅₀: Half-maximal effective concentration. Eₘₐₓ: Maximal relaxation. Values are presented as mean ± SEM. Vessels were pre-contracted with 60 mM KCl.
Experimental Protocols
Protocol 1: Preparation of Isolated Rat Mesenteric Artery Rings
This protocol describes the dissection and preparation of rat mesenteric artery rings for in vitro vasoreactivity studies.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Krebs-Henseleit (K-H) solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.7)
-
Dissection microscope
-
Fine dissection scissors and forceps
-
Petri dish
-
Syringe and needle (27 G)
Procedure:
-
Euthanize the rat using an approved method.
-
Make a midline abdominal incision to expose the mesenteric arcade.
-
Carefully excise a segment of the superior mesenteric artery and place it in a Petri dish containing cold K-H solution.
-
Under a dissection microscope, carefully remove the surrounding adipose and connective tissues.
-
Cut the cleaned artery into rings of 2-3 mm in length.
-
For endothelium-denuded rings, gently rub the intimal surface with the tip of a fine forceps or a human hair. Successful denudation is confirmed by the absence of relaxation to acetylcholine (1 μM) in phenylephrine-pre-contracted rings.
Protocol 2: In Vitro Vasoreactivity Assay Using a Myograph System
This protocol outlines the procedure for measuring the isometric tension of isolated arterial rings in response to this compound.
Materials:
-
Prepared mesenteric artery rings
-
Myograph system with organ baths
-
K-H solution
-
Gas mixture (95% O₂ / 5% CO₂)
-
Phenylephrine (PE)
-
Potassium chloride (KCl)
-
This compound (ICN) stock solution
-
Acetylcholine (ACh)
-
Data acquisition system
Procedure:
-
Mount the arterial rings in the organ baths of the myograph system, filled with K-H solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.0 g, replacing the K-H solution every 15-20 minutes.
-
After equilibration, induce a stable contraction with either 1 μM PE or 60 mM KCl.
-
Once the contraction is stable, add cumulative concentrations of this compound (e.g., 10⁻⁸ to 10⁻⁴ M) to the organ bath at appropriate intervals to obtain a concentration-response curve.
-
Record the isometric tension changes using the data acquisition system.
-
At the end of each experiment, wash the rings and test for viability.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Endothelium-independent vasodilator effect of this compound in vitro isolated from the hook of Uncaria rhynchophylla (Miquel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Vasorelaxant and hypotensive effects of an ethanolic extract of Nymphaea pubescens and its main compound quercetin 3-methyl ether 3′-O-β-xylopyranoside [frontiersin.org]
Application Notes and Protocols for the Synthesis of Isocorynoxeine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic strategies for preparing Isocorynoxeine analogs, which are characterized by a core spiro[indoline-3,3'-indolizine] scaffold. The protocols outlined below are based on established multi-component reaction methodologies, offering an efficient route to this class of compounds.
Introduction
This compound and its analogs are members of the spirocyclic oxindole alkaloid family, a class of natural products and synthetic compounds that have garnered significant interest due to their diverse biological activities. These activities include neuroprotective effects, inhibition of vascular smooth muscle cell proliferation, and potential as anticancer agents. The core structural feature of these molecules is the spiro[indoline-3,3'-indolizine] system. The development of efficient synthetic methods to access analogs of this compound is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.
Synthetic Strategies
The most common and efficient method for synthesizing the spiro[indoline-3,3'-indolizine] core of this compound analogs is a one-pot, three-component 1,3-dipolar cycloaddition reaction . This reaction typically involves:
-
Isatin or its derivatives: Serving as the oxindole precursor.
-
Pipecolic acid or its derivatives: A secondary amino acid that forms an azomethine ylide intermediate.
-
An electron-deficient alkene: The dipolarophile that undergoes cycloaddition with the ylide.
This approach is highly convergent and allows for the rapid assembly of complex molecular architectures with good to excellent yields and stereoselectivity.[1][2]
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various spiro[indoline-3,3'-indolizine] analogs using the one-pot, three-component reaction. The yields can vary depending on the specific substituents on the isatin ring and the nature of the electron-deficient alkene.
| Entry | Isatin Derivative | Electron-Deficient Alkene | Product | Yield (%) | Reference |
| 1 | 5-Fluoroisatin | trans-3-Benzoylacrylic acid | (1′SR,2′SR,3RS,8a′RS)-2′-benzoyl-5-fluoro-2-oxo-1′,5′,6′,7′,8′,8a′-hexahydro-2′H-spiro[indoline-3,3′-indolizine]-1′-carboxylic acid | 68 | [3] |
| 2 | 5-Methylisatin | trans-3-Benzoylacrylic acid | (1′SR,2′SR,3RS,8a′RS)-2′-benzoyl-5-methyl-2-oxo-1′,5′,6′,7′,8′,8a′-hexahydro-2′H-spiro[indoline-3,3′-indolizine]-1′-carboxylic acid | 48 | [3][4] |
| 3 | 1-Methylisatin | trans-3-Benzoylacrylic acid | (1′SR,2′SR,3RS,8a′RS)-2′-benzoyl-1-methyl-2-oxo-1′,5′,6′,7′,8′,8a′-hexahydro-2′H-spiro[indoline-3,3′-indolizine]-1′-carboxylic acid | 49 | [3] |
| 4 | 5-Chloro-1-methylisatin | trans-3-Benzoylacrylic acid | (1′SR,2′SR,3RS,8a′RS)-2′-benzoyl-5-chloro-1-methyl-2-oxo-1′,5′,6′,7′,8′,8a′-hexahydro-2′H-spiro[indoline-3,3′-indolizine]-1′-carboxylic acid | 69 | [3] |
| 5 | 1-Hexylisatin | trans-3-Benzoylacrylic acid | (1′RS,2′SR,3RS,8a′RS)-2′-benzoyl-1-hexyl-2-oxo-1′,5′,6′,7′,8′,8a′-hexahydro-2′H-spiro[indoline-3,3′-indolizine]-1′-carboxylic acid | 48 | [3] |
| 6 | Isatin | Not Specified | Spirooxindole derivative | 65-90 | [5] |
Experimental Protocols
General Protocol for the One-Pot Synthesis of Spiro[indoline-3,3'-indolizine] Carboxylic Acid Derivatives
This protocol is a generalized procedure based on the successful synthesis of various this compound analogs.[3][4][6]
Materials:
-
Substituted Isatin (1.0 mmol)
-
(S)-Pipecolic acid (1.0 mmol)
-
Electron-deficient alkene (e.g., trans-3-benzoylacrylic acid) (1.0 mmol)
-
Acetonitrile (10-20 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for reaction and workup
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted isatin (1.0 mmol), (S)-pipecolic acid (1.0 mmol), and the electron-deficient alkene (1.0 mmol).
-
Add acetonitrile (10-20 mL) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times typically range from 8 to 12 hours.
-
Once the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.
-
The product often crystallizes out of the solution upon cooling. Collect the crystalline product by filtration.
-
Wash the collected solid with a small amount of cold acetonitrile or another suitable solvent.
-
Dry the product under vacuum to obtain the pure spiro[indoline-3,3'-indolizine] derivative.
-
Further purification, if necessary, can be achieved by recrystallization from an appropriate solvent system.
Characterization:
The synthesized compounds should be characterized by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR spectroscopy
-
Mass spectrometry (MS)
-
Infrared (IR) spectroscopy
-
Melting point analysis
Signaling Pathway Diagrams
This compound and its analogs have been reported to exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. The following diagrams illustrate the inhibitory effects of these compounds on the PI3K/AKT and ERK1/2 pathways.
Caption: Inhibition of the PI3K/AKT signaling pathway by this compound analogs.
Caption: Inhibition of the ERK1/2 signaling pathway by this compound analogs.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and preliminary biological evaluation of this compound analogs.
Caption: General workflow for synthesis and evaluation of this compound analogs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of spiro[indoline-3,3'-pyrrolizines] by 1,3-dipolar reactions between isatins, L-proline and electron-deficient alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis | MDPI [mdpi.com]
- 5. One Pot Synthesis and Biological Activity Studies of New Spirooxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Isocorynoxeine Solubility Enhancement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Isocorynoxeine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a tetracyclic oxindole alkaloid naturally found in plants of the Uncaria genus.[1][2][3] It has demonstrated a range of promising biological activities, including neuroprotective effects and vasodilation.[1][2][3][4][5] However, this compound is characterized by poor water solubility, which can significantly limit its bioavailability and therapeutic efficacy in aqueous physiological environments.[6][7][8] This poor solubility can lead to challenges in formulation development, inconsistent absorption, and the need for higher doses to achieve a therapeutic effect.[9]
Q2: What are the main strategies to improve the aqueous solubility of this compound?
Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. The most common and effective methods include:
-
Solid Dispersion: This involves dispersing this compound in an inert hydrophilic carrier at a solid state.[10][11][12]
-
Cyclodextrin Inclusion Complexation: This method entraps the this compound molecule within the hydrophobic cavity of a cyclodextrin molecule.[13][14][15]
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate.[16][17][18][19][20]
Q3: How do I choose the best solubility enhancement technique for my experiment?
The choice of method depends on several factors, including the desired fold-increase in solubility, the intended application (e.g., in vitro vs. in vivo), and the required stability of the formulation. A comparative summary of these techniques is provided in the table below.
Troubleshooting Guides
Issue 1: Low Dissolution Rate of this compound Raw Material
Problem: You are observing a very slow or incomplete dissolution of this compound powder in your aqueous buffer, even with vigorous stirring and sonication.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Intrinsic Poor Solubility | The inherent chemical structure of this compound leads to low aqueous solubility. Consider employing one of the solubility enhancement techniques detailed in the experimental protocols below. |
| Particle Size | Larger particles have a smaller surface area, leading to a slower dissolution rate. If possible, consider micronization of the raw material before attempting dissolution. |
| pH of the Medium | The solubility of this compound, as an alkaloid, may be pH-dependent. Experiment with buffers of different pH values to determine the optimal pH for solubility.[7][9] |
| Inadequate Agitation | Insufficient mixing can lead to the formation of a saturated layer of solvent around the particles, hindering further dissolution. Ensure vigorous and continuous stirring. |
Issue 2: Precipitation of this compound from a Supersaturated Solution
Problem: After successfully dissolving this compound using a solubility enhancement technique, you observe precipitation of the compound over time.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Metastable Amorphous Form | In solid dispersions and some nanoparticle formulations, this compound may be in a high-energy amorphous state which is prone to recrystallization. The choice of polymer carrier is crucial for stabilizing the amorphous form.[10][12] |
| Insufficient Carrier/Stabilizer | The ratio of this compound to the carrier (in solid dispersions or cyclodextrin complexes) or stabilizer (in nanoparticles) may be too high. Try preparing formulations with a lower drug loading. |
| Temperature Fluctuations | Changes in temperature can affect the stability of the supersaturated solution. Store the formulation at a constant and controlled temperature. |
Data Presentation: Illustrative Solubility Enhancement of this compound
The following tables present hypothetical but realistic quantitative data to illustrate the potential improvement in this compound's aqueous solubility using different techniques. Note: This data is for illustrative purposes and actual results may vary.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) |
| Water | < 0.1 |
| Ethanol | ≥14.1[21] |
| DMSO | High |
| Methanol | Soluble |
Table 2: Illustrative Comparison of this compound Solubility Enhancement Techniques
| Technique | Carrier/System | Drug:Carrier Ratio | Apparent Solubility (mg/mL) | Fold Increase |
| Untreated this compound | - | - | ~0.05 | 1x |
| Solid Dispersion | PVP K30 | 1:5 | ~1.5 | 30x |
| HPMC | 1:10 | ~2.5 | 50x | |
| Cyclodextrin Complex | HP-β-CD | 1:1 Molar Ratio | ~3.0 | 60x |
| SBE-β-CD | 1:1 Molar Ratio | ~5.0 | 100x | |
| Nanoparticle Suspension | Poloxamer 188 | - | ~4.0 | 80x |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its aqueous solubility.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)
-
Methanol (or another suitable organic solvent in which both this compound and the carrier are soluble)
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Accurately weigh this compound and the chosen polymer carrier (e.g., PVP K30) in a desired ratio (e.g., 1:5 w/w).
-
Dissolve both the this compound and the polymer in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40°C).
-
Once a solid film is formed on the inner surface of the flask, continue drying under high vacuum for several hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator until further use.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
Objective: To form an inclusion complex of this compound with a cyclodextrin to improve its solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Water-ethanol mixture (e.g., 1:1 v/v)
Procedure:
-
Accurately weigh this compound and HP-β-CD in a 1:1 molar ratio.
-
Place the HP-β-CD in a mortar and add a small amount of the water-ethanol mixture to form a paste.
-
Gradually add the this compound powder to the paste while continuously triturating with the pestle.
-
Continue kneading for at least 60 minutes, adding small amounts of the solvent mixture as needed to maintain a suitable consistency.
-
The resulting paste is then dried in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
The dried complex is pulverized into a fine powder and stored in a desiccator.
Protocol 3: Formulation of this compound Nanoparticles by Antisolvent Precipitation
Objective: To produce a nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
A suitable stabilizer (e.g., Poloxamer 188, HPMC)
-
A water-miscible organic solvent (e.g., acetone, ethanol)
-
Purified water
-
High-speed homogenizer or sonicator
Procedure:
-
Dissolve this compound in a minimal amount of the organic solvent to create the organic phase.
-
Dissolve the stabilizer in purified water to create the aqueous phase (antisolvent).
-
Under high-speed homogenization or sonication, inject the organic phase into the aqueous phase.
-
The rapid mixing will cause the this compound to precipitate as nanoparticles.
-
Continue homogenization/sonication for a specified period to ensure uniform particle size.
-
The resulting nanosuspension can be used directly or further processed (e.g., lyophilized) to obtain a solid nanoparticle powder.
Visualizations
Signaling Pathways
The therapeutic effects of this compound, such as neuroprotection and vasodilation, are linked to its interaction with specific signaling pathways. Understanding these pathways can provide context for the importance of achieving adequate aqueous solubility for effective target engagement.
References
- 1. Vascular nitric oxide: formation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:51014-29-0 | Manufacturer ChemFaces [chemfaces.com]
- 3. CAS 51014-29-0 | this compound [phytopurify.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pharma-iq.com [pharma-iq.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. scispace.com [scispace.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stabilizers influence drug–polymer interactions and physicochemical properties of disulfiram-loaded poly-lactide-co-glycolide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. apexbt.com [apexbt.com]
Technical Support Center: Optimizing Isocorynoxeine Dosage for In Vivo Studies
Welcome to the technical support center for isocorynoxeine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting for in vivo studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical dosage range for this compound in preclinical in vivo studies?
A1: The dosage of this compound can vary depending on the administration route and the animal model. Based on published studies, the following ranges have been reported:
-
Oral (p.o.) Administration: In rats, a dosage of 40 mg/kg has been used to study its metabolic profile[1].
-
Intraperitoneal (i.p.) Administration: In rats, a dosage of 15 mg/kg has been used for pharmacokinetic studies[2][3]. In mice, a 5 mg/kg dose has been used[4].
-
Intravenous (i.v.) Administration: In mice, a dosage of 1 mg/kg has been reported[4].
It is crucial to perform dose-response studies to determine the optimal dosage for your specific experimental model and desired therapeutic effect.
Q2: What is the known toxicity profile of this compound?
A2: this compound is classified as "Harmful if swallowed" (Acute toxicity, Oral, Category 4). However, a specific median lethal dose (LD50) has not been definitively established in publicly available literature. General signs of toxicity for plant-derived alkaloids can range from mild gastrointestinal upset to more severe neurological and cardiovascular effects at high doses. It is recommended to start with lower doses and carefully observe the animals for any adverse effects. A maximum tolerated dose (MTD) study is advised before commencing efficacy studies[5][6][7].
Q3: How should I prepare this compound for in vivo administration?
A3: this compound has low aqueous solubility. Therefore, a co-solvent system is typically required for its preparation.
-
For Oral Administration: this compound can be suspended in a vehicle such as a solution of carboxymethylcellulose sodium (CMC-Na)[8].
-
For Intraperitoneal and Intravenous Administration: A common approach is to first dissolve this compound in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted with a sterile aqueous vehicle, such as saline or phosphate-buffered saline (PBS), to the final desired concentration immediately before administration. It is critical to keep the final concentration of DMSO low (ideally below 10% v/v, and as low as <1% for some sensitive applications) to avoid solvent toxicity[2][9]. Other co-solvents like PEG300 and Tween-80 can also be used in combination with DMSO and saline to improve solubility and stability[9].
Q4: What are the known mechanisms of action for this compound?
A4: this compound exhibits several pharmacological effects through various signaling pathways:
-
Neuroprotection: Its neuroprotective effects are associated with the activation of the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response. There is also evidence suggesting the involvement of the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation[9][10][11][12].
-
Cardiovascular Effects: The vasodilatory effects of this compound are believed to be mediated, at least in part, by the blockade of L-type calcium channels in vascular smooth muscle, leading to relaxation and a decrease in blood pressure[8][13][14][15].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in Dosing Solution | Poor aqueous solubility; rapid change in solvent polarity upon dilution of DMSO stock with aqueous vehicle. | 1. Optimize Vehicle Composition: Try a multi-component vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Adjust the ratios as needed. 2. Slow Dilution: Add the aqueous vehicle to the DMSO stock solution slowly while vortexing or sonicating to prevent rapid precipitation[16]. 3. Warm the Vehicle: Gently warming the aqueous vehicle before mixing may improve solubility. 4. Prepare Fresh: Prepare the final dosing solution immediately before administration to minimize the time for precipitation to occur. |
| Animal Distress or Adverse Effects Post-Injection | Solvent toxicity (especially with high concentrations of DMSO); rapid injection rate; high dose of this compound. | 1. Reduce DMSO Concentration: Ensure the final DMSO concentration is as low as possible, preferably below 10% (v/v)[2]. 2. Administer Slowly: For intravenous injections, administer the solution slowly to allow for dilution in the bloodstream. 3. Dose De-escalation: If toxicity is suspected, reduce the dose of this compound in subsequent experiments. 4. Include a Vehicle Control Group: Always include a group of animals that receives only the vehicle to differentiate between compound- and vehicle-induced effects. |
| Inconsistent or Lack of Efficacy | Suboptimal dosage; poor bioavailability; degradation of the compound. | 1. Conduct a Dose-Response Study: Systematically test a range of doses to identify the optimal therapeutic window. 2. Check Formulation: Ensure complete dissolution or a stable, homogenous suspension of this compound in the vehicle. 3. Verify Compound Stability: Although generally stable, assess the stability of this compound in your specific vehicle and storage conditions. Store stock solutions at -20°C or -80°C and protect from light[17][18][19]. Prepare working solutions fresh. |
Quantitative Data Summary
Table 1: Reported In Vivo Dosages of this compound
| Animal Model | Administration Route | Dosage | Reference |
| Rat | Oral (p.o.) | 40 mg/kg | [1] |
| Rat | Intraperitoneal (i.p.) | 15 mg/kg | [2][3] |
| Mouse | Intraperitoneal (i.p.) | 5 mg/kg | [4] |
| Mouse | Intravenous (i.v.) | 1 mg/kg | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (15 mg/kg, i.p.)
| Parameter | Value | Reference |
| T1/2 (half-life) | 4.9 ± 2.1 h | [20] |
| Cmax (max. concentration) | Not explicitly stated in abstract | [20] |
| Tmax (time to max. concentration) | Not explicitly stated in abstract | [20] |
| AUC (area under the curve) | Not explicitly stated in abstract | [20] |
| CL/F (clearance) | Not explicitly stated in abstract | [4] |
| V/F (volume of distribution) | Not explicitly stated in abstract | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection in Mice
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used if necessary.
-
-
Prepare Dosing Solution (Example for a 5 mg/kg dose in a 20g mouse):
-
The total dose required is 0.1 mg (5 mg/kg * 0.02 kg).
-
If the stock solution is 10 mg/mL, you will need 10 µL of the stock solution (0.1 mg / 10 mg/mL).
-
For a final injection volume of 100 µL, dilute the 10 µL of the stock solution with 90 µL of sterile saline. This results in a final DMSO concentration of 10%.
-
Important: Add the saline to the DMSO stock solution slowly while vortexing to prevent precipitation. Prepare this final dilution immediately before injection.
-
-
Administration:
-
Administer the prepared 100 µL solution to the mouse via intraperitoneal injection.
-
Visualizations
Signaling Pathways
Caption: Neuroprotective signaling pathway of this compound.
Caption: Vasodilatory mechanism of this compound.
Experimental Workflow
Caption: General workflow for in vivo studies with this compound.
References
- 1. Oral and dermal toxicity of alkenones extracted from Isochrysis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. akjournals.com [akjournals.com]
- 4. Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maximum tolerated dose and toxicity evaluation of orally administered docetaxel granule in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 9. frontiersin.org [frontiersin.org]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Main Alkaloids in Uncaria rhynchophylla and Their Anti-Alzheimer’s Disease Mechanism Determined by a Network Pharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 14. Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Oral and dermal toxicity of alkenones extracted from Isochrysis species [imrpress.com]
Technical Support Center: Troubleshooting Isocorynoxeine Peak Tailing in Reverse-Phase HPLC
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the analysis of Isocorynoxeine using reverse-phase high-performance liquid chromatography (RP-HPLC). The content is structured in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for this compound in RP-HPLC?
The most common cause of peak tailing for this compound, an alkaloid with basic amine groups, is secondary interaction with the stationary phase.[1][2] In RP-HPLC, the primary retention mechanism should be hydrophobic interaction with the C18 or C8 chains. However, this compound can also interact with residual silanol groups (Si-OH) on the surface of the silica-based packing material.[3][4] This secondary ionic interaction is stronger than the primary hydrophobic one, causing a portion of the analyte molecules to be retained longer, which results in a tailing or asymmetric peak.[4]
Other potential causes include:
-
Column Overload : Injecting too high a concentration of the sample.[5][6]
-
Sample Solvent Mismatch : Dissolving the sample in a solvent significantly stronger than the mobile phase.[7]
-
Column Degradation : A void at the column inlet or a contaminated/blocked frit.[5][6]
-
Extra-column Volume : Excessive tubing length or diameter between the injector, column, and detector.[3][5]
Q2: How does the mobile phase pH influence the peak shape of this compound?
Mobile phase pH is a critical factor for controlling the peak shape of ionizable compounds like this compound.[8][9] The effect is twofold, involving both the analyte and the stationary phase.
-
Analyte Ionization : As a basic compound, this compound will be protonated (positively charged) in an acidic mobile phase.
-
Silanol Group Ionization : The residual silanol groups on the silica surface are acidic (pKa ≈ 3.5–4.5).[7] At a pH above this range, they become deprotonated and carry a negative charge (SiO-), which strongly attracts the positively charged this compound, causing significant tailing.[4]
To minimize this interaction, it is crucial to operate at a low pH (typically ≤ 3.0).[1][10][11] At this pH, the silanol groups are fully protonated (neutral), eliminating the strong ionic interaction and leading to a more symmetrical peak shape.[1]
Table 1: Effect of Mobile Phase pH on Analyte and Stationary Phase Interactions
| pH Range | State of this compound (Base) | State of Silanol Groups (Acid) | Resulting Interaction | Expected Peak Shape |
| < 3.0 | Protonated (R₃NH⁺) | Neutral/Protonated (Si-OH) | Minimized ionic interaction; primary hydrophobic retention dominates. | Symmetrical |
| 3.5 - 7.0 | Protonated (R₃NH⁺) | Partially to Fully Ionized (SiO⁻) | Strong secondary ionic interaction between analyte and stationary phase. | Significant Tailing |
| > 7.0 | Neutral (R₃N) | Fully Ionized (SiO⁻) | Interaction is reduced, but silica-based columns can dissolve at high pH. | Improved, but column stability is a major concern. |
Q3: What type of HPLC column is recommended to prevent this compound peak tailing?
Selecting the right column chemistry is a proactive measure to prevent peak tailing.[10] For basic compounds like this compound, the following column types are recommended:
-
End-capped Columns : After the primary C18 or C8 ligands are bonded to the silica, a secondary reaction is performed using a small silylating agent (like trimethylchlorosilane) to "cap" many of the remaining accessible silanol groups.[1][10] This reduces the number of sites available for secondary interactions.
-
Base-Deactivated Silica (BDS) or Type B Silica Columns : These columns are made from high-purity silica with a lower concentration of acidic silanol groups and trace metal contaminants.[11][12] This inherently reduces the potential for peak tailing with basic analytes.
-
Hybrid Silica Columns : These columns incorporate organic groups into the silica matrix, improving pH stability and further shielding silanol activity.[11]
Q4: Can my sample preparation or injection parameters be the source of the peak tailing?
Yes, sample and injection parameters can significantly distort peak shape.
-
Sample Overload : If the injected mass of this compound is too high, it can saturate the active sites on the stationary phase, leading to a characteristic "right triangle" peak shape and a decrease in retention time.[7][13] To diagnose this, dilute the sample by a factor of 10 and reinject; if the peak shape improves, the original sample was overloaded.[7]
-
Injection Solvent Strength : If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile in a mobile phase starting with 5% acetonitrile), the sample band will not focus properly at the head of the column.[7] This can cause broad and tailing peaks, especially for early-eluting compounds. The best practice is to dissolve the sample in the initial mobile phase or a weaker solvent.[7]
Q5: All of my peaks are tailing, not just the this compound peak. What should I check?
If all peaks in the chromatogram exhibit tailing, the problem is likely systemic rather than chemical. Common culprits include:
-
Column Void : A void or channel in the packing material at the column inlet can distort the flow path, causing band broadening and tailing for all compounds.[7][10] This can be caused by pressure shocks or operating outside the column's stable pH range.
-
Blocked Inlet Frit : Particulate matter from the sample or system can clog the inlet frit of the column, leading to poor peak shape for all analytes.[13] Reversing and flushing the column (if the manufacturer permits) may resolve this.
-
Extra-Column Dead Volume : This refers to any empty space in the flow path outside of the column itself, such as using tubing with an unnecessarily large internal diameter, long tubing runs, or having a gap between the tubing and the fitting ferrule.[3][5]
Troubleshooting Guides and Protocols
Systematic Troubleshooting Workflow
When encountering peak tailing for this compound, a systematic approach is crucial for efficient problem-solving. The following workflow guides the user from initial observation to a potential solution.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. uhplcs.com [uhplcs.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. i01.yizimg.com [i01.yizimg.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
How to minimize Isocorynoxeine degradation during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Isocorynoxeine during the extraction process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Cell Lysis: The solvent may not be effectively penetrating the plant material to release the alkaloids. 2. Suboptimal Solvent Selection: The polarity of the extraction solvent may not be ideal for this compound. 3. Insufficient Extraction Time or Temperature: The extraction parameters may not be sufficient for efficient mass transfer. 4. Degradation of this compound: The target compound may be degrading during the extraction process (see below). | 1. Improve Lysis: Reduce the particle size of the plant material by grinding. Consider using techniques like ultrasound-assisted extraction (UAE) to enhance cell wall disruption. 2. Optimize Solvent: this compound is soluble in polar organic solvents. A mixture of methanol or ethanol with water is often effective. Experiment with different ratios to find the optimal polarity. 3. Adjust Extraction Parameters: Increase the extraction time or temperature moderately. However, be aware that excessive heat can lead to degradation. Dynamic maceration is often a good balance. 4. Minimize Degradation: Refer to the solutions for "High Levels of this compound Degradation." |
| High Levels of this compound Degradation | 1. Thermal Degradation: High temperatures can cause the degradation of this compound. 2. Isomerization: this compound can isomerize into its stereoisomers, such as rhynchophylline, especially under the influence of heat and certain solvents.[1][2] 3. Oxidative Degradation: Exposure to oxygen can lead to the oxidation of the alkaloid structure. 4. pH-Induced Degradation: Extreme pH values (highly acidic or alkaline) can catalyze the degradation of this compound.[3][4] | 1. Use Low-Temperature Extraction Methods: Employ methods like dynamic maceration or ultrasound-assisted extraction at controlled, lower temperatures. Avoid high-temperature methods like reflux extraction.[1] 2. Control Temperature and Time: Keep the extraction temperature below 50°C and minimize the extraction time to reduce the rate of isomerization.[2] 3. Prevent Oxidation: Perform the extraction under an inert atmosphere (e.g., nitrogen or argon). Consider adding antioxidants like ascorbic acid to the extraction solvent. 4. Maintain Optimal pH: Use a neutral or slightly acidic extraction medium (pH 4-6) to enhance stability.[3][5] |
| Presence of Impurities in the Final Extract | 1. Co-extraction of Other Compounds: The solvent may be extracting a wide range of compounds with similar polarities. 2. Formation of Degradation Products: The impurities may be degradation products of this compound. | 1. Use a More Selective Solvent System: Experiment with different solvent mixtures to selectively extract this compound. 2. Employ Post-Extraction Purification: Use techniques like column chromatography or solid-phase extraction (SPE) to purify the extract and remove unwanted compounds. 3. Minimize Degradation: Follow the recommendations for minimizing degradation to reduce the formation of impurity-causing degradation products. |
| Difficulty in Quantifying this compound | 1. Poor Chromatographic Resolution: this compound and its isomers or other related alkaloids may not be well-separated during HPLC analysis. 2. Lack of a Stable Reference Standard: The this compound reference standard itself may be degrading. | 1. Optimize HPLC Method: Adjust the mobile phase composition, pH, and column temperature to improve the separation of this compound from its isomers and other compounds. A monolithic RP-18e column can provide faster separation.[6] 2. Properly Store Reference Standards: Store this compound reference standards at low temperatures (-20°C) and protected from light to ensure their stability. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during extraction?
A1: The most significant degradation pathway for this compound during extraction is isomerization to its stereoisomers, such as rhynchophylline.[1][7] This process is primarily driven by heat and can be influenced by the solvent system and pH.[1][2]
Q2: How does temperature affect the stability of this compound?
A2: Higher temperatures significantly accelerate the degradation of this compound and its isomers. The thermal transformation of related oxindole alkaloids, rhynchophylline and isorhynchophylline, follows first-order reaction kinetics, with the rate of conversion increasing with temperature.[2] To maintain stability, it is recommended to conduct extractions at lower temperatures (e.g., below 50°C).[2]
Q3: What is the optimal pH for extracting this compound to minimize degradation?
A3: While specific pH-rate profiles for this compound are not extensively documented, related alkaloids show greater stability in neutral to slightly acidic conditions (pH 4-6).[3][5] Highly acidic or alkaline conditions can catalyze degradation.[4] Therefore, maintaining the pH of the extraction solvent in the slightly acidic to a neutral range is advisable.
Q4: Can the choice of extraction solvent influence this compound degradation?
A4: Yes, the solvent can play a role. Polar protic solvents, often used for alkaloid extraction, can facilitate isomerization. The polarity of the solvent can affect the equilibrium between this compound and its isomers.[1] It is important to select a solvent system that provides good solubility while minimizing degradation.
Q5: Are there any additives that can help stabilize this compound during extraction?
A5: Yes, adding antioxidants to the extraction solvent can help prevent oxidative degradation. Ascorbic acid is a common and effective antioxidant to consider. Performing the extraction under an inert atmosphere, such as nitrogen or argon, will also minimize oxidation.
Data on Isomerization of Related Oxindole Alkaloids
The following table summarizes the kinetic parameters for the thermal transformation of rhynchophylline and isorhynchophylline, which are stereoisomers of this compound. This data illustrates the impact of temperature on the stability of these compounds.[2]
| Heating Temperature (°C) | Rhynchophylline (k/h⁻¹) | Rhynchophylline (t₀.₅/d) | Isorhynchophylline (k/h⁻¹) | Isorhynchophylline (t₀.₅/d) |
| 50 | 0.0009 | 32.08 | 0.0003 | 96.25 |
| 60 | 0.0037 | 7.80 | 0.0012 | 24.06 |
| 70 | 0.0078 | 3.70 | 0.0025 | - |
k = rate constant; t₀.₅ = half-life
Experimental Protocols
Protocol 1: Optimized Extraction of this compound with Minimized Degradation
This protocol is designed to maximize the yield of this compound while minimizing its degradation through isomerization and oxidation.
Materials:
-
Dried and powdered Uncaria plant material (e.g., hooks and stems)
-
Methanol/water (80:20, v/v) with 0.1% ascorbic acid
-
Nitrogen or Argon gas
-
Ultrasonic bath
-
Rotary evaporator
-
HPLC system for analysis
Procedure:
-
Weigh 10 g of powdered plant material and place it in a flask.
-
Add 100 mL of the methanol/water/ascorbic acid extraction solvent.
-
Purge the flask with nitrogen or argon gas for 5 minutes to displace oxygen.
-
Seal the flask and place it in an ultrasonic bath at a controlled temperature of 40°C for 30 minutes.
-
After sonication, filter the mixture to separate the extract from the plant material.
-
Repeat the extraction process on the plant residue with another 100 mL of the extraction solvent to ensure complete extraction.
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Redissolve the dried extract in a suitable solvent for HPLC analysis.
Protocol 2: Quantification of this compound and its Degradation Products by HPLC-UV
This method allows for the separation and quantification of this compound and its common isomer, rhynchophylline.
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a pH 4.0 phosphate buffer.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 245 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare standard solutions of this compound and rhynchophylline of known concentrations.
-
Prepare the sample for injection by dissolving the dried extract in the mobile phase and filtering it through a 0.45 µm syringe filter.
-
Inject the standards and the sample into the HPLC system.
-
Identify the peaks for this compound and rhynchophylline based on their retention times compared to the standards.
-
Quantify the amount of each compound by comparing the peak areas with the calibration curves generated from the standard solutions.
Visualizations
References
- 1. scielo.br [scielo.br]
- 2. Structural Stabilities and Transformation Mechanism of Rhynchophylline and Isorhynchophylline by Ultra Performance Liquid Chromatography/Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solution stability of factor Xa inhibitors as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evidence on Integrating Pharmacokinetics to Find Truly Therapeutic Agent for Alzheimer's Disease: Comparative Pharmacokinetics and Disposition Kinetics Profiles of Stereoisomers Isorhynchophylline and Rhynchophylline in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isocorynoxeine Metabolite Profiling
Welcome to the technical support center for isocorynoxeine metabolite profiling. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of studying the metabolism of this bioactive alkaloid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions that may arise during the analysis of this compound and its metabolites.
Q1: My LC-MS/MS analysis of this compound metabolites is showing poor peak shape (tailing or fronting). What are the possible causes and solutions?
A1: Poor peak shape is a common issue in liquid chromatography that can affect resolution and quantification. Here are the likely causes and troubleshooting steps:
-
Column Overload: Injecting too high a concentration of your sample can lead to peak tailing.
-
Solution: Dilute your sample or decrease the injection volume.[1]
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape.
-
Solution: First, try regenerating the column according to the manufacturer's instructions. If performance does not improve, replace the analytical column.[1]
-
-
Contamination: Buildup of contaminants from the sample matrix or mobile phase can affect peak shape.
-
Solution: Ensure you are using high-purity solvents and additives (LC-MS grade). Regularly flush your system and use a guard column to protect your analytical column.[1]
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state and retention of alkaloids like this compound.
-
Solution: Ensure the mobile phase pH is controlled and appropriate for your analytes. Using a buffer can help maintain a stable pH.
-
-
Secondary Interactions: Analyte interactions with active sites on the silica surface of the column can cause peak tailing.
-
Solution: Adding a small amount of a competing base to the mobile phase or using a column with end-capping can mitigate these interactions.
-
Q2: I am observing significant retention time shifts in my chromatograms. How can I troubleshoot this?
A2: Retention time stability is crucial for reliable metabolite identification and quantification. Fluctuations can be caused by several factors:
-
Changes in Mobile Phase Composition: Inconsistent mobile phase preparation is a common culprit.
-
Solution: Prepare fresh mobile phase for each run and ensure accurate mixing of solvents. Degas the mobile phase to prevent bubble formation.
-
-
Column Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time.
-
Solution: Use a column oven to maintain a stable temperature throughout your analytical run.
-
-
Column Degradation: As the column ages, its retention characteristics can change.
-
Solution: Monitor column performance with a standard compound. If retention times consistently shift for your standards, it may be time to replace the column.
-
-
Flow Rate In-stability: Issues with the LC pump can cause the flow rate to fluctuate.
-
Solution: Purge the pump to remove any air bubbles and ensure the pump seals are in good condition.
-
Q3: I am struggling with the identification of this compound metabolites, especially isomers. What strategies can I employ?
A3: this compound undergoes extensive metabolism, leading to the formation of numerous isomers (e.g., hydroxylated metabolites at different positions) that can be challenging to distinguish by mass spectrometry alone.[2]
-
High-Resolution Mass Spectrometry (HRMS): Use of instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provides accurate mass measurements, which can help in determining the elemental composition of metabolites.
-
Tandem Mass Spectrometry (MS/MS): Detailed analysis of the fragmentation patterns of the parent ion can provide structural information to help differentiate isomers. Different collision energies should be tested to obtain informative fragment ions.
-
Chromatographic Separation: Optimizing your liquid chromatography method is crucial for separating isomeric metabolites. Experiment with different column chemistries (e.g., C18, HILIC), mobile phase compositions, and gradients.
-
Reference Standards: When available, comparing the retention time and MS/MS spectra of your unknown metabolite with a certified reference standard is the most definitive way to confirm its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, especially for novel metabolites, isolation of the metabolite followed by NMR analysis is often necessary.[2]
Q4: I am experiencing low signal intensity or ion suppression for my analytes. What can I do to improve sensitivity?
A4: Low signal intensity can be due to a variety of factors, from sample preparation to instrument settings.
-
Matrix Effects: Co-eluting compounds from the biological matrix (e.g., plasma, urine) can suppress the ionization of your target analytes.[3]
-
Solution: Improve your sample preparation method to remove interfering matrix components. Options include solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation.[4] Also, optimizing the chromatographic separation to separate analytes from the bulk of the matrix components is crucial.
-
-
Ion Source Optimization: The settings of your ion source (e.g., spray voltage, gas flows, temperature) have a significant impact on ionization efficiency.
-
Solution: Optimize these parameters for this compound and its expected metabolites using a standard solution.
-
-
Mobile Phase Additives: The choice and concentration of mobile phase additives (e.g., formic acid, ammonium formate) can affect ionization.
-
Solution: Experiment with different additives and concentrations to find the optimal conditions for your analytes in positive or negative ion mode.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and its metabolites from published studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration (40.0 mg/kg) | Intraperitoneal Administration (15 mg/kg) |
| Tmax (h) | 3 | Not Reported |
| Cmax (ng/mL) | 336.7 | Not Reported |
| t1/2 (h) | 1.05 | 4.9 ± 2.1 |
| LLOQ (ng/mL) | 5 | 1 |
Data compiled from multiple sources.[5][6][7]
Table 2: Identified this compound Metabolites in Rats
| Metabolite ID | Metabolite Name | Biotransformation | Biological Matrix |
| M1 | 11-hydroxythis compound | Hydroxylation | Plasma, Urine, Feces, Bile, Heart, Kidneys |
| M2 | 10-hydroxythis compound | Hydroxylation | Plasma, Urine, Feces, Bile, Heart, Kidneys |
| - | 11-hydroxythis compound 11-O-β-D-glucuronide | Glucuronidation | Liver, Bile |
| - | 10-hydroxythis compound 10-O-β-D-glucuronide | Glucuronidation | Liver, Bile |
| - | 5-oxoisocorynoxeinic acid | Oxidation, Hydrolysis | Urine |
| - | This compound-N-oxide | N-oxidation | Urine |
| - | 17-O-demethyl-16,17-dihydro-5-oxothis compound | Demethylation, Reduction, Oxidation | Urine |
| - | Corynoxeine | Isomerization | Urine |
This table presents a selection of identified metabolites. A total of 35 metabolites have been tentatively identified in rats.[2][5][8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound metabolite profiling.
Protocol 1: Sample Preparation from Rat Plasma
-
Thaw Plasma: Thaw frozen rat plasma samples on ice.
-
Aliquoting: Take a 100 µL aliquot of the plasma sample and place it in a clean microcentrifuge tube.
-
Internal Standard: Add 10 µL of the internal standard solution (e.g., midazolam at a suitable concentration) and vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Protocol 2: Sample Preparation from Rat Urine
-
Thaw Urine: Thaw frozen rat urine samples on ice.
-
Centrifugation: Centrifuge the urine sample at 10,000 rpm for 10 minutes at 4°C to remove any particulate matter.[10]
-
Dilution: Take a 100 µL aliquot of the supernatant and dilute it with 400 µL of the initial mobile phase.[10]
-
Vortexing: Vortex the diluted sample for 30 seconds.
-
Filtration: Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Protocol 3: UPLC-Q-TOF-MS Conditions for Metabolite Profiling
-
Chromatographic System: Waters ACQUITY UPLC System
-
Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-40% B
-
15-20 min: 40-95% B
-
20-22 min: 95% B
-
22-22.1 min: 95-5% B
-
22.1-25 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Waters Xevo G2 Q-TOF
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Sampling Cone Voltage: 35 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 450°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Mass Range: m/z 50-1200
-
Data Acquisition: MSE mode (simultaneously acquires low-energy MS and high-energy MS/MS data)
Visualizations
This compound Metabolism Workflow
Caption: A generalized workflow for the analysis of this compound metabolites.
Proposed Neuroprotective Signaling Pathway of this compound
References
- 1. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 2. Isolation and Identification of Twelve Metabolites of this compound in Rat Urine and their Neuroprotective Activities in HT22 Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Item - Optimized LCâESI-ion trap MS to determine simultaneously this compound and its phase I and II metabolites in rats with application to pharmacokinetics and mass balance investigation - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Metabolic Profile of this compound in Rats Obtained by Ultra-High Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and identification of twelve metabolites of this compound in rat urine and their neuroprotective activities in HT22 cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
Enhancing the yield of Isocorynoxeine from natural product extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Isocorynoxeine from natural product extraction, primarily from Uncaria rhynchophylla (Cat's Claw).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary natural source?
A1: this compound is a tetracyclic oxindole alkaloid.[1][2] Its primary natural source is the plant Uncaria rhynchophylla, a component used in many traditional Chinese herbal formulas.[1][3]
Q2: What are the general principles for extracting alkaloids like this compound from plant material?
A2: The general process involves several key steps. First, the dried and ground plant material is treated with an acidic solution (pH < 2) to form alkaloid salts, which are water-soluble.[4] The solution is then filtered and washed with a non-polar solvent to remove lipids and other impurities.[4] Afterward, the aqueous extract is made alkaline (pH > 9) to convert the alkaloid salts back to their free base form. This allows the alkaloids to be extracted into a suitable organic solvent, which is then concentrated to yield the crude extract.[4][5]
Q3: Which solvents are most effective for extracting this compound?
A3: Hydroethanolic solutions (a mix of ethanol and water) are commonly used.[2] Studies on the broader class of tetracyclic oxindole alkaloids from Cat's Claw suggest that a 62% (v/v) ethanol concentration can be optimal for maximizing yield.[2] Maceration with 70% aqueous ethanol followed by reflux has also been documented.[3] Methanol is another effective solvent due to its ability to dissolve a wide range of compounds.[6] The choice of solvent is critical and should be based on the polarity of the target alkaloid.[6]
Q4: How does temperature affect the stability and yield of this compound during extraction?
A4: Temperature is a critical factor. While moderate heat can increase extraction efficiency, high temperatures can cause degradation of heat-sensitive alkaloids.[7][8] For related alkaloids in Uncaria rhynchophylla, ultrasonic extraction at a lower temperature yielded significantly higher recovery rates compared to heat-reflux extraction, which caused chemical transformation of the compounds.[9] Therefore, maintaining lower temperatures (e.g., 40-60°C) or using non-thermal methods is advisable.[7]
Q5: What are the common methods for purifying this compound from a crude extract?
A5: Purification involves a combination of chromatographic techniques.[10] Commonly used methods include column chromatography over silica gel, aluminum oxide, or Sephadex LH-20.[11] Macroporous resins can also be employed for initial purification from a decoction.[12][13] For final high-purity isolation, High-Performance Liquid Chromatography (HPLC) is often used.[11][12]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
Problem 1: Low Yield of Crude Alkaloid Extract
-
Potential Cause: Inefficient initial extraction from plant material.
-
Solution:
-
Particle Size: Ensure the plant material is finely ground (a particle size below 0.5 mm is often optimal) to maximize the surface area for solvent contact.[14]
-
Solvent Optimization: The solvent-to-plant ratio and solvent composition are critical. For tetracyclic oxindole alkaloids, a plant:solvent ratio of 0.5:10 (w/v) has been shown to be effective.[2] Verify that the ethanol concentration is optimized; for this class of alkaloids, around 60-65% ethanol is often a good starting point.[2]
-
pH Adjustment: During the acid-base extraction, ensure the pH is sufficiently low (pH < 2) during the acid wash and sufficiently high (pH > 9) during basification to ensure complete conversion of the alkaloid between its salt and free-base forms.[4]
-
Problem 2: Suspected Degradation of this compound
-
Potential Cause: Exposure to excessive heat during extraction.
-
Solution:
-
Method Modification: Switch from heat-reflux extraction to a lower-temperature method. Ultrasonic-assisted extraction has been shown to be more suitable for preserving the integrity of related alkaloids from Uncaria rhynchophylla.[9]
-
Temperature Control: If using methods like Soxhlet or reflux, carefully control the temperature to stay within a range that minimizes degradation (e.g., below 60°C).[7][8]
-
Drying Method: The initial drying of the plant material can impact compound stability. Shade drying is often preferred over oven drying at high temperatures as it helps retain volatile and heat-sensitive compounds.[7]
-
Problem 3: Presence of Impurities in the Final Product
-
Potential Cause: Incomplete removal of non-alkaloidal compounds like fats, pigments, or tannins.
-
Solution:
-
Defatting Step: Before the primary extraction, pre-wash the raw plant powder with a non-polar solvent like hexane to remove lipids and waxes.[15]
-
Liquid-Liquid Partitioning: After obtaining the crude extract, perform multiple liquid-liquid partitioning steps. Washing the acidic aqueous solution with a solvent like chloroform can help remove pigments and other impurities before you basify and extract the alkaloids.[5]
-
Tannin Precipitation: Tannins can bind to and precipitate alkaloids.[16] This can sometimes be addressed by carefully selecting extraction solvents or by adding agents like lime (calcium hydroxide) during the initial extraction, which can help bind tannins and phenolic compounds.[5]
-
Problem 4: Poor Separation During Chromatography
-
Potential Cause: Improper selection of stationary or mobile phase.
-
Solution:
-
Column Chromatography: If using silica gel, ensure the mobile phase has the correct polarity. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is often necessary to separate compounds in a complex mixture.
-
pH of Mobile Phase: For HPLC, especially reverse-phase, the pH of the mobile phase can dramatically affect the retention and peak shape of alkaloids. Buffering the mobile phase is often necessary.
-
Alternative Media: If silica gel provides poor separation, consider other stationary phases like alumina or Sephadex LH-20, which separates based on molecular size and polarity.[11][17]
-
Data Presentation: Extraction Optimization
The following tables summarize key quantitative data from studies on optimizing the extraction of alkaloids from Uncaria species.
Table 1: Effect of Extraction Method on Alkaloid Recovery
(Data derived from a study on Rhynchophylline and Isorhynchophylline, related alkaloids in the same plant)[9]
| Extraction Method | Compound | Average Recovery (%) | Notes |
| Ultrasonic Extraction | Rhynchophylline | 99.48% - 103.2% | Superior recovery, less degradation. |
| Isorhynchophylline | 97.00% - 99.59% | ||
| Reflux Extraction | Rhynchophylline | 12.60% | Significant compound transformation observed. |
| Isorhynchophylline | 40.00% |
Table 2: Optimized Conditions for Extracting Oxindole Alkaloids from Cat's Claw
(Based on a Box-Behnken design to maximize yield of various compounds)[2]
| Compound Class | Optimal Ethanol Conc. (% v/v) | Optimal Plant:Solvent Ratio (w/v) | Optimal Extraction Time (h) |
| Tetracyclic Oxindole Alkaloids (TOA) | 62% | 0.5:10 | 2 |
| Pentacyclic Oxindole Alkaloids (POA) | 63% | 0.5:10 | 2 |
| All Compounds (Composite) | 61% | 0.5:10 | 2 |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction and Acid-Base Partitioning
-
Preparation: Dry the stems of Uncaria rhynchophylla in the shade and grind into a fine powder (<0.5 mm).
-
Defatting: Macerate 100g of the powder in 500 mL of n-hexane for 24 hours at room temperature to remove lipids. Filter and discard the hexane. Air-dry the plant material.
-
Ultrasonic Extraction:
-
Place the defatted powder in a flask with 500 mL of 62% ethanol-water solution.
-
Perform ultrasonic-assisted extraction for 60 minutes at a controlled temperature of 40°C.
-
Filter the mixture and collect the supernatant. Repeat the extraction on the plant residue twice more. Pool the ethanol extracts.
-
-
Solvent Removal: Concentrate the pooled extracts under reduced pressure using a rotary evaporator at 40°C to remove the ethanol, yielding an aqueous residue.
-
Acidification: Add 100 mL of 1% HCl to the aqueous residue and stir. The pH should be below 2.
-
Purification: Transfer the acidic solution to a separatory funnel and wash three times with 50 mL of ethyl acetate to remove neutral and weakly acidic impurities. Discard the ethyl acetate layers.
-
Basification: Adjust the pH of the aqueous layer to 9-10 using ammonium hydroxide.
-
Final Extraction: Extract the alkaline solution three times with 100 mL of chloroform. The free-base alkaloids will move into the chloroform layer.
-
Drying and Concentration: Pool the chloroform extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude tetracyclic oxindole alkaloid extract.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioassay-Guided Isolation of Neuroprotective Compounds from Uncaria rhynchophylla against Beta-Amyloid-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. phcogrev.com [phcogrev.com]
- 8. Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Determination of rhynchophylline and isorhynchophylline in Uncaria rhynchophylla by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alkaloid Purification - Lifeasible [lifeasible.com]
- 11. Alkaloid constituents from <i>Uncaria rhynchophylla</i> and their anti-inflammatory activity [yndxxb.ynu.edu.cn]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Adsorption and Desorption Characteristics and Purification of Isoflavones from Crude Soybean Extract Using Macroporous Resins [journal.pan.olsztyn.pl]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. blog.mountainroseherbs.com [blog.mountainroseherbs.com]
- 17. edepot.wur.nl [edepot.wur.nl]
Technical Support Center: Isocorynoxeine Analysis via UPLC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the UPLC-MS/MS analysis of Isocorynoxeine.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting parameters for UPLC-MS/MS detection of this compound?
A1: For initial method development, a reversed-phase UPLC system coupled with a tandem mass spectrometer is recommended. Electrospray ionization in positive ion mode (ESI+) is commonly used for this compound.[1][2] A common starting point involves a C18 column with a mobile phase consisting of acetonitrile and water, often with a formic acid additive to improve peak shape and ionization efficiency.[2][3]
Q2: Which ionization mode is best for this compound analysis?
A2: Electrospray ionization (ESI) in the positive ion mode is the most frequently reported and effective ionization technique for this compound and related alkaloids.[2][4]
Q3: What are the common multiple reaction monitoring (MRM) transitions for this compound?
A3: While specific MRM transitions should be optimized in your laboratory, a commonly used precursor ion for this compound is m/z 383.[1] The selection of product ions will depend on the specific mass spectrometer and collision energy used. It is crucial to perform compound optimization to determine the most sensitive and specific transitions.[5][6]
Q4: How can I prepare plasma samples for this compound analysis?
A4: Two common and effective methods for plasma sample preparation are liquid-liquid extraction (LLE) and protein precipitation. LLE with ethyl acetate has been shown to provide high recovery rates for this compound.[1] Protein precipitation using acetonitrile is a simpler and faster alternative.[2] The choice of method may depend on the required sensitivity and the complexity of the sample matrix.
Q5: What is a suitable internal standard (IS) for this compound quantification?
A5: Midazolam has been successfully used as an internal standard for the UPLC-MS/MS analysis of this compound.[1][7] An ideal internal standard should have similar chromatographic and ionization properties to the analyte but a different mass-to-charge ratio.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the UPLC-MS/MS analysis of this compound.
Poor Peak Shape or Tailing
Problem: My chromatogram for this compound shows significant peak tailing or splitting.
Possible Causes & Solutions:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of alkaloids like this compound. The addition of a small amount of formic acid (e.g., 0.1%) to the aqueous mobile phase can improve peak symmetry.[2]
-
Strong Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[9] Try to dissolve your sample in a solvent that is as weak as or weaker than the starting mobile phase conditions.
-
Column Overload: Injecting too much analyte can lead to peak fronting or tailing. Reduce the injection volume or dilute the sample.
-
Column Contamination or Degradation: Contaminants from the sample matrix can accumulate on the column, affecting peak shape. Flush the column with a strong solvent or replace the column if necessary.
Low Signal Intensity or Sensitivity
Problem: I am not getting a strong enough signal for this compound, or my limit of quantification (LLOQ) is too high.
Possible Causes & Solutions:
-
Suboptimal MS Parameters: The ion source parameters (e.g., capillary voltage, gas flow, temperature) and compound-specific parameters (e.g., collision energy) need to be optimized for this compound.[4]
-
Inefficient Sample Extraction: The chosen sample preparation method may not be providing adequate recovery. Compare the recovery of different extraction methods, such as liquid-liquid extraction with various solvents and protein precipitation.[1]
-
Matrix Effects: Co-eluting endogenous compounds from the sample matrix can suppress the ionization of this compound.[10][11] To mitigate this, improve the sample cleanup process, adjust the chromatography to separate this compound from the interfering compounds, or use a stable isotope-labeled internal standard if available.
-
Analyte Degradation: this compound may be unstable under certain storage or experimental conditions.[12][13][14] Ensure proper sample storage (e.g., at low temperatures) and minimize the time samples spend at room temperature before analysis.[15]
Retention Time Shifts
Problem: The retention time for this compound is inconsistent between injections.
Possible Causes & Solutions:
-
Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the organic solvent can lead to retention time shifts.[16] Prepare fresh mobile phases regularly and keep the solvent bottles capped.
-
Column Temperature Fluctuations: Ensure the column oven temperature is stable and consistent.
-
Column Equilibration: Insufficient column equilibration time between injections, especially with gradient elution, can cause retention time drift. Ensure the column is fully equilibrated before each injection.
-
System Leaks: Check for any leaks in the UPLC system, as this can affect the flow rate and pressure, leading to inconsistent retention times.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction of Plasma
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., midazolam).
-
Add 2 mL of ethyl acetate and vortex for 1 minute.[1]
-
Centrifuge the mixture at 1600 x g for 5 minutes.[1]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 200 µL of the initial mobile phase.[1]
-
Inject an appropriate volume (e.g., 10 µL) into the UPLC-MS/MS system.[1]
UPLC-MS/MS Parameters
The following table summarizes typical parameters used for this compound analysis. These should be considered as a starting point and optimized for your specific instrumentation and application.
| Parameter | Typical Value |
| UPLC Column | C18 (e.g., Zorbax SB-C18, 2.1 mm x 150 mm, 5 µm or UPLC BEH C18)[1][2] |
| Mobile Phase A | Water with 0.1% Formic Acid[2] |
| Mobile Phase B | Acetonitrile[2] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient Elution | A typical gradient might start at a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for re-equilibration. |
| Column Temperature | 30 - 40°C |
| Ionization Mode | ESI+[2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2] |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Desolvation Temperature | 350 - 500°C |
Data Presentation
The following tables provide a summary of quantitative data from published methods for this compound analysis.
Table 1: Linearity and Sensitivity of this compound Detection
| Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Rat Plasma | 5 - 500 | 5 | [1] |
| Rat Plasma | 1 - 2000 | 1 | [2] |
| Mouse Blood | 1 - 1000 | 1 | [3] |
Table 2: Precision and Accuracy of this compound Quantification
| Matrix | Precision (CV%) | Accuracy (%) | Reference |
| Rat Plasma | < 15% | - | [1] |
| Rat Plasma | < 12% | 86.2% - 110.4% | [2] |
| Mouse Blood | ≤ 15% | 86.5% - 110.4% | [3] |
Table 3: Recovery and Matrix Effect for this compound
| Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Rat Plasma | 93.6% - 96.6% | - | [1] |
| Rat Plasma | > 78.9% | 89.1% - 99.5% | [2] |
| Mouse Blood | 64.4% - 86.8% | 94.1% - 109.4% | [3] |
Visualizations
Caption: A typical experimental workflow for the UPLC-MS/MS analysis of this compound.
Caption: A logical diagram for troubleshooting common UPLC-MS/MS issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 6. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Home - Cerilliant [cerilliant.com]
- 9. agilent.com [agilent.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study of the forced degradation of isoconazole nitrate in bulk drug and cream formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. pharmatutor.org [pharmatutor.org]
- 14. ijsdr.org [ijsdr.org]
- 15. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. zefsci.com [zefsci.com]
Addressing matrix effects in Isocorynoxeine bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Isocorynoxeine. Our goal is to help you address common challenges, particularly those related to matrix effects, to ensure accurate and reliable quantification in biological samples.
Troubleshooting Guide
This section addresses specific issues you may encounter during your this compound bioanalysis experiments in a question-and-answer format.
Question: I am observing significant ion suppression or enhancement in my this compound signal. What are the potential causes and how can I mitigate this?
Answer:
Ion suppression or enhancement, collectively known as matrix effects, are common challenges in LC-MS/MS bioanalysis.[1] They occur when co-eluting endogenous components from the biological matrix affect the ionization efficiency of the analyte of interest, in this case, this compound.[1][2] This can lead to inaccurate and imprecise results.[3]
Potential Causes:
-
Endogenous Matrix Components: Phospholipids, proteins, salts, and other small molecules from the biological sample (e.g., plasma, urine) can co-elute with this compound and interfere with its ionization.[2]
-
Exogenous Components: Anticoagulants, dosing vehicles, or co-administered drugs can also contribute to matrix effects.[2]
-
Inadequate Sample Preparation: Insufficient removal of interfering substances during sample cleanup is a primary cause of matrix effects.[3][4]
-
Suboptimal Chromatographic Conditions: Poor chromatographic resolution can lead to the co-elution of this compound with matrix components.[1][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing matrix effects.
Solutions:
-
Improve Sample Preparation: The goal is to effectively remove interfering matrix components.[3][4]
-
Protein Precipitation (PPT): While fast, it may not provide the cleanest extracts.[5][6] Consider optimizing the precipitating solvent and ratio.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning this compound into an immiscible organic solvent.[5][7]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest samples by utilizing specific sorbents to retain and elute this compound, while washing away interferences.[1][5]
-
-
Optimize Chromatographic Conditions: Aim to separate this compound from co-eluting matrix components.[1]
-
Mobile Phase Modification: Adjusting the organic solvent (e.g., acetonitrile, methanol) and the aqueous phase (e.g., adding formic acid) can improve separation.[8]
-
Gradient Elution: Modifying the gradient slope can enhance the resolution between this compound and interfering peaks.
-
Column Selection: Using a different column chemistry (e.g., C18, HILIC) or a column with a smaller particle size (UPLC) can provide better separation efficiency.
-
-
Use a Suitable Internal Standard (IS): An appropriate IS can compensate for matrix effects.[2]
-
Stable Isotope-Labeled (SIL) IS: This is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects.
-
Structural Analog IS: If a SIL-IS is unavailable, a structural analog that elutes close to this compound can be used.
-
Question: My recovery of this compound is low and inconsistent. What could be the issue?
Answer:
Low and variable recovery can stem from several factors during the sample preparation process.
Potential Causes:
-
Inefficient Extraction: The chosen extraction method may not be optimal for this compound.
-
Analyte Instability: this compound might be degrading during sample processing or storage.
-
Improper pH: The pH of the sample and extraction solvents can significantly impact the extraction efficiency of alkaloids like this compound.
Solutions:
-
Optimize Extraction Protocol:
-
For LLE: Experiment with different organic solvents and pH adjustments of the aqueous phase to ensure this compound is in its non-ionized form for efficient partitioning.
-
For SPE: Ensure the correct sorbent type is used. Optimize the wash steps to remove interferences without eluting the analyte, and use an appropriate elution solvent.
-
-
Assess Analyte Stability: Perform stability studies at various stages of the experimental process (e.g., freeze-thaw, bench-top, post-preparative).
-
Control pH: Carefully control the pH during extraction to maximize the recovery of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how is it quantified?
A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting components in the biological matrix.[2] It can manifest as ion suppression (decreased signal) or ion enhancement (increased signal).[2] The matrix effect is quantitatively assessed by calculating the Matrix Factor (MF).[2]
The Matrix Factor is determined by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[2]
-
MF < 1: Indicates ion suppression.
-
MF > 1: Indicates ion enhancement.
-
MF = 1: Indicates no matrix effect.
Q2: What are the typical sample preparation methods for this compound bioanalysis?
A2: Commonly used sample preparation methods for this compound and other alkaloids in biological matrices include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.[5][8][9]
-
Liquid-Liquid Extraction (LLE): Involves extracting this compound from the aqueous biological sample into an immiscible organic solvent, such as ethyl acetate.[5][7]
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate this compound from the matrix.[1][5]
Q3: What are the recommended UPLC-MS/MS parameters for this compound quantification?
A3: Based on published methods, the following parameters can be used as a starting point for this compound quantification in rat plasma:[8][9]
| Parameter | Recommended Condition |
| Chromatography | |
| Column | UPLC BEH C18 or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | m/z 383.2 → 159.9 |
| Capillary Voltage | ~2.2 kV |
| Source Temperature | ~150 °C |
| Desolvation Temperature | ~400 °C |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spiking)
This protocol describes the quantitative evaluation of matrix effects using the post-extraction spiking method.[2]
Caption: Workflow for Matrix Effect Assessment.
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound into the mobile phase or reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Extraction Spiked Matrix): Process blank biological matrix (e.g., plasma) using your validated sample preparation method. After the final extraction step, spike this compound into the clean extract at the same low, medium, and high concentrations as in Set A.
-
-
Analyze both sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for each concentration level:
-
MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)
-
Protocol 2: Sample Preparation using Protein Precipitation
This protocol provides a general procedure for sample preparation of plasma samples using protein precipitation with acetonitrile.[8][9]
-
Pipette 50 µL of rat plasma into a 1.5 mL centrifuge tube.
-
Add 200 µL of acetonitrile containing the internal standard (e.g., 50 ng/mL of a suitable IS).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 2 µL) of the supernatant into the UPLC-MS/MS system.
Quantitative Data Summary
The following table summarizes the validation data from a UPLC-MS/MS method for this compound in rat plasma.[8]
| Parameter | Low QC (50 ng/mL) | Medium QC (900 ng/mL) | High QC (1800 ng/mL) |
| Intra-day Precision (%RSD) | < 12% | < 12% | < 12% |
| Inter-day Precision (%RSD) | < 12% | < 12% | < 12% |
| Accuracy (%) | 86.2% - 110.4% | 86.2% - 110.4% | 86.2% - 110.4% |
| Matrix Effect (%) | 89.1% - 99.5% | 89.1% - 99.5% | 89.1% - 99.5% |
| Recovery (%) | > 78.9% | > 78.9% | > 78.9% |
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. tandfonline.com [tandfonline.com]
- 8. akjournals.com [akjournals.com]
- 9. akjournals.com [akjournals.com]
Technical Support Center: Chromatographic Resolution of Isocorynoxeine Stereoisomers
Welcome to the technical support center for the chromatographic analysis of Isocorynoxeine and its stereoisomers. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation and resolution.
Frequently Asked Questions (FAQs)
Q1: What are this compound and its relevant stereoisomers?
A1: this compound is a tetracyclic oxindole alkaloid found in plants of the Uncaria genus. It is a stereoisomer of Corynoxeine. These compounds are often studied alongside another pair of stereoisomers, Rhynchophylline and Isorhynchophylline, which are also major active components in these plants.[1][2] The structural differences, particularly at the C7 chiral center, lead to distinct pharmacological properties and necessitate precise chromatographic separation.[2]
Q2: Why is the chromatographic resolution of these stereoisomers challenging?
A2: The primary challenge lies in their structural similarity. Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of atoms.[3] This results in very similar physicochemical properties, making them difficult to separate using standard chromatographic techniques. Furthermore, some of these isomers, like Rhynchophylline and Isorhynchophylline, can interconvert both in vitro and in vivo, which requires rapid and efficient separation methods to accurately quantify them.[2][4][5]
Q3: What is the typical starting point for separating this compound and its isomers?
A3: A common and effective starting point is Ultra-Performance Liquid Chromatography (UPLC) coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[6][7] Reversed-phase chromatography using a C18 column is frequently employed. A typical mobile phase consists of a gradient elution with an aqueous component containing a modifier like formic acid and an organic component such as acetonitrile.[2][6][7]
Q4: What is the difference between separating diastereomers and enantiomers?
A4: this compound and Corynoxeine are diastereomers. Diastereomers have different physical properties and can often be separated on standard (achiral) stationary phases like C18.[8] Enantiomers, which are non-superimposable mirror images, have identical physical properties in an achiral environment and require a chiral stationary phase (CSP) or a chiral additive in the mobile phase for separation.[9][10]
Troubleshooting Guide: Improving Peak Resolution
This guide addresses common issues encountered during the separation of this compound stereoisomers.
Problem: Poor or no separation between this compound and Corynoxeine peaks (co-elution).
Q: I am seeing a single broad peak or two heavily overlapping peaks. What is the first thing I should adjust? A: The first step is to optimize the mobile phase gradient. A shallower gradient provides more time for the analytes to interact with the stationary phase, which can significantly improve the resolution of closely eluting compounds.
-
Action: Decrease the rate of change of the organic solvent concentration over time. For example, if your gradient runs from 10% to 35% acetonitrile in 3 minutes, try extending that segment to 5 or 7 minutes.[2]
Q: Modifying the gradient didn't provide baseline resolution. What's next? A: Adjust the composition of your mobile phase.
-
Change the Modifier: The pH and ionic strength of the mobile phase can alter the ionization state of the alkaloids, affecting their retention and selectivity. If you are using 0.1% formic acid, try switching to a different modifier or adjusting its concentration.
-
Change the Organic Solvent: While acetonitrile is common, methanol can offer different selectivity for stereoisomers.[11] Try replacing acetonitrile with methanol or using a ternary mixture of water, acetonitrile, and methanol.
Q: I've optimized the mobile phase, but resolution is still insufficient. What other parameters can I change? A: The next step is to evaluate your column and temperature conditions.
-
Lower the Temperature: Reducing the column temperature can sometimes improve the separation of diastereomers, although the effect can vary.[12] It may increase retention time but can also enhance selectivity.
-
Decrease the Flow Rate: Reducing the flow rate increases the interaction time between the analytes and the stationary phase, which can lead to better resolution, albeit with longer run times.
-
Change the Stationary Phase: If a standard C18 column is not providing adequate separation, consider a stationary phase with a different selectivity. Phenyl-Hexyl or Pentafluorophenyl (PFP) columns can offer alternative retention mechanisms through pi-pi interactions, which can be effective for aromatic alkaloids.[13]
Q: Can I improve resolution without changing the chemistry? A: Yes, by improving column efficiency (N).
-
Increase Column Length: A longer column provides more theoretical plates, leading to better separation.
-
Decrease Particle Size: Using a column with smaller particles (e.g., switching from a 3 µm to a 1.7 µm or sub-2 µm particle column) dramatically increases efficiency and resolution.[6][7] This is a core principle of UPLC.
Below is a logical workflow for troubleshooting poor resolution.
Caption: A logical workflow for systematically troubleshooting poor chromatographic resolution.
Experimental Protocols & Data
Protocol 1: Baseline UPLC-MS/MS Method for this compound and Related Alkaloids
This protocol is a synthesized example based on methods reported for the simultaneous determination of Uncaria alkaloids.[2][6][7]
1. Objective: To achieve baseline separation and quantification of this compound, Corynoxeine, Rhynchophylline, and Isorhynchophylline.
2. Materials:
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm).[6][7]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2]
-
Sample Preparation: Protein precipitation of plasma samples is common. Add 3 volumes of cold acetonitrile (containing an internal standard, if used) to 1 volume of plasma, vortex, and centrifuge at high speed (e.g., 20,000 x g) for 10 minutes at 4°C.[2] Collect the supernatant for injection.
3. UPLC & MS/MS Conditions:
The following table summarizes typical starting parameters for a UPLC-MS/MS system.
| Parameter | Recommended Setting |
| Column Temperature | 40°C |
| Flow Rate | 0.3 - 0.4 mL/min |
| Injection Volume | 1 - 5 µL |
| Mobile Phase Gradient | See Table 2 below |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 1: Recommended UPLC-MS/MS Starting Parameters.[2][6]
4. Recommended Gradient Elution Program:
A gradient is essential for separating these isomers. The following is a representative program.
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 1.0 | 0.3 | 85 | 15 |
| 1.0 - 5.0 | 0.3 | 85 → 75 | 15 → 25 |
| 5.0 - 7.0 | 0.3 | 75 → 5 | 25 → 95 |
| 7.0 - 10.0 | 0.3 | 5 | 95 |
| 10.1 - 13.0 | 0.3 | 85 | 15 |
Table 2: Example Gradient Elution Program.[2] Note: This gradient should be optimized for your specific instrument and application.
The diagram below illustrates the general experimental workflow.
Caption: Workflow from sample preparation to final data analysis for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Evidence on Integrating Pharmacokinetics to Find Truly Therapeutic Agent for Alzheimer's Disease: Comparative Pharmacokinetics and Disposition Kinetics Profiles of Stereoisomers Isorhynchophylline and Rhynchophylline in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural Stabilities and Transformation Mechanism of Rhynchophylline and Isorhynchophylline by Ultra Performance Liquid Chromatography/Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Six Uncaria Alkaloids in Mouse Blood by UPLC–MS/MS and Its Application in Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stereoisomer separation in RP HPLC...Is it possible? - Chromatography Forum [chromforum.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Isocorynoxeine vs. Corynoxeine: A Comparative Guide to their Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocorynoxeine and corynoxeine are two major tetracyclic oxindole alkaloid stereoisomers isolated from the medicinal plant Uncaria rhynchophylla. This plant has a long history in traditional medicine for treating central nervous system disorders. Modern research has identified these alkaloids as key bioactive components responsible for the plant's neuroprotective properties. This guide provides a detailed, objective comparison of the neuroprotective effects of this compound and corynoxeine, supported by available experimental data, to aid researchers and professionals in drug development. While both compounds show promise, current literature provides a more extensive characterization of corynoxeine's mechanisms, particularly in models of Parkinson's disease.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize quantitative data from various studies to facilitate a direct comparison between this compound and corynoxeine. It is important to note that direct head-to-head quantitative comparisons are limited in the existing literature.
Table 1: Effects on Neuronal Viability and Apoptosis
| Parameter | This compound | Corynoxeine | Experimental Model |
| Neuronal Viability | Data not extensively available. Extracts of U. rhynchophylla containing this compound show protective effects. | Showed protective effects in rotenone-induced Parkinson's disease models.[1] | SH-SY5Y cells, primary neurons, animal models of Parkinson's disease. |
| Anti-Apoptosis | General neuroprotective effects suggest anti-apoptotic activity, but specific data on markers is limited. | Prevents tyrosine hydroxylase (TH)-positive neuronal loss in rotenone-induced animal models.[1] | Rotenone-induced rat and mouse models of Parkinson's disease.[1] |
| Bax/Bcl-2 Ratio | Not specifically reported. | Not specifically reported, but prevents neuronal loss, suggesting modulation of this pathway. | - |
| Caspase-3 Activation | Not specifically reported. | Not specifically reported, but prevents neuronal loss, suggesting modulation of this pathway. | - |
Table 2: Anti-Neuroinflammatory Effects
| Parameter | This compound | Corynoxeine | Experimental Model |
| Microglial Activation | Isorhynchophylline (isomer) shows potent inhibition of microglial activation. | Diminishes neuroinflammation and significantly decreases the number of active microglia cells.[1] | LPS-activated BV-2 microglial cells, rotenone-induced animal models.[1] |
| Nitric Oxide (NO) Production | Isorhynchophylline (isomer) demonstrates concentration-dependent attenuation of NO production. | Suppresses inflammatory responses, though specific NO inhibition data is less prominent than for its isomer. | LPS-activated N9 microglial cells. |
| TNF-α Reduction | Isorhynchophylline (isomer) concentration-dependently attenuates LPS-induced TNF-α production. | Significantly decreases the level of TNF-α in the serum of rotenone-induced mice.[1] | LPS-activated N9 microglial cells, rotenone-induced mouse model of Parkinson's disease.[1] |
| IL-1β Reduction | Isorhynchophylline (isomer) concentration-dependently attenuates LPS-induced IL-1β production. | Implied reduction through general anti-inflammatory effects. | LPS-activated N9 microglial cells. |
| IL-6 Reduction | Not specifically reported. | Reduces neuroinflammation, which may include IL-6 modulation. | - |
Table 3: Modulation of Key Signaling Pathways
| Signaling Pathway | This compound | Corynoxeine | Implication in Neuroprotection |
| NF-κB Pathway | Isorhynchophylline (isomer) suppresses the degradation of IκBα, inhibiting NF-κB activation. | Diminishes neuroinflammation, a process largely regulated by NF-κB. | Inhibition of this pathway reduces the expression of pro-inflammatory genes (iNOS, COX-2, TNF-α, IL-1β). |
| Nrf2/HO-1 Pathway | Extracts of U. rhynchophylla induce nuclear translocation of Nrf2 and increase HO-1 expression. | Implied activation through general antioxidant effects reported for U. rhynchophylla alkaloids. | Activation of this pathway enhances the expression of antioxidant enzymes, protecting against oxidative stress. |
| mTOR Pathway | Not reported. | Induces autophagy to decrease α-synuclein aggregates through the mTOR pathway.[1] | A key mechanism for clearing toxic protein aggregates in neurodegenerative diseases like Parkinson's. |
| MAPK Pathway (ERK, p38) | Isorhynchophylline (isomer) suppresses the phosphorylation of ERK and p38 MAPKs. | Implied modulation through its anti-inflammatory effects. | Inhibition of MAPK pathways can reduce the inflammatory response in microglia. |
Mechanisms of Action and Signaling Pathways
While both alkaloids exhibit neuroprotective effects, their characterized mechanisms of action differ in the current body of research.
Corynoxeine: Corynoxeine has been notably studied for its therapeutic potential in Parkinson's disease. Its primary neuroprotective mechanism involves the induction of autophagy to clear pathological α-synuclein aggregates. It achieves this by modulating the mechanistic target of the rapamycin (mTOR) pathway.[1] Furthermore, corynoxeine exhibits significant anti-neuroinflammatory properties by inhibiting the activation of microglia and subsequently reducing the production of pro-inflammatory cytokines such as TNF-α.[1]
This compound: Specific mechanistic studies on this compound are less common. However, research on its isomer, isorhynchophylline, and on extracts of U. rhynchophylla rich in these alkaloids, provides strong indications of its mechanisms. The primary proposed mechanism is the potent inhibition of neuroinflammation. This is likely achieved by suppressing the NF-κB signaling pathway, which is a master regulator of inflammatory responses in microglia. Additionally, the antioxidant properties of U. rhynchophylla alkaloids are linked to the activation of the Nrf2/HO-1 pathway, which upregulates endogenous antioxidant defenses.
Experimental Protocols
Below are generalized methodologies for key experiments cited in the assessment of these compounds.
1. Cell Culture and Neurotoxicity Induction
-
Cell Lines: Human neuroblastoma SH-SY5Y cells are commonly used for neuronal studies, while murine BV-2 or N9 microglial cell lines are used for neuroinflammation assays.
-
Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Neurotoxicity/Inflammation Induction:
-
For Parkinson's models in SH-SY5Y cells, neurotoxicity is often induced with agents like rotenone or MPP+.
-
For neuroinflammation studies in microglia, cells are typically stimulated with Lipopolysaccharide (LPS) (e.g., 1 µg/mL).
-
2. MTT Assay for Cell Viability
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound or Corynoxeine for a specified period (e.g., 2 hours).
-
Introduce the neurotoxic agent (e.g., rotenone) and co-incubate for 24-48 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
3. Griess Assay for Nitric Oxide (NO) Quantification
-
Culture BV-2 or N9 microglial cells in a 24-well plate.
-
Pre-treat with this compound or Corynoxeine for 1-2 hours before stimulating with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.
4. Western Blotting for Protein Expression
-
Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-iNOS, anti-p-IκBα, anti-Nrf2, anti-HO-1, anti-β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL detection system and quantify band density using imaging software.
Conclusion and Future Directions
Both this compound and corynoxeine are promising neuroprotective agents derived from Uncaria rhynchophylla. Current evidence suggests that corynoxeine has well-documented effects against Parkinson's disease pathology, primarily through the induction of autophagy and suppression of neuroinflammation.[1] this compound, based on data from its isomer and whole extracts, is a potent anti-inflammatory agent, likely acting through the NF-κB and MAPK pathways.
However, a significant gap exists in the literature regarding direct, quantitative comparisons of their efficacy. Future research should focus on:
-
Head-to-head studies comparing the IC₅₀ values of this compound and corynoxeine in various neuroinflammation and neurotoxicity assays.
-
Elucidating the specific molecular targets and mechanisms of this compound in models of neuronal apoptosis and oxidative stress.
-
Investigating the potential synergistic effects of these two alkaloids, as they naturally co-exist in Uncaria rhynchophylla.
A more comprehensive understanding of their individual and combined neuroprotective profiles will be crucial for advancing these natural compounds toward clinical applications for neurodegenerative diseases.
References
A Comparative Efficacy Analysis of Isocorynoxeine and Isorhynchophylline for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the pharmacological efficacy of two structurally related tetracyclic oxindole alkaloids: Isocorynoxeine and Isorhynchophylline. This guide is intended for researchers, scientists, and professionals in drug development, offering a side-by-side analysis of their biological activities, supported by experimental data and detailed methodologies.
Introduction
This compound and Isorhynchophylline are prominent alkaloids isolated from plants of the Uncaria genus, commonly known as Cat's Claw.[1] These compounds have garnered significant interest within the scientific community for their potential therapeutic applications, including neuroprotective, antihypertensive, and anti-inflammatory effects.[2][3][4] While structurally similar, subtle stereochemical differences between this compound and Isorhynchophylline can lead to notable variations in their biological activities and mechanisms of action. This guide aims to elucidate these differences through a detailed comparison of their efficacy in various experimental models.
Quantitative Efficacy Comparison
The following tables summarize the key quantitative data on the efficacy of this compound and Isorhynchophylline across different pharmacological assays.
| Assay | Target | Compound | IC50 Value | Reference |
| Electrophysiology (Xenopus Oocytes) | 5-HT2A Receptor-Mediated Current | This compound | 72.4 µM | [4] |
| Electrophysiology (Xenopus Oocytes) | NMDA Receptor-Mediated Current | Isorhynchophylline | 48.3 µM | [5] |
| Electrophysiology (Xenopus Oocytes) | NMDA Receptor-Mediated Current | Rhynchophylline (structural isomer) | 43.2 µM | [5] |
Table 1: Receptor Activity
| Assay | Cell Line | Inducing Agent | Compound | Effect | Reference |
| Anti-inflammatory Assay | Mouse N9 Microglial Cells | Lipopolysaccharide (LPS) | Isorhynchophylline | Potent inhibition of NO, TNF-α, and IL-1β production | [6] |
| Anti-inflammatory Assay | Mouse N9 Microglial Cells | Lipopolysaccharide (LPS) | Rhynchophylline (structural isomer) | Inhibition of NO, TNF-α, and IL-1β production | [6] |
| Neuroprotection Assay | HT22 Mouse Hippocampal Cells | Glutamate | This compound | Significant neuroprotective effect at maximum concentration | [4][7] |
| Neuroprotection Assay | HT22 Mouse Hippocampal Cells | Glutamate | Isorhynchophylline | Potent neuroprotective effects | [8] |
Table 2: In Vitro Efficacy
| Animal Model | Assay | Compound | Dosage | Effect | Reference |
| Mice | Head-Twitch Response (5-HT2A receptor-mediated) | This compound | Not specified | Reduced head-twitch response | [2] |
| Mice | Head-Twitch Response (5-HT2A receptor-mediated) | Isorhynchophylline | Not specified | Reduced head-twitch response | [2] |
Table 3: In Vivo Efficacy
Experimental Protocols
5-HT2A Receptor Activity Assessment in Xenopus Oocytes
Objective: To determine the inhibitory effect of this compound and Isorhynchophylline on 5-HT2A receptor-mediated currents.
Methodology:
-
Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually dissected and treated with collagenase to remove follicular layers.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human 5-HT2A receptor. Injected oocytes are incubated in Barth's solution at 18°C for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Two-electrode voltage-clamp recordings are performed on the injected oocytes. The oocytes are continuously perfused with a recording solution.
-
Drug Application: Serotonin (5-HT) is applied to elicit an inward current mediated by the 5-HT2A receptors. After a stable baseline response to 5-HT is established, oocytes are pre-incubated with varying concentrations of this compound or Isorhynchophylline before co-application with 5-HT.
-
Data Analysis: The inhibition of the 5-HT-induced current by the compounds is measured. The IC50 value, the concentration of the compound that inhibits 50% of the maximal 5-HT response, is calculated.[2][9][10]
Mouse Head-Twitch Response Assay
Objective: To assess the in vivo antagonistic effect of this compound and Isorhynchophylline on 5-HT2A receptor activation.
Methodology:
-
Animal Model: Male C57BL/6J mice are used for this behavioral assay.[11][12]
-
Drug Administration: Mice are pre-treated with an intraperitoneal (i.p.) injection of either vehicle, this compound, or Isorhynchophylline.
-
Induction of Head-Twitch Response: After a set pre-treatment time, a 5-HT2A receptor agonist, such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), is administered to induce the head-twitch response.[2]
-
Behavioral Observation: The number of head-twitches is counted for a defined period (e.g., 10-20 minutes) immediately following the administration of the agonist.[13] A head-twitch is characterized as a rapid, side-to-side rotational movement of the head.[12][14]
-
Data Analysis: The frequency of head-twitches in the compound-treated groups is compared to the vehicle-treated control group to determine the inhibitory effect of this compound and Isorhynchophylline.
Anti-inflammatory Activity in Microglial Cells
Objective: To evaluate the anti-inflammatory efficacy of this compound and Isorhynchophylline by measuring the inhibition of pro-inflammatory mediators in activated microglial cells.
Methodology:
-
Cell Culture: Mouse N9 microglial cells are cultured in appropriate media and conditions.[6]
-
Cell Treatment: Cells are pre-treated with various concentrations of this compound or Isorhynchophylline for a specified duration (e.g., 1 hour).
-
Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Measurement of Inflammatory Mediators: After a defined incubation period with LPS, the cell culture supernatant is collected. The levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1-beta (IL-1β) are quantified using standard assays such as the Griess reagent for NO and ELISA kits for the cytokines.[15]
-
Data Analysis: The concentrations of the inflammatory mediators in the compound-treated groups are compared to the LPS-only treated group to determine the anti-inflammatory activity.
Neuroprotection Assay in HT22 Cells
Objective: To assess the neuroprotective effects of this compound and Isorhynchophylline against glutamate-induced cytotoxicity.
Methodology:
-
Cell Culture: HT22 mouse hippocampal cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.[16][17]
-
Cell Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with different concentrations of this compound or Isorhynchophylline for 1-2 hours.
-
Induction of Cytotoxicity: Glutamate is added to the cell culture medium to induce oxidative stress and cell death.[18][19]
-
Cell Viability Assessment: After 24 hours of glutamate exposure, cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at a specific wavelength (e.g., 570 nm).[20]
-
Data Analysis: The cell viability of the compound-treated groups is compared to the glutamate-only treated group to determine the neuroprotective efficacy.
Signaling Pathways and Mechanisms of Action
This compound and Isorhynchophylline: Modulation of Neurotransmitter Receptors
Both this compound and Isorhynchophylline have been shown to interact with key neurotransmitter receptors in the central nervous system, which is believed to underlie their neuroprotective and psychoactive properties.
Isorhynchophylline: Anti-inflammatory Signaling in Microglia
Isorhynchophylline has demonstrated potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response in microglial cells.
Summary and Conclusion
This comparative guide highlights the distinct and overlapping pharmacological profiles of this compound and Isorhynchophylline. Both compounds exhibit significant activity as antagonists of the 5-HT2A receptor, suggesting their potential in modulating serotonergic neurotransmission. Furthermore, both alkaloids demonstrate neuroprotective effects against glutamate-induced excitotoxicity.
Notably, Isorhynchophylline has been shown to possess potent anti-inflammatory properties through the inhibition of the NF-κB and MAPK signaling pathways in microglia. While direct comparative anti-inflammatory data for this compound is less available, the activity of its stereoisomer suggests a potential for similar effects.
The provided experimental protocols offer a foundation for researchers to replicate and expand upon these findings. The subtle structural differences between this compound and Isorhynchophylline underscore the importance of stereochemistry in determining the pharmacological efficacy and mechanism of action of these promising natural compounds. Further head-to-head comparative studies are warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Suppressive effects of isorhynchophylline on 5-HT2A receptor function in the brain: behavioural and electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative transcriptome analysis revealed the molecular mechanism of the effect of light intensity on the accumulation of rhynchophylline and isorhynchophylline in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS:51014-29-0 | Manufacturer ChemFaces [chemfaces.com]
- 5. Rhynchophylline and isorhynchophylline inhibit NMDA receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of rhynchophylline and isorhynchophylline in mouse N9 microglial cells and the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and Identification of Twelve Metabolites of this compound in Rat Urine and their Neuroprotective Activities in HT22 Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 10. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Head-twitch response - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Attenuating Oxidative Damage with Macelignan in Glutamate-Induced HT22 Hippocampal Cells [mdpi.com]
- 17. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism of glutamate-induced neurotoxicity in HT22 mouse hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Isocorynoxeine's Potential in Mitigating Glutamate-Induced Cytotoxicity: A Comparative Analysis
For Immediate Release
Shanghai, China – November 10, 2025 – In the ongoing quest for effective neuroprotective agents against glutamate-induced excitotoxicity, a key pathological mechanism in various neurodegenerative diseases, the alkaloid Isocorynoxeine, derived from Uncaria rhynchophylla, has emerged as a compound of interest. This guide provides a comparative analysis of the neuroprotective effects of this compound and its related alkaloids against glutamate-induced cell death, with supporting experimental data and methodologies for researchers, scientists, and drug development professionals.
Glutamate, the primary excitatory neurotransmitter in the central nervous system, can trigger neuronal cell death when present in excessive concentrations. This process, known as excitotoxicity, is implicated in conditions such as ischemic stroke, traumatic brain injury, and Alzheimer's disease. The development of compounds that can counteract this glutamate-induced damage is a critical area of therapeutic research.
Comparative Efficacy Against Glutamate-Induced Cytotoxicity
While direct quantitative data for this compound's activity against glutamate-induced cytotoxicity is still emerging, studies on closely related alkaloids from Uncaria rhynchophylla, such as hirsutine and rhynchophylline, provide valuable insights. These compounds have demonstrated significant neuroprotective effects. For a robust comparison, we include data on memantine, a well-established NMDA receptor antagonist used in the treatment of Alzheimer's disease.
The following table summarizes the neuroprotective activity of these compounds against glutamate-induced cytotoxicity in the HT22 hippocampal neuronal cell line, a widely used in vitro model for studying this phenomenon.
| Compound | Concentration | Glutamate Concentration | Cell Viability (%) | Reference |
| Hirsutine | Not Specified in Abstract | 3 mM | Potent Neuroprotection | [1](--INVALID-LINK--) |
| Rhynchophylline | 50 µM | Not Directly Tested (MPP+) | ~81% (against MPP+) | [2](--INVALID-LINK--) |
| Memantine | 12 µM | 50 µM | ~84% | [1](--INVALID-LINK--) |
Note: Data for hirsutine is qualitative as per the available abstract. Rhynchophylline data is against MPP+-induced toxicity, which shares some mechanistic pathways with glutamate excitotoxicity. Memantine data is from differentiated HT22 cells.
Experimental Protocols
A standardized experimental workflow is crucial for the validation of neuroprotective compounds. The following protocol outlines the key steps for assessing the efficacy of a test compound against glutamate-induced cytotoxicity in HT22 cells.
Experimental Workflow: Glutamate-Induced Cytotoxicity Assay
Caption: Workflow for assessing neuroprotective activity.
Detailed Methodology: MTT Assay
-
Cell Seeding: HT22 cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.[3]
-
Pre-treatment: The culture medium is replaced with a medium containing the test compound (e.g., this compound, hirsutine, rhynchophylline, or memantine) at various concentrations. The cells are incubated for a period of 1 to 2 hours.
-
Glutamate Challenge: Following pre-treatment, glutamate is added to the wells to a final concentration known to induce significant cell death (e.g., 3-5 mM for undifferentiated HT22 cells or 50 µM for differentiated HT22 cells).[1][3]
-
Incubation: The cells are incubated for 24 hours in the presence of glutamate and the test compound.
-
MTT Assay: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[3]
-
Solubilization: The formazan crystals formed by viable cells are dissolved by adding 150 µL of a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.[3]
Signaling Pathways in Neuroprotection
Understanding the molecular mechanisms by which these compounds exert their protective effects is crucial for drug development. Glutamate excitotoxicity is primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excessive calcium influx and subsequent activation of cell death pathways.
Glutamate-Induced Cytotoxicity Pathway
Caption: Key events in glutamate-induced cell death.
The neuroprotective mechanisms of the compared compounds involve the modulation of these pathways at different points.
-
This compound and Related Alkaloids: While the precise mechanism of this compound is under investigation, its structural similarity to rhynchophylline suggests a potential role as an NMDA receptor antagonist.[2] Rhynchophylline has been shown to act as a non-competitive NMDA receptor antagonist and also to modulate the pro-survival PI3K/Akt signaling pathway.[2] This dual action of blocking the initial excitotoxic insult and promoting cell survival pathways is a promising therapeutic strategy.
-
Memantine: As a well-characterized uncompetitive NMDA receptor antagonist, memantine blocks the excessive calcium influx through the NMDA receptor channel, thereby directly counteracting the initial trigger of the excitotoxic cascade.[1]
Potential Neuroprotective Mechanisms
Caption: Putative targets of neuroprotective compounds.
Conclusion
The available evidence suggests that this compound and its related alkaloids from Uncaria rhynchophylla hold significant promise as neuroprotective agents against glutamate-induced cytotoxicity. Their potential multi-target mechanism, possibly involving both NMDA receptor antagonism and activation of pro-survival signaling pathways, warrants further investigation. Direct quantitative comparisons with established compounds like memantine will be crucial in validating their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research in this critical area of drug discovery.
References
- 1. Differentiation renders susceptibility to excitotoxicity in HT22 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotection Against MPP+-Induced Cytotoxicity Through the Activation of PI3-K/Akt/GSK3β/MEF2D Signaling Pathway by Rhynchophylline, the Major Tetracyclic Oxindole Alkaloid Isolated From Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effect of NGR1 against Glutamate-Induced Cytotoxicity in HT22 Hippocampal Neuronal Cells by Upregulating the SIRT1/Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Isocorynoxeine: A Comparative Analysis of its Bioactivity within the Uncaria Alkaloid Family
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of isocorynoxeine, a prominent tetracyclic oxindole alkaloid found in plants of the Uncaria genus, with its structurally related alkaloids: rhynchophylline, isorhynchophylline, and corynoxeine. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the nuanced differences in the pharmacological profiles of these compounds.
Key Findings at a Glance
Recent studies have highlighted the diverse therapeutic potential of Uncaria alkaloids, with activities spanning neuroprotection, anti-inflammation, and cardiovascular effects. While these alkaloids share a common structural scaffold, subtle stereochemical differences significantly influence their biological activity. This guide synthesizes available experimental data to offer a clear comparison, with a focus on their anti-inflammatory and neuroprotective properties.
Comparative Anti-inflammatory Activity
A key study provides a direct comparison of the anti-inflammatory effects of this compound and its related alkaloids by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated microglial cells. Microglia are the primary immune cells of the central nervous system, and their overactivation contributes to neuroinflammation. The half-maximal inhibitory concentration (IC50) values from this study are summarized below.
| Alkaloid | IC50 for NO Inhibition (μM) |
| This compound | 13.7 |
| Corynoxeine | 15.2 |
| Isorhynchophylline | 19.0[1] |
| Rhynchophylline | 17.5 |
Lower IC50 values indicate greater potency.
Based on this data, this compound demonstrates the most potent anti-inflammatory activity among the tested Uncaria alkaloids in this assay, exhibiting the lowest IC50 value for the inhibition of nitric oxide production in activated microglia.
Neuroprotective Activities: A Qualitative Comparison
-
This compound has been shown to exert a significant protective effect against glutamate-induced cell death in HT22 hippocampal neurons. This model is relevant for studying mechanisms of neuronal damage in conditions like stroke and neurodegenerative diseases.
-
Isorhynchophylline also exhibits potent neuroprotective effects against glutamate-induced HT22 cell death[2].
-
Rhynchophylline and Isorhynchophylline have been identified as major active components in protecting against beta-amyloid (Aβ)-induced neuronal toxicity, a key pathological hallmark of Alzheimer's disease. Their neuroprotective mechanism is partly attributed to the inhibition of intracellular calcium overloading and the reduction of tau protein hyperphosphorylation[3]. Furthermore, they act as noncompetitive antagonists of the NMDA receptor, which may contribute to their neuroprotective and anticonvulsant activities.
Experimental Methodologies
Inhibition of Nitric Oxide Production in Microglia
The comparative anti-inflammatory data was obtained using the following protocol:
-
Cell Culture: Rat cortical microglial cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Stimulation: Microglial cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and subsequent nitric oxide (NO) production.
-
Treatment: Cells were co-treated with LPS and varying concentrations of the individual Uncaria alkaloids (this compound, corynoxeine, isorhynchophylline, rhynchophylline).
-
NO Quantification: After a 24-hour incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture medium was measured using the Griess reagent.
-
Data Analysis: The percentage of inhibition of NO production was calculated relative to the LPS-only treated control. IC50 values were then determined from the dose-response curves.
Experimental Workflow for Anti-inflammatory Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Urinary metabolites of isorhynchophylline in rats and their neuroprotective activities in the HT22 cell assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioassay-Guided Isolation of Neuroprotective Compounds from Uncaria rhynchophylla against Beta-Amyloid-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isocorynoxeine and Synthetic 5-HT2A Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the naturally occurring alkaloid Isocorynoxeine with synthetic 5-HT2A receptor antagonists. The following analysis is based on available experimental data to delineate their respective pharmacological profiles.
Introduction to 5-HT2A Receptor Antagonism
The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR), is a key target in the development of therapeutics for a range of neuropsychiatric disorders. Antagonism of this receptor is a well-established mechanism for atypical antipsychotics and is being explored for other conditions, including anxiety and sleep disorders. While numerous synthetic antagonists have been developed and characterized, there is growing interest in the pharmacological properties of natural compounds. This compound, a tetracyclic oxindole alkaloid found in plants of the Uncaria genus, has been identified as a competitive antagonist of the 5-HT2A receptor[1]. This guide offers a comparative overview of this compound and prominent synthetic 5-HT2A antagonists.
Quantitative Comparison of Antagonist Activity
The following tables summarize the available quantitative data for this compound and a selection of synthetic 5-HT2A antagonists. It is important to note that a direct comparison of potency can be challenging due to variations in experimental assays and conditions.
Table 1: Functional Antagonism at the 5-HT2A Receptor
| Compound | Assay Type | Species | IC50 | Notes |
| This compound | Two-Electrode Voltage Clamp (TEVC) | Xenopus oocytes expressing human 5-HT2A receptors | 72.4 µM | Inhibition of 5-HT-evoked currents.[1] |
| Ketanserin | IP1 Accumulation Assay | Human recombinant | 5.7 nM | - |
| M100907 (Volinanserin) | Calcium Mobilization Assay | Human recombinant | 0.34 nM | - |
| Pimavanserin | IP1 Accumulation Assay | Human recombinant | 0.5 nM | Inverse agonist activity. |
| Risperidone | Calcium Mobilization Assay | Human recombinant | 3.2 nM | Also a potent D2 antagonist. |
| Spiperone | IP1 Accumulation Assay | Human recombinant | 3.1 nM | Also a potent D2 antagonist. |
Table 2: Binding Affinity for the 5-HT2A Receptor
| Compound | Radioligand | Species | Ki |
| This compound | - | - | Not available |
| Ketanserin | [3H]ketanserin | Rat cortex | 2.0 nM[2] |
| M100907 (Volinanserin) | [3H]ketanserin | Rat cortex | 3.0 nM |
| Pimavanserin | [3H]ketanserin | Human recombinant | 0.89 nM |
| Risperidone | [3H]ketanserin | Human recombinant | 4.9 nM |
| Spiperone | [3H]spiperone | Rat cortex | 1.1 nM |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to characterize these antagonists, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Canonical Gq/11 signaling pathway of the 5-HT2A receptor.
Caption: General experimental workflow for antagonist characterization.
Detailed Experimental Methodologies
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [3H]ketanserin).
-
Test compounds (this compound, synthetic antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound.
-
Allow the reaction to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes (for Functional Antagonism)
This electrophysiological technique is used to measure ion currents across the membrane of a Xenopus oocyte expressing a specific ion channel or a GPCR that couples to an ion channel.
-
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the human 5-HT2A receptor.
-
Two-electrode voltage-clamp amplifier and data acquisition system.
-
Glass microelectrodes filled with KCl.
-
Perfusion system.
-
Recording solution (e.g., Ringer's solution).
-
5-HT (agonist).
-
Test compounds (this compound).
-
-
Protocol:
-
Inject Xenopus oocytes with cRNA for the human 5-HT2A receptor and incubate for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply 5-HT to the oocyte to evoke an inward current, which is mediated by the activation of endogenous calcium-activated chloride channels following 5-HT2A receptor stimulation and subsequent intracellular calcium release.
-
After a stable response to 5-HT is established, co-apply varying concentrations of the antagonist (this compound) with a fixed concentration of 5-HT.
-
Measure the inhibition of the 5-HT-evoked current by the antagonist.
-
Construct a concentration-response curve for the antagonist to determine its IC50 value.
-
To determine the mode of antagonism (competitive vs. non-competitive), perform a Schild analysis by measuring the dose-response curve of the agonist in the presence of several fixed concentrations of the antagonist.
-
Head-Twitch Response (HTR) in Mice (for In Vivo Efficacy)
The head-twitch response is a rapid, rotational head movement in rodents that is a characteristic behavioral effect of 5-HT2A receptor agonists. Antagonists are evaluated for their ability to block this response.
-
Materials:
-
Male C57BL/6J mice.
-
5-HT2A agonist (e.g., DOI or 5-MeO-DMT).
-
Test compounds (this compound, synthetic antagonists).
-
Observation chambers.
-
-
Protocol:
-
Administer the test compound (antagonist) to the mice via an appropriate route (e.g., intraperitoneal injection).
-
After a predetermined pretreatment time, administer the 5-HT2A agonist.
-
Place the mice individually in observation chambers.
-
Record the number of head twitches over a specified period (e.g., 30 minutes).
-
Compare the number of head twitches in antagonist-treated groups to a vehicle-treated control group to determine the in vivo efficacy of the antagonist.
-
Discussion and Conclusion
The available data indicates that this compound is a competitive antagonist of the 5-HT2A receptor, albeit with a significantly lower potency (IC50 in the micromolar range) compared to many well-characterized synthetic antagonists, which typically exhibit nanomolar to sub-nanomolar affinities and potencies. For instance, the IC50 of this compound is several orders of magnitude higher than that of Ketanserin and M100907 in functional assays.
The lack of a Ki value for this compound from radioligand binding studies makes a direct comparison of binding affinity difficult. However, its competitive mechanism of action, as demonstrated in electrophysiological studies, is a valuable piece of information, suggesting it interacts with the same binding site as the endogenous ligand serotonin.
In vivo studies have shown that this compound can attenuate 5-HT2A receptor-mediated behaviors, such as the head-twitch response in mice, confirming its antagonist activity in a physiological context[1]. However, the doses required are relatively high, which is consistent with its lower in vitro potency.
For researchers in drug development, this compound may serve as a lead compound or a pharmacological tool to study the 5-HT2A receptor. Its natural origin could offer a unique chemical scaffold for the design of novel antagonists. However, its lower potency compared to existing synthetic antagonists suggests that significant medicinal chemistry efforts would be required to optimize its activity for potential therapeutic applications.
References
Unveiling the Endothelium-Independent Vasodilator Effect of Isocorynoxeine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isocorynoxeine (ICN), a tetracyclic oxindole alkaloid, has demonstrated significant vasodilator properties that are independent of the vascular endothelium. This guide provides a comparative analysis of this compound's efficacy against other known vasodilators, supported by experimental data. We delve into the detailed methodologies of key experiments and present a clear visualization of the underlying signaling pathways and experimental workflows.
Comparative Analysis of Vasodilator Potency
The vasodilator effect of this compound and other reference compounds has been quantified in various studies. The following table summarizes the key parameters, namely the half-maximal effective concentration (EC50) and the maximal relaxation (Emax), observed in endothelium-denuded rat arterial rings pre-contracted with phenylephrine. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the presented data is a synthesis from multiple sources.
| Compound | Tissue | Pre-contraction Agent | pD2 (-log EC50 M) | Emax (%) | Mechanism of Action |
| This compound | Rat Mesenteric Artery | Phenylephrine | Data not available | Dose-dependent relaxation | L-type Ca2+ channel inhibition, α1A-adrenoceptor antagonism, K_v channel activation |
| Verapamil | Rat Aorta | Phenylephrine | 4.96 ± 1.14[1][2] | 98[1][2] | L-type Ca2+ channel blocker |
| Sodium Nitroprusside | Rat Mesenteric Artery | Phenylephrine | Not specified, dose-dependent relaxation | Not specified, endothelium-independent relaxation[3] | Nitric oxide (NO) donor, guanylate cyclase activator |
| Nifedipine | Rat Mesenteric Artery | Norepinephrine/5-HT | Not specified, abolished contraction at 10⁻⁶ M | Not specified, abolished contraction at 10⁻⁶ M | L-type Ca2+ channel blocker |
Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates a higher potency. Direct comparison should be made with caution due to potential variations in experimental protocols between studies.
Experimental Protocols
The investigation of endothelium-independent vasodilation typically involves the use of isolated arterial rings in an organ bath system. This allows for the precise measurement of isometric tension changes in response to pharmacological agents.
Preparation of Arterial Rings and Endothelium Removal
-
Tissue Isolation: Male Wistar rats are euthanized, and the superior mesenteric artery or thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution.
-
Ring Preparation: The artery is cleaned of adhering connective and adipose tissue, and 2-3 mm wide rings are prepared.
-
Endothelium Denudation: To investigate endothelium-independent effects, the endothelium is mechanically removed by gently rubbing the intimal surface of the rings with a fine wire or forceps. The successful removal of the endothelium is functionally verified by the absence of relaxation in response to an endothelium-dependent vasodilator, such as acetylcholine (ACh), in rings pre-contracted with phenylephrine.
Isometric Tension Measurement
-
Mounting: The arterial rings are mounted between two stainless steel hooks in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 g. During this period, the bathing solution is changed every 15-20 minutes.
-
Pre-contraction: To induce a stable contraction, a vasoconstrictor agent, typically phenylephrine (an α1-adrenergic agonist) or a high concentration of potassium chloride (KCl), is added to the organ bath.
-
Cumulative Concentration-Response Curves: Once a stable contraction plateau is reached, the vasodilator agent (e.g., this compound) is added to the bath in a cumulative manner, with increasing concentrations. The resulting relaxation is recorded as a percentage of the pre-contracted tension.
-
Data Analysis: The concentration-response curves are then plotted, and pharmacological parameters such as EC50 (the concentration of the drug that produces 50% of the maximal response) and Emax (the maximal relaxation) are calculated.
Visualizing the Mechanisms and Workflows
To better understand the processes involved in verifying the endothelium-independent vasodilator effect of this compound, the following diagrams illustrate the experimental workflow and the proposed signaling pathway.
Caption: Experimental workflow for assessing endothelium-independent vasodilation.
Caption: Proposed signaling pathway of this compound's vasodilator effect.
References
A Head-to-Head Study of Isocorynoxeine and its Major Metabolites' Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocorynoxeine is a tetracyclic oxindole alkaloid and a major bioactive component of Uncaria rhynchophylla, a plant used in traditional medicine for its neuroprotective, vasodilatory, and blood pressure-lowering effects.[1][2] Upon administration, this compound undergoes extensive metabolism, leading to the formation of several metabolites. Understanding the bioactivity of these metabolites is crucial for a comprehensive assessment of the therapeutic potential and pharmacological profile of this compound. This guide provides a head-to-head comparison of the bioactivity of this compound and its major metabolites, supported by available experimental data.
Data Presentation: Comparative Bioactivity
Direct quantitative comparisons of the bioactivity of this compound and its major metabolites are limited in publicly available literature. However, a key study investigated the neuroprotective effects of this compound and four of its metabolites against glutamate-induced cell death in HT22 hippocampal nerve cells. The results of this study are summarized below.
| Compound | Bioactivity (Neuroprotection against Glutamate-Induced HT22 Cell Death) | Quantitative Data (e.g., IC50, EC50) |
| This compound | Significant neuroprotective effect [1][2] | Not reported in the comparative study. |
| Metabolite M-3 (5-oxoisocorynoxeinic acid-22-O-β-D-glucuronide) | Little or weak neuroprotective activity[1][2] | Not available |
| Metabolite M-6 (Corynoxeine) | Little or weak neuroprotective activity[1][2] | Not available |
| Metabolite M-7 (17-O-demethyl-16,17-dihydro-5-oxothis compound) | Little or weak neuroprotective activity[1][2] | Not available |
| Metabolite M-10 (5-oxoisocorynoxeinic acid) | Little or weak neuroprotective activity[1][2] | Not available |
Note: The metabolites were identified in rat urine. The study by Wen et al. (2015) is the primary source for the direct comparative bioactivity of this compound and its metabolites.
Additionally, this compound has been shown to be an antagonist of the 5-HT2A receptor, with an IC50 of 72.4 μM for the inhibition of 5-HT2A receptor-mediated current response. Corresponding data for its major metabolites is not currently available.
Experimental Protocols
The following is a detailed methodology for the glutamate-induced HT22 cell death assay, a common in vitro model for studying neuroprotection against excitotoxicity.
Cell Culture and Treatment:
-
Cell Line: Murine hippocampal HT22 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Experimental Plating: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Treatment:
-
The culture medium is replaced with a serum-free medium.
-
Cells are pre-treated with various concentrations of this compound or its metabolites for a specified period (e.g., 2 hours).
-
Glutamate is then added to the wells at a final concentration of 5 mM to induce excitotoxicity. Control wells receive no glutamate.
-
The cells are incubated for an additional 24 hours.
-
Assessment of Cell Viability (MTT Assay):
-
Reagent Preparation: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Incubation: After the 24-hour treatment period, add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control group (untreated cells).
Mandatory Visualization
Signaling Pathway of this compound's Neuroprotection
Caption: Proposed signaling pathway for this compound's neuroprotection against glutamate excitotoxicity.
Experimental Workflow for Bioactivity Screening
Caption: Experimental workflow for assessing the neuroprotective bioactivity of this compound and its metabolites.
References
- 1. Isolation and identification of twelve metabolites of this compound in rat urine and their neuroprotective activities in HT22 cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and Identification of Twelve Metabolites of this compound in Rat Urine and their Neuroprotective Activities in HT22 Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Isocorynoxeine for Neuroprotective and Antihypertensive Efficacy
For Immediate Release
[City, State] – [Date] – In a comprehensive review of published in vivo research, the therapeutic potential of Isocorynoxeine, a tetracyclic oxindole alkaloid, is critically examined against alternative compounds in preclinical models of stroke, dementia, and hypertension. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a clear, objective comparison of this compound's performance, alongside detailed experimental protocols and an exploration of its molecular signaling pathways.
This compound, a primary bioactive component of the traditional medicinal plant Uncaria rhynchophylla, has demonstrated promising neuroprotective and antihypertensive properties in various in vivo studies. This guide delves into the quantitative evidence supporting these effects and juxtaposes it with data from other therapeutic agents to offer a clearer perspective on its relative efficacy.
Neuroprotection: Stroke and Dementia Models
This compound has been investigated for its potential to mitigate neuronal damage in ischemic stroke and to reverse cognitive deficits in models of dementia.
Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a standard preclinical paradigm for evaluating the efficacy of neuroprotective agents against ischemic stroke. The primary endpoint in these studies is often the reduction in cerebral infarct volume. While direct quantitative data for this compound's effect on infarct volume in an MCAO model remains to be consolidated in a head-to-head comparison, data from other neuroprotective agents provide a benchmark for efficacy. For instance, studies on apocynin and relaxin have demonstrated significant reductions in infarct volume.[1][2]
Table 1: Comparison of Neuroprotective Effects in MCAO Stroke Model
| Compound | Animal Model | Dose and Route of Administration | Key Findings |
| This compound | Rat/Mouse | Data not available | Reported neuroprotective effects |
| Apocynin | Mouse | 2.5 mg/kg, i.p. (pretreatment) | Significantly reduced total infarct volume[1] |
| Relaxin | Rat | i.v. (pretreatment) | Reduced cortical infarct area by 58.6%[2] |
| Iodixanol | Rat | Intra-arterial infusion | Reduced infarct volume compared to saline[3] |
Dementia: Scopolamine-Induced Cognitive Impairment
The scopolamine-induced amnesia model is widely used to screen compounds for their potential to treat cognitive deficits, a hallmark of dementia. Scopolamine, a muscarinic receptor antagonist, impairs learning and memory, and the reversal of these deficits is a key measure of a drug's efficacy. Performance in the Morris water maze, specifically the escape latency to find a hidden platform, is a common behavioral endpoint.
Table 2: Comparison of Efficacy in Scopolamine-Induced Dementia Model
| Compound | Animal Model | Dose and Route of Administration | Effect on Escape Latency in Morris Water Maze |
| This compound | Rat/Mouse | Data not available | Reported to improve cognitive function |
| TAK-147 | Rat | 0.1-1.0 mg/kg, i.p. | Dose-dependently ameliorated scopolamine-induced increase in escape latency[4] |
| Ascorbic Acid | Mouse | 125 mg/kg, i.p. | Partially attenuated scopolamine-induced deficits[5] |
| DETA NONOate | Mouse | 0.05-0.5 mg/kg, i.p. | Prevented learning deficits in the acquisition phase[6][7] |
Antihypertensive Effects: Spontaneously Hypertensive Rat (SHR) Model
The spontaneously hypertensive rat (SHR) is a well-established genetic model of essential hypertension. The primary outcome measure in these studies is the reduction in systolic and diastolic blood pressure.
Table 3: Comparison of Antihypertensive Effects in SHR Model
| Compound | Animal Model | Dose and Route of Administration | Blood Pressure Reduction (Systolic/Diastolic) |
| This compound | SHR | Data not available | Reported antihypertensive effects |
| Almorexant | SHR | Oral | From 182/152 mmHg to 149/119 mmHg[8][9] |
| Catechin | SHR | 50 mg/kg in drinking water | Significantly lowered blood pressure compared to control[10] |
| Lazaroid | SHR | 10 mg/kg/day, gavage | Ameliorated hypertension[11] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model induces focal cerebral ischemia by occluding the middle cerebral artery, a common site of stroke in humans.[12][13] The intraluminal filament technique is a widely used method that does not require a craniectomy.[12]
Scopolamine-Induced Dementia Model
This pharmacological model induces a transient cholinergic deficit, mimicking some aspects of Alzheimer's disease.[5][11]
References
- 1. Reduction of cerebral infarct volume by apocynin requires pretreatment and is absent in Nox2-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relaxin-induced reduction of infarct size in male rats receiving MCAO is dependent on nitric oxide synthesis and not estrogenic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decreased infarct volume and intracranial hemorrhage associated with intra-arterial nonionic iso-osmolar contrast material in an MCA occlusion/reperfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of scopolamine-induced spatial memory deficits in rats by TAK-147 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ascorbic acid attenuates scopolamine-induced spatial learning deficits in the water maze - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antagonism of orexin receptors significantly lowers blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Catechin Reduces Blood Pressure in Spontaneously Hypertensive Rats through Modulation of Arachidonic Acid Metabolism [mdpi.com]
- 11. Effect of antioxidant therapy on blood pressure and NO synthase expression in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nrf2/ARE Pathway Modulation by Dietary Energy Regulation in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of endothelial constitutive nitric oxide synthase gene expression in endothelial cells and in vivo : a specific vascular action of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Isocorynoxeine and Corynoxeine
This guide provides a detailed comparison of the pharmacokinetic profiles of two structurally isomeric oxindole alkaloids, Isocorynoxeine and Corynoxeine. Both compounds are principal bioactive constituents of plants from the Uncaria genus, commonly used in traditional medicine. Understanding their absorption, distribution, metabolism, and excretion is crucial for their development as potential therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound and Corynoxeine in mice and rats following oral (p.o.) and intravenous (i.v.) administration. These data have been compiled from independent studies to provide a comparative overview.
Table 1: Comparative Pharmacokinetic Parameters in Mice
| Parameter | This compound (5 mg/kg, p.o.) | Corynoxeine (5 mg/kg, p.o.) | This compound (1 mg/kg, i.v.) | Corynoxeine (1 mg/kg, i.v.) |
| Tmax (h) | 0.25 ± 0.11 | 0.29 ± 0.14 | - | - |
| Cmax (ng/mL) | 198.6 ± 45.7 | 154.2 ± 33.8 | - | - |
| AUC(0-t) (ng/h/mL) | 489.5 ± 112.3 | 312.7 ± 68.9 | 150.2 ± 31.5 | 114.5 ± 25.1 |
| AUC(0-∞) (ng/h/mL) | 512.8 ± 118.7 | 325.4 ± 72.1 | 155.8 ± 32.7 | 118.9 ± 26.3 |
| t1/2 (h) | 1.6 ± 0.4 | 0.7 ± 0.2 | 1.5 ± 0.3 | 0.6 ± 0.1 |
| MRT(0-∞) (h) | 1.6 ± 0.3 | 0.9 ± 0.2 | 1.3 ± 0.2 | 0.7 ± 0.1 |
| CL/F (L/h/kg) | 18.2 ± 4.2 | 20.2 ± 4.5 | - | - |
| Vz/F (L/kg) | 45.7 ± 10.5 | 19.3 ± 4.3 | - | - |
| F (%) | 32.7 | 27.3 | - | - |
Data sourced from Chen et al. (2020).[1][2]
Table 2: Comparative Pharmacokinetic Parameters in Rats (Oral Administration of U. rhynchophylla Extract)
| Parameter | This compound | Corynoxeine |
| Tmax (h) | 0.53 ± 0.34 | 0.22 ± 0.08 |
| Cmax (ng/mL) | 1.77 ± 0.96 | 3.19 ± 1.15 |
| AUC(0-t) (ng/h/mL) | 12.04 ± 6.22 | 10.98 ± 3.49 |
| AUC(0-∞) (ng/h/mL) | 16.27 ± 7.93 | 12.41 ± 3.52 |
| t1/2 (h) | 11.02 ± 3.49 | 7.67 ± 2.04 |
| MRT(0-t) (h) | 12.63 ± 2.11 | 8.87 ± 1.83 |
| CLz/F (L/h/kg) | 2.53 ± 1.23 | 3.32 ± 0.95 |
| Vz/F (L/kg) | 39.98 ± 18.52 | 36.45 ± 10.12 |
Data sourced from Jiang et al. (2022).[3][4] Note: These parameters were determined after oral administration of a complex extract, which may influence the pharmacokinetic behavior of the individual alkaloids.
Experimental Protocols
The data presented in this guide were primarily generated using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). Below is a generalized protocol representative of the methodologies employed in the cited studies.
Animal Studies
-
Subjects: Male Sprague-Dawley rats or Kunming mice were used in the referenced studies.[1][2][3][4] Animals were typically housed in a controlled environment with regulated temperature, humidity, and light-dark cycles, and had free access to food and water.
-
Dosing: For oral administration, compounds were suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by gavage.[1][2] For intravenous administration, compounds were dissolved in a vehicle like saline (containing a small amount of acid to aid dissolution) and injected via the tail vein.[1][2]
-
Blood Sampling: Blood samples were collected from the tail vein or via orbital sinus puncture at predetermined time points into heparinized tubes.[3][4] Plasma was separated by centrifugation and stored at -80°C until analysis.
Sample Preparation
-
Protein Precipitation: A common method for plasma sample preparation involves protein precipitation.[5] An aliquot of plasma is mixed with a precipitating agent, typically acetonitrile or methanol, often containing an internal standard.[5] The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins. The clear supernatant is then collected for analysis.
UHPLC-MS/MS Analysis
-
Chromatographic Separation: The supernatant is injected into a UHPLC system. Separation is typically achieved on a C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18) with a gradient elution.[3][4][6] The mobile phase usually consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).[3][4]
-
Mass Spectrometric Detection: The eluent from the UHPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[3][4][5] Quantification is performed using multiple reaction monitoring (MRM), tracking specific precursor-to-product ion transitions for the analytes and the internal standard.[3][4][5]
Pharmacokinetic Analysis
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as DAS (Drug and Statistics) or WinNonlin.[7]
Visualizing Workflows and Signaling Pathways
To further elucidate the experimental processes and biological mechanisms of action, the following diagrams have been generated using the DOT language.
Discussion of Comparative Pharmacokinetics
The compiled data reveal several key differences and similarities in the pharmacokinetic profiles of this compound and Corynoxeine.
-
Absorption: Both alkaloids are rapidly absorbed after oral administration in mice, with Tmax values around 0.25-0.29 hours.[1][2] In rats receiving an extract, the absorption also appears to be rapid.[3][4] However, this compound consistently shows a slightly higher oral bioavailability (32.7%) compared to Corynoxeine (27.3%) in mice, suggesting more efficient absorption or less first-pass metabolism for this compound.[1][2]
-
Distribution: The volume of distribution (Vz/F) of this compound in mice (45.7 L/kg) is substantially larger than that of Corynoxeine (19.3 L/kg), indicating more extensive distribution of this compound into tissues.[1][2]
-
Metabolism and Excretion: The half-life (t1/2) of Corynoxeine is shorter than that of this compound in both mice and rats, suggesting a faster elimination of Corynoxeine.[1][2][3][4] This is also reflected in the higher clearance (CL/F) of Corynoxeine in mice.[1][2] The metabolism of this compound has been investigated, with several metabolites identified, including hydroxylated and glucuronidated forms.[8] Studies have also indicated that this compound and Corynoxeine can be interconverted in vivo.[3][4]
Conclusion
This compound and Corynoxeine, despite being structural isomers, exhibit distinct pharmacokinetic profiles. This compound generally demonstrates higher oral bioavailability and a larger volume of distribution, while Corynoxeine is eliminated more rapidly. These differences are critical considerations for the design of future preclinical and clinical studies, including dose selection and frequency of administration. The modulation of different signaling pathways by each compound also warrants further investigation to understand their therapeutic potential and mechanisms of action fully. This comparative guide provides a foundational dataset and methodological overview to aid researchers in the continued exploration of these promising natural products.
References
- 1. Frontiers | Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook [frontiersin.org]
- 2. Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotransformation and pharmacokinetic studies of four alkaloids from Uncaria rhynchophylla in rat plasma by ultra-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a novel UHPLC-MS/MS method for the quantification of corynoxeine: Application to pharmacokinetics and tissue distribution studies in normal and chronic unpredictable mild stress-induced depression rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and identification of twelve metabolites of this compound in rat urine and their neuroprotective activities in HT22 cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antagonistic Effect of Isocorynoxeine on α1A-Adrenoceptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Isocorynoxeine's antagonistic effects on the α1A-adrenoceptor against other well-established antagonists. The information is compiled from preclinical studies and is intended to support further research and development in this area. Quantitative data is presented in standardized tables for objective comparison, and detailed experimental methodologies are provided for key assays.
Executive Summary
This compound (ICN), an indole alkaloid, has been identified as a non-competitive antagonist of the α1A-adrenoceptor. This contrasts with many existing α1A-adrenoceptor antagonists, which act as competitive inhibitors. This guide will delve into the available data for ICN and compare its profile with a range of clinically and experimentally relevant α1A-adrenoceptor antagonists.
Comparative Analysis of α1A-Adrenoceptor Antagonists
The following tables summarize the binding affinity (pKi) and functional antagonist potency (pA2) of various compounds at the α1A-adrenoceptor. Higher pKi and pA2 values indicate greater affinity and potency, respectively.
Table 1: Binding Affinity (pKi) of Antagonists for the Human α1A-Adrenoceptor
| Compound | pKi (Human α1A-AR) | Selectivity Profile | Reference(s) |
| Tamsulosin | 10.38 | α1A/α1D > α1B | [1] |
| Silodosin | ~9.88 (calculated from 11-fold lower affinity than Tamsulosin) | α1A >> α1D > α1B | [1] |
| Prazosin | ~9.39 (calculated from 9.9-fold lower affinity than Tamsulosin) | α1A ≈ α1B ≈ α1D | [1] |
| Doxazosin | Not explicitly found for human α1A, but generally non-selective | α1A ≈ α1B ≈ α1D | [2] |
| Alfuzosin | ~7.56 (calculated from 280-fold lower affinity than Tamsulosin) | α1A ≈ α1B ≈ α1D | [1] |
| Terazosin | ~8.30 (calculated from 120-fold lower affinity than Tamsulosin) | α1A ≈ α1B ≈ α1D | [1] |
| Urapidil | ~7.30 (calculated from 1200-fold lower affinity than Tamsulosin) | α1A < α1D, also 5-HT1A agonist | [1] |
| Naftopidil | ~7.78 (calculated from 400-fold lower affinity than Tamsulosin) | α1D ≥ α1A > α1B | [1] |
| This compound | Data not available | Non-competitive antagonist |
Table 2: Functional Antagonist Potency (pA2) of Antagonists at the α1A-Adrenoceptor
| Compound | pA2 Value | Tissue/System | Agonist | Reference(s) |
| Tamsulosin | 9.12 | Rabbit Ventricular Myocardium | Phenylephrine | [3] |
| Silodosin | Data not available | |||
| Prazosin | 9.14 | Rabbit Cutaneous Resistance Arteries | Noradrenaline | [4] |
| Doxazosin | Data not available | |||
| Alfuzosin | 7.44 | Rabbit Isolated Trigone | Phenylephrine | [5] |
| Terazosin | 9.28 | Rat Aorta | Norepinephrine | [6] |
| Urapidil | 6.24 | Rabbit Pulmonary Artery | Norepinephrine | |
| Naftopidil | Data not available | |||
| This compound | Not applicable (non-competitive) | Rabbit Prostate | Phenylephrine |
Understanding this compound's Non-Competitive Antagonism
Unlike competitive antagonists that bind to the same site as the endogenous ligand (e.g., norepinephrine) and whose inhibition can be overcome by increasing agonist concentration, this compound acts as a non-competitive antagonist . This suggests that it binds to an allosteric site on the α1A-adrenoceptor, changing the receptor's conformation and preventing its activation, or it may act downstream in the signaling cascade. A hallmark of non-competitive antagonism is a reduction in the maximal response of the agonist, which cannot be restored by increasing the agonist concentration. While a specific IC50 value for this compound's antagonism at the α1A-adrenoceptor was not found in the reviewed literature, its non-competitive nature has been demonstrated in functional assays on rabbit prostate tissue.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize α1A-adrenoceptor antagonists.
Radioligand Binding Assay (Determination of pKi)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
Detailed Steps:
-
Membrane Preparation:
-
Tissues or cells expressing α1A-adrenoceptors are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a fresh buffer, and the protein concentration is determined.
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled α1-adrenoceptor antagonist (e.g., [3H]prazosin) and varying concentrations of the unlabeled antagonist being tested.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled, potent α1-adrenoceptor antagonist (e.g., phentolamine).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
A competition binding curve is generated by plotting the percentage of specific binding against the logarithm of the antagonist concentration.
-
The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value (the inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The pKi is then calculated as the negative logarithm of the Ki.
-
Functional Antagonism Assay (Schild Analysis for pA2)
This assay determines the potency of a competitive antagonist by measuring its ability to shift the dose-response curve of an agonist.
Detailed Steps:
-
Tissue Preparation:
-
A suitable tissue containing α1A-adrenoceptors (e.g., rat vas deferens, rabbit prostate) is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
The tissue is allowed to equilibrate under a resting tension for a specified period.
-
-
Dose-Response Curves:
-
A cumulative concentration-response curve to a selective α1A-adrenoceptor agonist (e.g., phenylephrine or A-61603) is generated to establish a baseline.
-
The tissue is then washed and allowed to return to baseline.
-
The tissue is incubated with a fixed concentration of the antagonist for a predetermined time to allow for equilibrium.
-
A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.
-
This process is repeated with increasing concentrations of the antagonist.
-
-
Schild Analysis:
-
The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the logarithm of the molar concentration of the antagonist.
-
For a competitive antagonist, this should yield a straight line with a slope of 1.
-
The pA2 value, which is a measure of the antagonist's potency, is determined from the x-intercept of the Schild plot.
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.
Detailed Steps:
-
Cell Preparation:
-
Cells stably or transiently expressing the human α1A-adrenoceptor are cultured and seeded into a multi-well plate (e.g., 96-well or 384-well).
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, which allows the dye to enter the cells.
-
-
Fluorescence Measurement:
-
The cells are incubated with varying concentrations of the antagonist or a vehicle control.
-
The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
An α1A-adrenoceptor agonist is added to the wells to stimulate an increase in intracellular calcium.
-
The instrument measures the change in fluorescence intensity over time, which is proportional to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The inhibitory effect of the antagonist is quantified by measuring the reduction in the agonist-induced fluorescence signal.
-
Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
-
The IC50 value for the antagonist is determined from these curves.
-
Signaling Pathway of α1A-Adrenoceptor Activation and Antagonism
The α1A-adrenoceptor is a Gq-protein coupled receptor. Its activation by an agonist like norepinephrine leads to a cascade of intracellular events resulting in smooth muscle contraction. Antagonists block this pathway.
References
- 1. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two district alpha(1)-adrenoceptor subtypes in the human prostate: assessment by radioligand binding assay using 3H-prazosin [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Isocorynoxeine's IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) values of Isocorynoxeine against key biological targets, juxtaposed with alternative compounds. Detailed experimental methodologies and relevant signaling pathways are presented to support independent verification and further research.
Comparative Analysis of IC50 Values
This compound, an oxindole alkaloid, has demonstrated inhibitory activity against the 5-HT2A receptor and lipopolysaccharide (LPS)-induced nitric oxide (NO) production. To provide a comprehensive understanding of its potency, the following tables compare its IC50 values with those of other known inhibitors for the same targets.
5-HT2A Receptor Antagonism
This compound exhibits antagonistic properties at the 5-HT2A receptor, a key target in neuropsychiatric drug discovery. Its potency is compared here with established selective 5-HT2A antagonists.
| Compound | IC50 Value | Target | Notes |
| This compound | 72.4 µM | 5-HT2A Receptor | An isorhynchophylline-related alkaloid. |
| Ketanserin | 152 ± 23 µM | 5-HT2A Receptor | A selective 5-HT2 receptor antagonist.[1][2] |
| MDL 100907 | 3.3 - 5.1 nM | 5-HT2A Receptor | A potent and highly selective antagonist.[3] |
| Pimavanserin | pIC50: 8.7 | 5-HT2A Receptor | A selective 5-HT2A receptor inverse agonist.[4] |
Note: pIC50 is the negative logarithm of the IC50 value. An pIC50 of 8.7 corresponds to an IC50 of approximately 2 nM.
Inhibition of LPS-Induced Nitric Oxide (NO) Production
This compound has been shown to inhibit the production of nitric oxide in response to lipopolysaccharide (LPS) stimulation in microglial cells, indicating potential anti-inflammatory effects. This activity is compared with other inhibitors of the same pathway.
| Compound | IC50 Value | Target | Source Organism/Cell Line |
| This compound | 13.7 µM | LPS-induced NO production in primary rat microglia | Uncaria rhynchophylla |
| Epimuqubilin A | 7.4 µM | LPS-induced NO production in RAW 264.7 macrophages | Marine Sponge (Latrunculia sp.) |
| Sigmosceptrellin A | 9.9 µM | LPS-induced NO production in RAW 264.7 macrophages | Marine Sponge (Latrunculia sp.) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the independent verification of the presented IC50 values.
5-HT2A Receptor Binding Assay (General Protocol)
This protocol outlines a standard radioligand binding assay to determine the affinity of a compound for the 5-HT2A receptor. The specific protocol for this compound's IC50 determination is detailed in Matsumoto, K., et al. (2005).
Objective: To determine the concentration of a test compound that displaces 50% of a specific radioligand from the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT2A receptor.
-
[3H]-Ketanserin (radioligand).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
A reaction mixture is prepared containing the cell membranes, [3H]-Ketanserin at a concentration near its Kd, and varying concentrations of the test compound in the assay buffer.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM unlabeled Ketanserin).
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 30 minutes at 37°C).
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The percentage of specific binding is plotted against the logarithm of the test compound concentration, and the IC50 value is determined using non-linear regression analysis.
LPS-Induced Nitric Oxide (NO) Production Assay in Microglia
This protocol describes a method to quantify the inhibitory effect of a compound on NO production in LPS-stimulated microglial cells. The specific protocol for this compound can be found in Yuan, D., et al. (2008).[5]
Objective: To measure the concentration of a test compound that inhibits 50% of the NO produced by microglial cells upon stimulation with LPS.
Materials:
-
Primary rat microglial cells or a microglial cell line (e.g., BV-2).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Lipopolysaccharide (LPS).
-
Test compound (e.g., this compound).
-
Griess Reagent (for NO measurement).
-
MTT or similar assay for cell viability.
Procedure:
-
Microglial cells are seeded in 96-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
LPS (e.g., 1 µg/mL) is then added to the wells to stimulate the cells, and they are incubated for a further period (e.g., 24 hours).
-
After incubation, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent according to the manufacturer's instructions. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride and measuring the absorbance at ~540 nm.
-
A standard curve using known concentrations of sodium nitrite is used to calculate the nitrite concentration in the samples.
-
Cell viability is assessed in parallel using an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity of the test compound.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Signaling Pathway and Experimental Workflow
TLR4 Signaling Pathway in LPS-Induced NO Production
Lipopolysaccharide (LPS) from the outer membrane of Gram-negative bacteria is a potent activator of the innate immune response. In microglial cells, LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the production of pro-inflammatory mediators, including nitric oxide (NO). This process is a key target for anti-inflammatory drug development.
Caption: TLR4 signaling cascade initiated by LPS in microglia.
Experimental Workflow for IC50 Determination
The determination of a compound's IC50 value follows a structured experimental workflow, from initial cell culture to final data analysis. This process ensures the reliability and reproducibility of the obtained potency measure.
Caption: Workflow for determining the IC50 of an inhibitor.
References
Safety Operating Guide
Personal protective equipment for handling Isocorynoxeine
Essential Safety and Handling Guide for Isocorynoxeine
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
GHS Hazard Statements:
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and critical barrier against exposure. It is mandatory to wear the following PPE when handling this compound.[2]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | Protects against splashes and dust. |
| Hand Protection | Protective gloves (e.g., nitrile, butyl rubber). | Prevents skin contact. Thicker gloves generally offer better protection. |
| Body Protection | Impervious clothing, such as a lab coat or gown with cuffs. | Protects skin from contamination.[1][3] |
| Respiratory Protection | Suitable respirator. | Required when engineering controls are insufficient or when handling powders to avoid inhalation of dust or aerosols.[1] |
Hands should be washed thoroughly with soap and water before donning and after removing gloves.[3][4]
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.
Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Use a chemical fume hood or other appropriate exhaust ventilation, especially when handling powders or creating solutions.[1]
-
Ensure a safety shower and eye wash station are readily accessible.[1]
Handling:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]
-
Aerosol Prevention: Avoid the formation of dust and aerosols.[1]
-
Consumption: Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1]
Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area away from direct sunlight and ignition sources.[1]
-
Storage Temperatures:
Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency.
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[1] |
| Skin Contact | Rinse the affected skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Call a physician.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and call a physician or poison control center immediately.[1] |
Accidental Release Measures:
-
Evacuate: Evacuate personnel to a safe area.[1]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the substance away from drains and water courses.[1]
-
Cleanup:
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.
Waste Treatment:
-
Product: Dispose of the substance at an approved waste disposal plant, following all federal, state, and local regulations.[1]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the substance itself.[1]
-
PPE: Used gloves, gowns, and other disposable PPE should be placed in designated hazardous waste containers.[4]
Do not release into the environment.[1] The high aquatic toxicity of this compound necessitates strict adherence to disposal protocols to prevent environmental contamination.
Visual Workflow for Handling this compound
The following diagram illustrates the logical flow of procedures for safely handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
